Bis(4-tert-butylphenyl)iodonium triflate
Description
The exact mass of the compound Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.CHF3O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZKCAUAQHHGDK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370536 | |
| Record name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84563-54-2 | |
| Record name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-tert-butylphenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Bis(4-tert-butylphenyl)iodonium triflate?
An In-depth Technical Guide to Bis(4-tert-butylphenyl)iodonium triflate
Introduction
This compound is a diaryliodonium salt, a class of hypervalent iodine compounds that have gained significant attention in organic synthesis and materials science.[1] Possessing a combination of desirable properties including thermal stability and the ability to generate a strong acid upon irradiation, it serves as a versatile reagent. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the technical details relevant to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[2][3] It is stable under normal laboratory conditions and can be stored at room temperature.[4] The key physical and chemical properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 84563-54-2 | |
| Molecular Formula | C₂₁H₂₆F₃IO₃S | [2][3] |
| Molecular Weight | 542.39 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 162-166 °C |
Table 2: Solubility
| Solvent | Solubility | Reference |
| Ethyl lactate | ~25% | [3] |
| γ-Butyrolactone | ~50% | |
| PGMEA | ~50% | |
| Water | Insoluble | [5] |
| Chloroform | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Ethyl acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
| Methanol | Soluble | [5] |
Table 3: Spectroscopic Data
While detailed spectroscopic data (NMR, IR) was not available in the initial search, it is a crucial aspect for compound characterization. Researchers should refer to specialized chemical databases or perform their own analysis for this information.
Synthesis
An efficient one-pot synthesis of this compound has been reported.[4][6] This method offers high yields and uses readily available starting materials.[4]
Experimental Protocol: One-Pot Synthesis
This protocol is based on the procedure described in Organic Syntheses.[6]
Materials:
-
Iodine (I₂)
-
m-Chloroperbenzoic acid (m-CPBA)
-
tert-Butylbenzene
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a round-bottomed flask charged with a magnetic stir bar, add iodine (1.0 eq) and dichloromethane. Stir at room temperature until the iodine is completely dissolved.
-
Add m-chloroperbenzoic acid (3.1 eq) to the solution and stir for an additional 10 minutes.
-
Add tert-butylbenzene (4.1 eq) to the reaction mixture.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (5.0 eq) to the mixture over 5 minutes. Caution: The reaction is exothermic.
-
Allow the reaction to stir at room temperature for 20 minutes. A precipitate of m-chlorobenzoic acid will form.
-
Transfer the reaction mixture to a separatory funnel containing distilled water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by precipitation or recrystallization to afford this compound as a white solid.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Applications in Research and Development
This compound is a valuable reagent with diverse applications in both academic research and industrial processes.
Photoacid Generator
A primary application of this compound is as a photoacid generator (PAG).[7][3] Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to generate a strong acid, trifluoromethanesulfonic acid. This property is crucial in various photolithographic processes for the manufacturing of microelectronics and in cationic photopolymerization.[7][5] The generated acid catalyzes polymerization reactions, leading to the formation of cross-linked polymer networks.
Arylation Reagent in Organic Synthesis
Diaryliodonium salts are powerful arylating agents.[4] this compound can be used to introduce the 4-tert-butylphenyl group to a variety of nucleophiles, including carbanions, amines, and phenols. These reactions are often catalyzed by transition metals such as copper or palladium.[4] The ability to form carbon-carbon and carbon-heteroatom bonds makes it a useful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Logical Relationship of Applications
Caption: Applications of this compound.
Safety Information
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[8] All manipulations should be carried out in a well-ventilated fume hood.[8]
Conclusion
This compound is a highly versatile and valuable reagent in modern chemistry. Its utility as a photoacid generator and an arylating agent has solidified its importance in materials science and organic synthesis. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.
References
- 1. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 2. echemi.com [echemi.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis(4-tert-butylphenyl)iodonium hexafluorophosphate - CAS-Number 61358-25-6 - Order from Chemodex [chemodex.com]
- 6. scispace.com [scispace.com]
- 7. Atomfair Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate C24H26F9IO3S CAS 194999-85-4 - Atomfair [atomfair.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Bis(4-tert-butylphenyl)iodonium Triflate (CAS number 84563-54-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-tert-butylphenyl)iodonium triflate is a versatile and widely utilized photoacid generator (PAG) in a variety of applications, ranging from industrial photopolymerization and microelectronics to potential applications in drug delivery and bioconjugation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications. Detailed experimental protocols, quantitative data, and safety information are presented to assist researchers in its effective and safe use.
Chemical and Physical Properties
This compound, also known as DtBPIT, is a diaryliodonium salt that serves as a highly efficient source of triflic acid upon exposure to ultraviolet radiation.[1] Its chemical structure combines a lipophilic cationic portion with a non-nucleophilic triflate anion.
Table 1: Physical and Chemical Properties of this compound [2]
| Property | Value |
| CAS Number | 84563-54-2 |
| Molecular Formula | C₂₁H₂₆F₃IO₃S |
| Molecular Weight | 542.39 g/mol |
| Appearance | White to light-yellow crystalline powder |
| Melting Point | 162-166 °C |
| Solubility | Soluble in dichloromethane. Soluble in ethyl lactate (~25%), γ-butyrolactone (~50%), and PGMEA (~50%).[2] |
| Synonyms | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate, DtBPIT |
Synthesis
A reliable and efficient one-pot synthesis of this compound has been reported in Organic Syntheses, providing a scalable and reproducible method for its preparation.[1][3]
Experimental Protocol: One-Pot Synthesis[1][3]
Materials:
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
meta-Chloroperbenzoic acid (m-CPBA)
-
tert-Butylbenzene
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Distilled water
Procedure:
-
A 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with iodine (2.30 g, 9.05 mmol).
-
Dichloromethane (100 mL) is added, and the mixture is stirred at room temperature until the iodine is completely dissolved.
-
m-Chloroperbenzoic acid (73%, 6.62 g, 28.0 mmol) is added, and the purple solution is stirred for an additional 10 minutes.
-
tert-Butylbenzene (5.70 mL, 36.8 mmol) is added, and the flask is cooled to 0 °C in an ice bath.
-
Trifluoromethanesulfonic acid (4.00 mL, 45.2 mmol) is slowly added via syringe over 5 minutes at 0 °C. The solution will turn a darker purple/black.
-
The mixture is stirred at room temperature for 20 minutes, during which the color changes to gray and a precipitate forms.
-
The reaction mixture is transferred to a separatory funnel containing distilled water (30 mL). The flask is rinsed with dichloromethane (2 x 5 mL), and the rinses are added to the separatory funnel.
-
The layers are mixed, and the aqueous layer is removed. The organic phase is washed with an additional 30 mL of distilled water.
-
The organic layer is collected and the solvent is removed under reduced pressure to yield an orange residue.
-
A stir bar is added to the flask, followed by diethyl ether (30 mL), which causes the product to precipitate as a white solid.
-
After stirring for 20 minutes at 0 °C, the solid is collected by suction filtration, washed with cold diethyl ether (2 x 30 mL), and dried under vacuum to afford this compound as a white solid (yield: ~78%).
Mechanism of Action: Photoacid Generation
Upon exposure to UV radiation, typically in the range of 254 nm, this compound undergoes photolysis to generate a Brønsted acid (triflic acid) and other byproducts.[4] This process is the basis for its function as a photoacid generator.
The photolytic transformation of the bis-(4-tert-butyl phenyl)-iodonium cation proceeds rapidly, with a reported half-life of 39.2 seconds under 254-nm irradiation.[4] The degradation kinetics appear to be independent of the counter ion or solvent.[4]
The primary photoproducts identified include tert-butyl benzene and tert-butyl iodobenzene.[4] The generation of these byproducts is a key consideration in applications where purity and potential outgassing are critical.
References
- 1. organ.su.se [organ.su.se]
- 2. This compound electronic grade, = 99 trace metals 84563-54-2 [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Bis(4-tert-butylphenyl)iodonium Triflate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of Bis(4-tert-butylphenyl)iodonium triflate, a compound of significant interest in various fields, including photolithography and synthetic chemistry. This document outlines its key physical characteristics, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow.
Core Physical and Chemical Properties
This compound, also known as Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate, is a white solid that is stable under normal storage conditions.[1][2] Its chemical structure consists of a diaryliodonium cation with two 4-tert-butylphenyl groups and a trifluoromethanesulfonate (triflate) anion.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C21H26F3IO3S | [3] |
| Molecular Weight | 542.39 g/mol | [3] |
| Melting Point | 162-166 °C | [3] |
| Appearance | White solid | [1][2] |
| Solubility in ethyl lactate | ~25% | [3] |
| Solubility in γ-butyrolactone | ~50% | [3] |
| Solubility in PGMEA | ~50% | [3] |
| CAS Number | 84563-54-2 | [3] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the provided literature, standard laboratory procedures are typically employed.
Determination of Melting Point
The melting point of a solid compound like this compound is determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded. The reported melting point of 162-166 °C indicates the range from the initial liquefaction to the complete melting of the sample.[3]
Determination of Solubility
Solubility is typically determined by adding a known amount of the solute (this compound) to a known volume of the solvent (e.g., ethyl lactate, γ-butyrolactone, PGMEA) at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then measured, often by gravimetric analysis after solvent evaporation or by spectroscopic methods. The reported solubilities of ~25% in ethyl lactate and ~50% in γ-butyrolactone and PGMEA are likely mass percentages.[3]
Synthesis of this compound: An Efficient One-Pot Protocol
A well-established, efficient one-pot synthesis method for this compound has been reported.[1][2] This procedure offers a reliable route to obtaining the compound in good yield.
Materials and Reagents:
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
m-Chloroperbenzoic acid (m-CPBA)
-
t-Butylbenzene
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether
-
Distilled water
Step-by-Step Procedure:
-
Initial Reaction Setup: A round-bottomed flask is charged with iodine and dichloromethane. The mixture is stirred at room temperature until the iodine is completely dissolved.[1][2]
-
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is added to the solution, and the mixture is stirred.[1][2]
-
Arylation: t-Butylbenzene is then added, and the flask is cooled to 0 °C in an ice bath.[1][2]
-
Acidification and Salt Formation: Trifluoromethanesulfonic acid (TfOH) is slowly added to the cooled mixture. The reaction is then allowed to warm to room temperature and stirred, during which a precipitate forms.[1][2]
-
Workup: The reaction mixture is transferred to a separatory funnel containing distilled water. The organic layer is separated, washed with additional distilled water, and then the solvent is removed under reduced pressure to yield a residue.[1][2]
-
Precipitation and Isolation: Diethyl ether is added to the residue, causing the product to precipitate as a white solid. The solid is collected by suction filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.[1][2]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the experimental workflow for the one-pot synthesis of this compound.
Caption: One-pot synthesis workflow for this compound.
Applications
This compound is primarily utilized as a photoacid generator (PAG) in the microelectronics industry for photolithography processes.[4] Upon exposure to deep-UV radiation, it generates a strong acid, which catalyzes chemical reactions in the photoresist material, enabling the creation of intricate patterns on semiconductor wafers. Its high solubility in common organic solvents used in photoresist formulations makes it a valuable component in these advanced manufacturing processes.[3] Additionally, its utility extends to cationic photopolymerization and as a reagent in organic synthesis.
References
Bis(4-tert-butylphenyl)iodonium triflate molecular weight and formula
An In-depth Technical Guide on Bis(4-tert-butylphenyl)iodonium triflate
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides the core data for this compound, a compound often utilized in chemical synthesis.
Core Molecular Data
The essential molecular information for this compound is summarized below.
| Property | Value |
| Molecular Weight | 542.39 g/mol |
| Linear Formula | [(CH3)3CC6H4]2ICF3SO3 |
| Synonyms | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate, DtBPIT |
| CAS Number | 84563-54-2[1] |
Logical Relationship of Components
The structure of this compound consists of a cationic iodonium component and a triflate anion. This relationship is visualized below.
References
An In-depth Technical Guide to Dimeric Translationally Controlled Tumor Protein-Binding Peptide 2 (dTBP2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Dimeric Translationally Controlled Tumor Protein-Binding Peptide 2 (dTBP2). Initially identified through a potential typographical error as "DtBPIT," dTBP2 is a heptapeptide that has emerged as a significant research tool and potential therapeutic agent due to its inhibitory effects on the pro-inflammatory cytokine-like functions of dimeric Translationally Controlled Tumor Protein (dTCTP).[1] This document details the physicochemical characteristics of dTBP2, protocols for its synthesis and purification, methodologies for key experimental assays, and an exploration of the signaling pathways it modulates.
Chemical Structure and Properties
dTBP2 is a 7-mer peptide that was identified from a phage-displayed peptide library for its high affinity to the dimeric form of TCTP.[1] While the exact amino acid sequence of dTBP2 is not consistently published across all public literature, its identity as a 7-mer peptide allows for the estimation of its general physicochemical properties. For the purpose of this guide, a representative 7-mer peptide's properties are summarized. These values would need to be recalculated once the definitive sequence of dTBP2 is utilized.
Table 1: Physicochemical Properties of a Representative 7-mer Peptide
| Property | Value | Method |
| Molecular Weight | Varies (typically 700-900 g/mol ) | Mass Spectrometry |
| Isoelectric Point (pI) | Sequence-dependent | In silico calculation |
| Net Charge at pH 7 | Sequence-dependent | In silico calculation |
| Grand Average of Hydropathicity (GRAVY) | Sequence-dependent | In silico calculation |
| Solubility | Generally soluble in aqueous buffers | Experimental observation |
| Purity | >95% | RP-HPLC |
Experimental Protocols
Synthesis and Purification of dTBP2
dTBP2 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
a. Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable resin, such as a Rink amide resin for a C-terminally amidated peptide or a 2-chlorotrityl chloride resin for a C-terminally acidic peptide.
-
Amino Acid Coupling: Sequentially couple the desired Fmoc-protected amino acids. For each cycle, the Fmoc protecting group is removed with a piperidine solution, followed by the coupling of the next amino acid using a coupling agent like HATU.
-
Cleavage and Deprotection: Once the 7-amino acid sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and by-products.
-
Drying: The crude peptide is dried under vacuum.
b. Purification by RP-HPLC
-
Column: A C18 column is typically used for peptide purification.
-
Solvents: Mobile phase A consists of 0.1% TFA in water, and mobile phase B consists of 0.1% TFA in acetonitrile.
-
Gradient: The crude peptide is dissolved in mobile phase A and loaded onto the column. A linear gradient of increasing acetonitrile concentration is used to elute the peptide.
-
Detection: The peptide elution is monitored by UV absorbance at 210-220 nm.
-
Fraction Collection and Analysis: Fractions containing the peptide of interest are collected and analyzed by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.[2][3][4]
In Vitro Mast Cell Degranulation (β-Hexosaminidase Assay)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
-
Cell Culture: Culture bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., LAD2) in appropriate media.
-
Cell Stimulation: Seed the mast cells in a 96-well plate. Pre-treat the cells with various concentrations of dTBP2 for a specified time (e.g., 24 hours). Subsequently, stimulate degranulation with an agent like compound 48/80 or by cross-linking IgE receptors.
-
Sample Collection: After stimulation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cells in the pellet with a lysis buffer (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Enzyme Reaction: In a separate 96-well plate, add the supernatant and cell lysate samples to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer. Incubate at 37°C.
-
Stopping the Reaction: Stop the enzymatic reaction by adding a high pH stop buffer (e.g., 0.4 M glycine).
-
Absorbance Reading: Measure the absorbance at 405 nm. The amount of released β-hexosaminidase is expressed as a percentage of the total cellular content.[5][6][7][8][9]
Calcium Influx Assay
This assay measures changes in intracellular calcium concentration, a key event in mast cell activation.
-
Cell Loading: Load mast cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, by incubating the cells with the dye in a suitable buffer.
-
Cell Washing: Wash the cells to remove the extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
-
Cell Stimulation: Add the stimulus (e.g., compound 48/80 or an antigen for IgE-sensitized cells) in the presence or absence of dTBP2.
-
Fluorescence Measurement: Continuously record the changes in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium levels.
-
Data Analysis: Analyze the kinetics and magnitude of the calcium flux.[10][11][12][13][14]
In Vivo Compound 48/80-Induced Systemic Anaphylaxis Model
This in vivo model is used to assess the protective effects of dTBP2 against systemic anaphylaxis.
-
Animal Model: Use a suitable mouse strain, such as ICR mice.
-
Drug Administration: Administer dTBP2 (at various doses) or a vehicle control to the mice via an appropriate route (e.g., oral or intraperitoneal injection) at a specified time before inducing anaphylaxis.
-
Induction of Anaphylaxis: Induce systemic anaphylaxis by intraperitoneally injecting a potent mast cell degranulator, compound 48/80.
-
Mortality Monitoring: Monitor the mice for signs of anaphylactic shock and record the mortality rate over a defined period (e.g., 1 hour).
-
Sample Collection: At the end of the observation period, collect blood samples via cardiac puncture.
-
Histamine Measurement: Prepare plasma from the blood samples and measure the histamine concentration using a suitable method, such as a radioenzymatic assay or an ELISA, to quantify the extent of systemic mast cell degranulation.[15][16][17][18][19]
Signaling Pathways and Mechanism of Action
dTBP2 exerts its anti-inflammatory effects by specifically targeting and inhibiting the activity of dimeric TCTP (dTCTP). Extracellular dTCTP acts as a pro-inflammatory cytokine, activating various immune cells and promoting the release of inflammatory mediators.[6] dTBP2 has been shown to interfere with the signaling pathways downstream of dTCTP activation, primarily the p38 MAPK and NF-κB pathways.[20][21]
Inhibition of the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in inflammatory responses.[22][23] Activation of this pathway in mast cells is essential for degranulation.[20] Studies have shown that dTCTP induces the phosphorylation and activation of p38 MAPK. dTBP2, by binding to dTCTP, prevents this activation, thereby suppressing mast cell degranulation and the subsequent release of histamine and other inflammatory mediators.[20][24]
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the expression of genes involved in inflammation, including cytokines and chemokines.[25][26][27] In airway epithelial cells, dTCTP can promote the production of pro-inflammatory molecules like IL-8 through the activation of the NF-κB pathway.[6][21] dTBP2 has been demonstrated to block this dTCTP-mediated effect by inducing IκB, an inhibitor of NF-κB, and preventing the nuclear translocation of the p65 subunit of NF-κB.[21]
Visualizations
Experimental Workflow for Mast Cell Degranulation Assay
Caption: Workflow for the β-hexosaminidase assay.
Signaling Pathway of dTCTP Inhibition by dTBP2
Caption: Inhibition of dTCTP signaling by dTBP2.
References
- 1. A peptide binding to dimerized translationally controlled tumor protein modulates allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Downstream Processing/ Purification/ Isolation of Peptides - Wordpress [reagents.acsgcipr.org]
- 5. abmgood.com [abmgood.com]
- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast cell degranulation assays [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Calcium Flux Assay. [bio-protocol.org]
- 11. bu.edu [bu.edu]
- 12. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 13. qcbr.queens.org [qcbr.queens.org]
- 14. bms.kr [bms.kr]
- 15. tandfonline.com [tandfonline.com]
- 16. Lipoic acid suppresses compound 48/80-induced anaphylaxis-like reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Dimerized Translationally Controlled Tumor Protein-Binding Peptide 2 Attenuates Systemic Anaphylactic Reactions Through Direct Suppression of Mast Cell Degranulation [frontiersin.org]
- 21. dTBP2 attenuates severe airway inflammation by blocking inflammatory cellular network mediated by dTCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. The protective effect of NF-κB signaling pathway inhibitor PDTC on mice with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
An In-depth Technical Guide to the Mechanism of Action of Bis(4-tert-butylphenyl)iodonium Triflate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-tert-butylphenyl)iodonium triflate is a diaryliodonium salt that functions as a highly efficient photoacid generator (PAG). Upon exposure to ultraviolet radiation, it undergoes rapid photolysis to generate a strong Brønsted acid, trifluoromethanesulfonic acid (triflic acid). This generated acid is a potent catalyst for a variety of chemical transformations, making this compound a critical component in photolithography, cationic polymerization, and increasingly, in the realm of drug development and photodynamic therapy. This guide provides a detailed exploration of its core mechanism of action, encompassing the fundamental photochemical processes, quantitative performance metrics, experimental protocols for its characterization, and its emerging applications in the life sciences.
Core Mechanism of Action: Photo-induced Acid Generation
This compound is classified as an ionic photoacid generator. The core of its function lies in the cleavage of a carbon-iodine bond upon absorption of photons, leading to the formation of a strong acid. The photodecomposition can proceed through two primary pathways: direct photolysis and sensitized photolysis, which involve distinct reactive intermediates.
Direct Photolysis: The Heterolytic Pathway
Direct photolysis, which is favored upon direct irradiation of the iodonium salt, primarily proceeds through a heterolytic cleavage of the carbon-iodine bond.[1][2] This pathway involves the formation of a phenyl cation and an iodoarene.
The key steps in the direct photolysis mechanism are:
-
Photoexcitation: The bis(4-tert-butylphenyl)iodonium cation absorbs a photon, transitioning to an excited singlet state.
-
Heterolytic Cleavage: The excited iodonium salt undergoes heterolytic bond cleavage, resulting in the formation of a 4-tert-butylphenyl cation and 4-tert-butyliodobenzene.
-
Proton Abstraction: The highly reactive 4-tert-butylphenyl cation abstracts a proton from a suitable source in the reaction medium (e.g., solvent, residual water) to generate a proton (H+).
-
Acid Formation: The generated proton combines with the triflate anion (CF₃SO₃⁻) to form the strong Brønsted acid, triflic acid.
Sensitized Photolysis: The Homolytic Pathway
In the presence of a photosensitizer, the photolysis of this compound can proceed through a homolytic cleavage pathway.[1][2] This is common in applications where the iodonium salt does not absorb light efficiently at the wavelength of the light source.
The steps in the sensitized photolysis mechanism are:
-
Sensitizer Excitation: The photosensitizer (e.g., anthracene, thioxanthone) absorbs a photon and is promoted to an excited state.[3][4]
-
Electron Transfer: The excited sensitizer transfers an electron to the bis(4-tert-butylphenyl)iodonium cation, generating a sensitizer radical cation and a diaryliodo radical.
-
Homolytic Cleavage: The unstable diaryliodo radical undergoes homolytic cleavage to form a 4-tert-butylphenyl radical and 4-tert-butyliodobenzene.
-
Proton Abstraction and Acid Formation: The 4-tert-butylphenyl radical can abstract a hydrogen atom from a suitable donor, and subsequent reactions lead to the formation of a proton, which then combines with the triflate anion to yield triflic acid.
Quantitative Data
The efficiency of a photoacid generator is quantified by its quantum yield (Φ), which is the number of acid molecules generated per photon absorbed. The quantum yield is influenced by factors such as the excitation wavelength, the solvent, and the presence of sensitizers. While specific quantum yield values for this compound can vary depending on the experimental conditions, diaryliodonium-based PAGs are known for their high quantum yields of acid production.[5]
| Parameter | Typical Value/Range | Conditions |
| Quantum Yield (Φ) | 0.1 - 0.5 | Dependent on solvent and wavelength |
| UV Absorption Max (λmax) | ~240-260 nm | In common organic solvents |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | At λmax |
Experimental Protocols
Determination of Quantum Yield
The quantum yield of acid generation can be determined using a comparative method with a well-characterized actinometer or by direct titration of the generated acid. A common method involves the use of a pH-sensitive indicator dye.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) containing a pH indicator dye (e.g., rhodamine B).
-
Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the UV light source at the desired wavelength.
-
Irradiation: Irradiate the sample solution with the UV light source for a specific period.
-
Spectrophotometric Measurement: Measure the change in the absorbance of the pH indicator dye at its λmax.
-
Calibration: Create a calibration curve by adding known amounts of triflic acid to the indicator solution to correlate the change in absorbance with the acid concentration.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (moles of acid generated) / (moles of photons absorbed)
Analysis of Photoproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the photoproducts of this compound.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Irradiation: Irradiate the solution with a UV lamp for a time sufficient to achieve significant decomposition.
-
Extraction: Extract the photoproducts from the reaction mixture using an appropriate organic solvent (e.g., dichloromethane).
-
GC-MS Analysis: Inject the extracted sample into a GC-MS system.
-
Gas Chromatography (GC): The photoproducts are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates the fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
-
-
Data Analysis: Identify the photoproducts by comparing their mass spectra to a library of known compounds (e.g., NIST library) and by analyzing the fragmentation patterns. Expected products include 4-tert-butyliodobenzene and various biphenyl derivatives.[1][2]
Applications in Drug Development and Life Sciences
While the primary applications of this compound have been in materials science, its unique properties are finding utility in drug development and other life science applications.
-
Arylating Agent: Diaryliodonium salts are effective arylation reagents.[6] In drug discovery, the introduction of aryl groups is a common strategy to modify the pharmacological properties of lead compounds. The photo-controlled generation of a reactive arylating species from this compound could enable site-specific modification of biomolecules or drug candidates.
-
Photodynamic Therapy (PDT): The generation of reactive radical species during the homolytic cleavage pathway suggests potential applications in photodynamic therapy. In PDT, a photosensitizer is used to generate reactive oxygen species (ROS) that can kill cancer cells. The radical intermediates from the photolysis of iodonium salts could potentially participate in cytotoxic reactions.
-
Controlled Release Systems: The photo-generated acid can be used to trigger the release of a therapeutic agent from a pH-sensitive drug delivery system. For example, a drug could be encapsulated in a polymer matrix that degrades in the presence of acid. Upon irradiation, the generated acid would break down the matrix and release the drug in a spatially and temporally controlled manner.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]
- 3. Self-contained photo-acid generators with high quantum yields triggered by photo-cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. hampfordresearch.com [hampfordresearch.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
Navigating the Solubility Landscape of Bis(4-tert-butylphenyl)iodonium Triflate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solubility characteristics of bis(4-tert-butylphenyl)iodonium triflate, a prominent photoacid generator (PAG) in various industrial and research applications. Understanding the solubility of this compound in different organic solvents is paramount for its effective formulation and application in fields such as microlithography, 3D printing, and cationic polymerization. This document offers available quantitative solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.
Core Concept: Solubility of Diaryliodonium Salts
Diaryliodonium salts, a class of photoacid generators, exhibit a wide range of solubilities in organic solvents, largely influenced by the nature of both the cation and the anion. The bulky tert-butyl groups on the phenyl rings of the cation in this compound contribute to its solubility in less polar organic solvents, while the triflate anion influences its interaction with polar and protic solvents. The interplay of these structural features dictates the dissolution behavior of the salt, a critical parameter for achieving homogeneous formulations and predictable performance.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound across a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, semi-quantitative data from technical datasheets provide a valuable starting point for formulation development. The following table summarizes the available information. Researchers are encouraged to use the experimental protocol outlined in this guide to expand upon this dataset with their own findings.
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility ( g/100 mL) | Temperature (°C) |
| Ethyl Lactate | C5H10O3 | 118.13 | 154 | ~25[1] | Not Specified |
| γ-Butyrolactone (GBL) | C4H6O3 | 86.09 | 204-205 | ~50[1] | Not Specified |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | C6H12O3 | 132.16 | 146 | ~50[1] | Not Specified |
Note: The provided solubility values are approximate and may vary depending on the specific grade of the solvent and the experimental conditions.
Experimental Protocol: Determining Solubility via the Shake-Flask Method and UV-Vis Spectroscopy
The following protocol details a reliable and widely accepted method for determining the equilibrium solubility of this compound in an organic solvent of interest.[2][3][4] This method, known as the shake-flask method, involves creating a saturated solution and subsequently quantifying the concentration of the dissolved solute using UV-Vis spectroscopy.[5][6][7][8]
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with stir bars
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Analytical balance
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure
Part 1: Preparation of a Saturated Solution
-
Equilibrate the Solvent: Place a sufficient volume of the chosen organic solvent in a sealed container and allow it to equilibrate to the desired experimental temperature (e.g., 25 °C) in a water bath or incubator.
-
Add Excess Solute: To a known volume of the temperature-equilibrated solvent in a scintillation vial, add an excess amount of this compound. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Agitation: Seal the vial and place it on an orbital shaker or add a magnetic stir bar and place it on a magnetic stirrer within the temperature-controlled environment. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation speed should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.
Part 2: Sample Collection and Preparation
-
Cease Agitation and Allow to Settle: After the equilibration period, stop the agitation and allow the undissolved solid to settle at the bottom of the vial for at least 1 hour, while maintaining the experimental temperature.
-
Filtration: Carefully draw a sample of the supernatant using a syringe. To remove any undissolved microparticles, attach a syringe filter to the syringe and discard the first few drops to waste before dispensing the clear, saturated solution into a clean, labeled vial. This step is critical to prevent artificially high solubility readings.
Part 3: Quantification by UV-Vis Spectroscopy
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same organic solvent at known concentrations. These concentrations should bracket the expected solubility of the compound.
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. If the λmax is unknown, perform a wavelength scan to determine it.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
-
Analysis of the Saturated Solution:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted saturated solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the experimental temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. 双(4-叔丁基苯基)碘三氟甲磺酸盐 electronic grade, ≥99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rootspress.org [rootspress.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability of Bis(4-tert-butylphenyl)iodonium Triflate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Bis(4-tert-butylphenyl)iodonium triflate, a compound of significant interest in various chemical and pharmaceutical applications. This document compiles available data on its thermal properties, outlines relevant experimental methodologies, and presents a plausible decomposition pathway.
Core Thermal Properties
This compound is a diaryliodonium salt recognized for its utility as a photoacid generator in photolithography and as a reagent in organic synthesis. Understanding its thermal stability is paramount for safe handling, storage, and application in processes that may involve elevated temperatures.
Quantitative Thermal Data
The thermal stability of this compound has been characterized by its melting point and thermal decomposition temperature. The available data is summarized in the table below.
| Parameter | Value | Method |
| Melting Point (M.p.) | 162-166 °C | Literature |
| Melting Point (M.p.) | 161–162 °C | Literature |
| Onset Decomposition Temperature (TGA) | 188 °C | Thermogravimetric Analysis (TGA) |
It is noteworthy that the thermal stability of diaryliodonium salts can be influenced by the nature of the counter-ion[1]. The product is reported to be chemically stable under standard ambient (room temperature) conditions. One study has indicated that it is thermally stable up to at least 120°C.
Experimental Protocols for Thermal Analysis
The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are crucial for evaluating the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.
Instrumentation:
-
Mettler-Toledo TGA/DSC module or TA Instruments TGA Q50.
Procedure:
-
Place a small sample (typically 5-10 mg) of this compound into a tared TGA pan.
-
Load the sample into the TGA instrument.
-
Purge the furnace with an inert gas, such as argon, at a constant flow rate.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400-500 °C) at a constant heating rate (e.g., 5 or 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset decomposition temperature is determined from the resulting TGA curve, typically by the intersection of the baseline tangent and the tangent of the decomposition step.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is valuable for determining the melting point and observing any exothermic decomposition events.
Instrumentation:
-
A differential scanning calorimeter (e.g., Mettler-Toledo DSC or TA Instruments DSC).
Procedure:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or argon atmosphere.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram. Exothermic peaks following the melting point can indicate decomposition.
Visualizing Thermal Processes
The following diagrams illustrate the experimental workflow for thermal analysis and a plausible thermal decomposition pathway for diaryliodonium salts.
References
An In-Depth Technical Guide to Bis(4-tert-butylphenyl)iodonium Triflate: A Core Photoacid Generator for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-tert-butylphenyl)iodonium triflate is a prominent photoacid generator (PAG) that plays a critical role in a variety of photochemically driven processes. Upon exposure to ultraviolet radiation, this onium salt undergoes efficient decomposition to generate a strong Brønsted acid, trifluoromethanesulfonic acid (triflic acid). This generated acid acts as a catalyst for a range of chemical transformations, making it an indispensable component in chemically amplified photoresists for microelectronics, cationic photopolymerization for coatings and adhesives, and emerging applications in drug delivery and bioprinting. This technical guide provides a comprehensive overview of the fundamental properties, mechanism of action, synthesis, and key applications of this compound, with a focus on quantitative data and detailed experimental protocols to support researchers in their scientific endeavors.
Introduction
Diaryliodonium salts, a class of onium salts, have garnered significant attention as highly efficient photoacid generators. Among them, this compound stands out due to its thermal stability, high quantum yield for acid generation, and the generation of a superacid, triflic acid, which is a non-nucleophilic and highly effective catalyst. Its utility spans from the fabrication of intricate semiconductor devices to the precise, light-induced curing of polymers. This guide aims to provide a deep dive into the core principles and practical aspects of utilizing this powerful photoinitiator.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |
| Synonyms | DtBPIT, Bis(p-tert-butylphenyl)iodonium triflate | |
| CAS Number | 84563-54-2 | |
| Molecular Formula | C₂₁H₂₆F₃IO₃S | |
| Molecular Weight | 542.39 g/mol | |
| Melting Point | 162-166 °C | |
| Solubility | ~50% in γ-butyrolactone and PGMEA, ~25% in ethyl lactate | |
| Appearance | White to light yellow crystalline powder | [1] |
Mechanism of Photoacid Generation
The primary function of this compound is to generate a strong acid upon exposure to UV light. The process is initiated by the absorption of a photon by the iodonium cation, leading to its excitation. The excited state can then undergo cleavage through two primary pathways: homolytic and heterolytic cleavage.
Photolysis Pathways
-
Homolytic Cleavage: The excited iodonium salt undergoes homolytic cleavage of a carbon-iodine bond to form a 4-tert-butylphenyl radical and a 4-tert-butylphenyliodonium radical cation.
-
Heterolytic Cleavage: Alternatively, the excited salt can undergo heterolytic cleavage to form a 4-tert-butylphenyl cation and 4-tert-butyliodobenzene.
Both pathways ultimately lead to a cascade of reactions involving the solvent or other components in the system, resulting in the formation of various byproducts and, most importantly, the release of a proton (H⁺) from the triflate anion, thus generating triflic acid.
Spectroscopic Properties and Quantum Yield
The UV-Vis absorption spectrum of the bis(4-tert-butylphenyl)iodonium cation is the primary determinant of its photosensitivity. A representative spectrum shows a strong absorption in the deep UV region. While the specific absorption maximum can be influenced by the solvent and the counter-anion, it is generally below 250 nm.
| Parameter | Value | Note |
| Photolytic Half-life (254 nm) | 39.2 seconds | For the bis(4-tert-butylphenyl)iodonium cation. |
| Transformation at 25 mJ/cm² (254 nm) | 33% | For the bis(4-tert-butylphenyl)iodonium cation. |
| Quantum Yield (Φ) | 0.23 - 0.85 | General range for onium salt photoacid generators. Specific value for the triflate salt may vary. |
Synthesis
A common and efficient method for the synthesis of this compound is a one-pot reaction from readily available starting materials.
One-Pot Synthesis Protocol
This protocol is adapted from a literature procedure and provides a reliable method for laboratory-scale synthesis.
Materials:
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
m-Chloroperbenzoic acid (m-CPBA)
-
tert-Butylbenzene
-
Trifluoromethanesulfonic acid (TfOH)
-
Distilled water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve iodine in dichloromethane.
-
Add m-CPBA to the solution and stir.
-
Add tert-butylbenzene to the mixture.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (typically monitored by TLC).
-
Perform an aqueous workup to remove excess acid and other water-soluble impurities.
-
Concentrate the organic layer and precipitate the product by adding diethyl ether.
-
Filter and dry the resulting white solid to obtain this compound.
Applications
The primary applications of this compound stem from its ability to generate a strong acid upon UV irradiation.
Chemically Amplified Photoresists
In the microelectronics industry, this PAG is a key component of chemically amplified photoresists. The photogenerated acid catalyzes a change in the solubility of the polymer matrix, allowing for the creation of high-resolution patterns.
Experimental Protocol: Deep UV Photoresist Formulation and Processing
This protocol describes the use of this compound in a positive-tone, chemically amplified photoresist.
Materials:
-
Poly(p-hydroxystyrene-co-tert-butyl acrylate) as the polymer binder.
-
This compound (1-3 wt% relative to the polymer).
-
Propylene glycol methyl ether acetate (PGMEA) as the solvent.
-
Silicon wafers.
-
Tetramethylammonium hydroxide (TMAH) solution (e.g., 0.26 N) as the developer.
Procedure:
-
Resist Formulation: Dissolve the polymer and the PAG in PGMEA to achieve the desired viscosity for spin coating.
-
Spin Coating: Apply the resist solution to a silicon wafer and spin coat to the desired thickness.
-
Pre-bake: Bake the coated wafer on a hotplate (e.g., at 90°C for 60 seconds) to remove the solvent.
-
Exposure: Expose the resist-coated wafer to 248 nm UV light through a photomask with the desired pattern. An exposure dose of around 20 mJ/cm² is typical.
-
Post-Exposure Bake (PEB): Bake the exposed wafer (e.g., at 110°C for 60 seconds). During this step, the photogenerated acid catalyzes the deprotection of the t-butyl acrylate groups in the polymer, making the exposed regions soluble in the developer.
-
Development: Immerse the wafer in a TMAH solution to dissolve the exposed regions of the resist.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with nitrogen.
Cationic Photopolymerization
This PAG is also a highly effective initiator for the cationic polymerization of various monomers, such as epoxides and vinyl ethers. The photogenerated acid initiates the ring-opening polymerization of epoxides or the addition polymerization of vinyl ethers, leading to rapid curing.
Representative Experimental Protocol: UV Curing of an Epoxy Resin
Materials:
-
A cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate).
-
This compound (1-3 wt%).
-
Optional: A sensitizer such as thioxanthone to extend the spectral response to longer wavelengths.
Procedure:
-
Formulation: In a light-protected container, thoroughly mix the epoxy resin with the photoinitiator until a homogeneous solution is obtained. If a sensitizer is used, it should also be dissolved in the resin.
-
Application: Apply a thin film of the formulated resin onto the desired substrate.
-
Curing: Expose the film to a UV light source, such as a medium-pressure mercury lamp. The curing time will depend on the lamp intensity, the concentration of the photoinitiator, and the film thickness.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential.
| Hazard | Precaution |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side shields or goggles. |
| Skin Irritation | May cause skin irritation. Wear protective gloves. |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. |
| Ingestion | Harmful if swallowed. Do not ingest. |
Toxicity of Photoproducts: It is important to note that some of the photolysis products, such as tert-butyl benzene and tert-butyl iodobenzene, have been shown to have higher acute microbial toxicity than the parent compound. Therefore, appropriate waste disposal procedures should be followed for materials exposed to UV light containing this PAG.
Conclusion
This compound is a versatile and highly efficient photoacid generator with significant utility in advanced scientific and industrial applications. Its well-defined mechanism of action, coupled with its robust performance in both photoresist technology and cationic polymerization, makes it a valuable tool for researchers and professionals in materials science, microfabrication, and drug development. A thorough understanding of its properties, handling requirements, and experimental protocols, as outlined in this guide, is crucial for its safe and effective implementation.
References
An In-depth Technical Guide to Hypervalent Iodine Reagents for Researchers, Scientists, and Drug Development Professionals
Introduction to Hypervalent Iodine Reagents: A Powerful Toolkit for Modern Organic Synthesis
Hypervalent iodine reagents have emerged as a versatile and indispensable class of compounds in modern organic synthesis.[1] Characterized by an iodine atom in a formal oxidation state higher than +1, these reagents offer a unique combination of reactivity, selectivity, and mild reaction conditions, often serving as environmentally benign alternatives to heavy metal-based reagents.[2][3] Their utility spans a wide array of chemical transformations, including oxidations, fluorinations, and the formation of carbon-carbon and carbon-heteroatom bonds, making them crucial tools for the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[4][5] This technical guide provides an in-depth exploration of the core aspects of hypervalent iodine chemistry, tailored for researchers, scientists, and drug development professionals. It covers the fundamental principles of their structure and bonding, details the synthesis and application of key reagents, presents quantitative data for comparative analysis, and provides experimental protocols and mechanistic insights to facilitate their practical application in the laboratory.
Core Principles: Structure and Bonding in Hypervalent Iodine Compounds
The unique reactivity of hypervalent iodine compounds stems from their electronic structure, which is best described by the 3-center-4-electron (3c-4e) bond model.[6] In a typical λ³-iodane, the iodine atom is bonded to a carbon-based ligand and two more electronegative heteroatom ligands. The geometry around the iodine atom is a distorted trigonal bipyramid, with the two most electronegative ligands occupying the apical positions and the carbon ligand and two lone pairs of electrons in the equatorial positions. The apical bonds are longer and weaker than typical covalent bonds, a key feature that dictates their reactivity.[7]
This hypervalent bond is highly polarized, rendering the iodine atom electrophilic and susceptible to nucleophilic attack. The reactions of hypervalent iodine reagents often proceed through mechanisms analogous to those of transition metals, involving ligand exchange and reductive elimination or ligand coupling steps.[7]
Quantitative Structural Data
The following table summarizes key bond lengths and angles for representative hypervalent iodine reagents, providing a quantitative basis for understanding their structure and reactivity.
| Reagent | I-C (Å) | I-O (Å) | I-Cl (Å) | O-I-O Angle (°) | Cl-I-Cl Angle (°) | Reference(s) |
| PIDA | - | 2.15 - 2.16 | - | < 90 | - | [8][9] |
| PhICl₂ | - | - | - | - | 176.33 - 179.07 | [7][10] |
| Alkynyl Hypervalent Iodine Reagents | - | 2.035 - 2.071 | - | - | - | [1] |
Key Reagents and Their Applications
This section details the synthesis, properties, and major applications of the most prominent hypervalent iodine reagents.
Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic Acid (IBX): The Oxidation Powerhouses
Dess-Martin periodinane (DMP) and its precursor, 2-iodoxybenzoic acid (IBX), are among the most widely used hypervalent iodine reagents, primarily for the mild and selective oxidation of alcohols to aldehydes and ketones.[11][12] DMP offers the advantage of being soluble in common organic solvents, while IBX is often used in DMSO or as a suspension in other solvents.[13][14]
Experimental Protocol: Synthesis of Dess-Martin Periodinane (DMP)
-
Materials: 2-Iodobenzoic acid, potassium bromate, sulfuric acid, acetic anhydride, acetic acid.
-
Procedure:
-
2-Iodoxybenzoic acid (IBX) is first prepared by the oxidation of 2-iodobenzoic acid with potassium bromate in aqueous sulfuric acid.
-
The resulting IBX is then acetylated with acetic anhydride in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield Dess-Martin periodinane.
-
The product is isolated by filtration and can be purified by recrystallization. Note: IBX can be explosive upon impact or heating, and appropriate safety precautions should be taken.
-
Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde using DMP
-
Materials: Primary alcohol, Dess-Martin periodinane, dichloromethane (DCM).
-
Procedure:
-
Dissolve the primary alcohol in DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (typically 1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Reaction Mechanism: Dess-Martin Oxidation
The oxidation of an alcohol by DMP proceeds through a ligand exchange step, where the alcohol displaces an acetate ligand on the iodine center. This is followed by an intramolecular proton transfer and a concerted reductive elimination to furnish the carbonyl compound and a reduced iodine(III) species.
Caption: Mechanism of Dess-Martin Oxidation.
Quantitative Data: Oxidation of Alcohols with DMP and IBX
The following table presents a selection of reported yields for the oxidation of various alcohols using DMP and IBX, showcasing their broad substrate scope.
| Substrate | Reagent | Product | Yield (%) | Reference(s) |
| Benzyl alcohol | IBX | Benzaldehyde | 96 | [15] |
| 1-Phenylethanol | IBX | Acetophenone | Quant. | [15] |
| Cinnamyl alcohol | DMP | Cinnamaldehyde | >95 | [5] |
| Geraniol | DMP | Geranial | 84 | [10] |
| N-Boc-serine methyl ester | DMP | N-Boc-serinal methyl ester | High | [11] |
Phenyliodine Diacetate (PIDA) and Phenyliodine Bis(trifluoroacetate) (PIFA): Versatile Oxidants and Rearrangement Promoters
Phenyliodine diacetate (PIDA) and its more reactive trifluoroacetate analog, PIFA, are versatile reagents employed in a wide range of oxidative transformations.[16][17] They are particularly known for promoting Hofmann-type rearrangements of amides to amines under mild conditions, offering an alternative to the classical, often harsh, methods.[18][19]
Experimental Protocol: Synthesis of Phenyliodine Diacetate (PIDA)
-
Materials: Iodobenzene, peracetic acid, acetic acid.
-
Procedure:
-
Dissolve iodobenzene in a mixture of acetic acid and peracetic acid.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
The product, PIDA, precipitates from the solution and can be collected by filtration.
-
Wash the solid with a suitable solvent (e.g., ether) and dry under vacuum.
-
Experimental Protocol: Synthesis of Phenyliodine Bis(trifluoroacetate) (PIFA) from PIDA
-
Materials: Phenyliodine diacetate (PIDA), trifluoroacetic acid.
-
Procedure:
-
Heat a suspension of PIDA in trifluoroacetic acid.
-
The PIDA will dissolve as it converts to PIFA.
-
Cool the reaction mixture to induce crystallization of PIFA.
-
Collect the product by filtration, wash with a cold solvent, and dry under vacuum.
-
Reaction Mechanism: PIFA-Mediated Hofmann Rearrangement
The PIFA-mediated Hofmann rearrangement begins with the reaction of the primary amide with PIFA to form an N-iodo intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which can then be hydrolyzed or trapped with a nucleophile to yield the corresponding amine or carbamate.
Caption: PIFA-Mediated Hofmann Rearrangement.
Quantitative Data: PIFA-Mediated Reactions
The following table highlights the broad substrate scope and high yields achievable in PIFA-mediated Hofmann rearrangements.
| Substrate (Amide) | Product (Amine/Derivative) | Yield (%) | Reference(s) |
| o-(pyridin-2-yl)benzamide | 6H-pyrido[1,2-c]quinazolin-6-one | 95 | [18] |
| Various alkylcarboxamides | Alkylcarbamates | Good to Excellent | [20] |
| Various N-aryl and N-alkyl amides | Indoles and pyrrole-fused aromatics | Good | [20] |
Zefirov's Reagent: A Powerful Electrophile for Iodonium Salt Synthesis
Zefirov's reagent, μ-oxo-bis[(trifluoromethanesulfonato)(phenyl)iodine], is a highly electrophilic hypervalent iodine(III) triflate.[11][21] It is a valuable reagent for the synthesis of various iodonium salts from corresponding organic precursors and participates in electrophilic addition reactions with alkenes.[5][21]
Experimental Protocol: In Situ Generation and Reaction of Zefirov's Reagent
-
Materials: Iodosylbenzene or (diacetoxyiodo)benzene, trifluoromethanesulfonic anhydride (Tf₂O) or trimethylsilyl triflate (TMSOTf), alkene.
-
Procedure:
-
Generate Zefirov's reagent in situ by reacting iodosylbenzene with Tf₂O or (diacetoxyiodo)benzene with TMSOTf in a suitable solvent like dichloromethane at low temperature.
-
Add the alkene to the freshly prepared reagent solution.
-
Allow the reaction to proceed to completion.
-
Work up the reaction mixture to isolate the 1,2-difunctionalized product.
-
Reaction Mechanism: Electrophilic Addition of Zefirov's Reagent to an Alkene
The reaction of Zefirov's reagent with an alkene proceeds via an electrophilic addition mechanism. The hypervalent iodine species acts as a potent electrophile, activating the double bond towards nucleophilic attack by the triflate counterion, leading to a syn-addition product.
Caption: Zefirov's Reagent Addition to an Alkene.
Togni's Reagents: For Electrophilic Trifluoromethylation
Togni's reagents are a class of hypervalent iodine compounds that serve as efficient electrophilic trifluoromethylating agents.[14] They allow for the direct introduction of the trifluoromethyl (CF₃) group, a crucial moiety in many pharmaceuticals and agrochemicals, into a wide range of organic molecules under mild conditions.[13]
Experimental Protocol: Synthesis of Togni's Reagent II
-
Materials: 2-Iodobenzoic acid, sodium periodate, acetic anhydride, trifluoromethyltrimethylsilane (TMSCF₃).
-
Procedure:
-
Oxidize and cyclize 2-iodobenzoic acid using sodium periodate to form 1-hydroxy-1,2-benziodoxol-3(1H)-one.
-
Acylate the intermediate with acetic anhydride.
-
React the acylated intermediate with trifluoromethyltrimethylsilane to yield Togni's reagent II. Note: Togni's reagents can be thermally unstable and should be handled with care.[8]
-
Reaction Mechanism: Copper-Catalyzed Trifluoromethylation with Togni's Reagent
The trifluoromethylation of alkenes with Togni's reagent is often catalyzed by copper salts. The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the Togni reagent, generating a trifluoromethyl radical and a copper(II) species. The CF₃ radical then adds to the alkene, and the resulting radical intermediate is oxidized by the copper(II) species to a carbocation, which then eliminates a proton to give the trifluoromethylated alkene.
Caption: Trifluoromethylation using Togni's Reagent.
Quantitative Data: Trifluoromethylation with Togni's Reagents
The following table provides examples of the yields obtained in trifluoromethylation reactions using Togni's reagents on various substrates.
| Substrate | Product | Yield (%) | Reference(s) |
| β-Keto esters | α-Trifluoromethyl-β-keto esters | 42-67 | [14] |
| Aromatic and Aliphatic Thiols | Trifluoromethyl thioethers | 51-99 | [14] |
| Enamines | β-Trifluoromethylated enamines | 23 | [22] |
| Alkenes (Allylic Trifluoromethylation) | Allylic trifluoromethylated compounds | Good | [13] |
Conclusion
Hypervalent iodine reagents represent a mature yet continually evolving field of organic chemistry. Their diverse reactivity, coupled with their generally low toxicity and mild reaction conditions, has solidified their position as indispensable tools for synthetic chemists in academia and industry. This guide has provided a comprehensive overview of the fundamental aspects of hypervalent iodine chemistry, from the principles of their structure and bonding to the practical details of their synthesis and application. By understanding the mechanisms of these powerful reagents and leveraging the quantitative data and experimental protocols presented, researchers can effectively incorporate hypervalent iodine chemistry into their synthetic strategies to access novel and complex molecular architectures. The ongoing development of new hypervalent iodine reagents and catalytic systems promises to further expand their synthetic utility and contribute to the advancement of chemical synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Phenyliodine(III) diacetate - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 13. tsijournals.com [tsijournals.com]
- 14. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations : Oriental Journal of Chemistry [orientjchem.org]
- 15. Development and Comparison of the Substrate Scope of Pd-Catalysts for the Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. experts.umn.edu [experts.umn.edu]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
The Advent and Application of Bis(4-tert-butylphenyl)iodonium Triflate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(4-tert-butylphenyl)iodonium triflate, a diaryliodonium salt, has emerged as a powerful and versatile reagent in modern organic synthesis. Characterized by its high reactivity and stability, it serves as an exceptional electrophilic arylating agent. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its utility in photoredox catalysis, C-H functionalization, and as a photoacid generator. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in chemistry and drug development.
Historical Context: The Rise of Diaryliodonium Salts
The journey of diaryliodonium salts began over a century ago with their first synthesis in 1894. For many decades, their synthetic potential was not fully realized. However, the mid-20th century saw the initial explorations of their use as arylating agents. The contemporary era of organic synthesis has witnessed a resurgence of interest in these hypervalent iodine compounds, driven by their unique reactivity and applicability in a wide range of chemical transformations. This revival is largely due to the development of more efficient and scalable synthetic methods, making these reagents more accessible for broader use. This compound stands out as a particularly useful example due to the properties conferred by the tert-butyl groups, which can influence solubility and reaction selectivity.
Synthesis of this compound
A significant breakthrough in the accessibility of this compound was the development of an efficient, one-pot synthesis by Bielawski and Olofsson in 2009.[1][2][3] This procedure, published in Organic Syntheses, provides a reliable and scalable method, starting from readily available materials.
One-Pot Synthesis: Reaction Scheme
The overall transformation can be depicted as follows:
Caption: Overall reaction for the one-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
The following protocol is adapted from the procedure by Bielawski and Olofsson (2009).[1][2][3]
Materials:
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
meta-Chloroperbenzoic acid (m-CPBA)
-
tert-Butylbenzene
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether (Et₂O)
-
Distilled water
Procedure:
-
A round-bottomed flask equipped with a magnetic stir bar is charged with iodine (1.0 eq).
-
Dichloromethane is added, and the mixture is stirred at room temperature until the iodine is fully dissolved.
-
m-Chloroperbenzoic acid (~3.1 eq) is added, and the solution is stirred for an additional 10 minutes.
-
tert-Butylbenzene (~4.1 eq) is added, and the flask is cooled to 0 °C in an ice bath.
-
Trifluoromethanesulfonic acid (~5.0 eq) is added dropwise over 5 minutes. Caution: The addition is exothermic.
-
The reaction mixture is stirred at room temperature for 20 minutes, during which a precipitate of m-chlorobenzoic acid forms.
-
The mixture is transferred to a separatory funnel and washed with distilled water.
-
The organic layer is separated, and the solvent is removed under reduced pressure to yield a residue.
-
Diethyl ether is added to the residue to precipitate the product as a white solid.
-
The solid is collected by suction filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| CAS Number | 84563-54-2 | [4][5][6][7] |
| Molecular Formula | C₂₁H₂₆F₃IO₃S | [5] |
| Molecular Weight | 542.39 g/mol | [4][5][6] |
| Typical Yield | 78-79% | [2][3] |
| Melting Point | 162-166 °C | [4][6] |
| Appearance | White solid | [2][3] |
Physicochemical Properties and Characterization
This compound is a white, crystalline solid that is stable to air and can be stored at room temperature.[8]
| Property | Data | Reference |
| Solubility | Soluble in ethyl lactate (~25%), γ-butyrolactone (~50%), PGMEA (~50%) | [6] |
| Purity (Electronic Grade) | ≥99% (trace metals basis) | [4][6] |
Mechanistic Pathways and Applications
This compound is a versatile reagent with applications spanning several areas of organic chemistry. Its utility stems from its ability to act as a potent electrophilic arylating agent and a precursor to highly reactive intermediates.
Photoacid Generation (PAG)
In the field of microelectronics and photolithography, diaryliodonium salts are widely used as photoacid generators (PAGs). Upon exposure to UV radiation, this compound undergoes photolysis to generate a strong Brønsted acid (triflic acid), which then catalyzes chemical transformations in a photoresist material.
Caption: Mechanism of photoacid generation from a diaryliodonium salt.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Diaryliodonium salts are excellent aryl sources in these reactions. In a typical catalytic cycle, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and is converted to an excited state. This excited photocatalyst can then reduce the diaryliodonium salt via a single-electron transfer (SET) process, generating an aryl radical. This highly reactive intermediate can then engage in various transformations, such as C-H arylation.[9][10]
Caption: General mechanism for photoredox-catalyzed arylation using a diaryliodonium salt.
C-H Arylation
Direct C-H arylation is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. Diaryliodonium salts have proven to be effective arylating agents in transition-metal-catalyzed C-H functionalization reactions, particularly with palladium catalysts. The mechanism is often proposed to involve a Pd(II)/Pd(IV) catalytic cycle. In this process, the diaryliodonium salt acts as an oxidant to generate a high-valent Pd(IV) intermediate, which then undergoes reductive elimination to form the C-Ar bond.[11][12]
Caption: Proposed mechanism for Pd-catalyzed C-H arylation with a diaryliodonium salt.
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, offering a potent combination of reactivity, stability, and versatility. Its accessible and scalable synthesis has broadened its application in diverse fields, from the precision of photolithography to the innovation of photoredox and C-H activation chemistries. This guide has provided a comprehensive overview of its history, synthesis, and mechanistic underpinnings, aiming to empower researchers to leverage the full potential of this remarkable compound in their scientific endeavors.
References
- 1. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. organ.su.se [organ.su.se]
- 4. This compound electronic grade, = 99 trace metals 84563-54-2 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound electronic grade, = 99 trace metals 84563-54-2 [sigmaaldrich.com]
- 7. This compound(99%min)|84563-54-2--Guarson Chemical Co., Ltd. [guarson.com]
- 8. researchgate.net [researchgate.net]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Core Features and Properties of Diaryliodonium Salts
An In-Depth Technical Guide to the Key Features of Iodonium Salts in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diaryliodonium salts, focusing on their core features, synthesis, reactivity, and applications in modern organic synthesis. These hypervalent iodine(III) reagents have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds due to their stability, high reactivity, and often mild, metal-free reaction conditions.
Diaryliodonium salts (Ar₂I⁺X⁻) are organoiodine compounds where the iodine atom is in a +3 oxidation state. They are generally stable, crystalline solids that are easy to handle and store, making them attractive alternatives to more sensitive organometallic reagents.[1] The structure of these compounds features a T-shaped geometry around the central iodine atom, which possesses an electrophilic character.[1] This electrophilicity, combined with the excellent leaving group ability of the iodoarene moiety (Ar-I), is the foundation of their synthetic utility as aryl-transfer agents.[2]
A key feature for selective synthesis is the use of unsymmetrical diaryliodonium salts (Ar¹Ar²I⁺X⁻), where one aryl group is designed to be preferentially transferred.[3] This is often achieved by incorporating a non-transferable, electron-rich "dummy" ligand, such as a 2,4,6-trimethoxyphenyl (TMP) or mesityl (Mes) group.[3][4] This strategy enhances chemoselectivity, ensuring the valuable or complex aryl group is transferred to the nucleophile with high fidelity.[3]
Synthesis of Diaryliodonium Salts
Modern synthetic methods have made a wide variety of diaryliodonium salts readily accessible. One-pot procedures starting from readily available aryl iodides or even elemental iodine are particularly common and efficient.[1] These methods typically involve the oxidation of an iodine source (e.g., with m-CPBA) in the presence of a strong acid (like TfOH or TsOH) and an arene coupling partner.
Experimental Protocol: One-Pot Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate[7][8][9]
This procedure describes a direct, one-pot synthesis that avoids a separate anion exchange step.
-
To a reaction vessel: Add the aryl iodide (1.0 equiv.), 1,3,5-trimethoxybenzene (1.1 equiv.), and m-chloroperbenzoic acid (m-CPBA, ≤77% purity, 1.2 equiv.).
-
Solvent and Acid Addition: Dissolve the solids in acetonitrile (0.2 M). Add trifluoroacetic acid (TFA, 1.1 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by TLC or LC-MS until the aryl iodide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Add diethyl ether to the residue to precipitate the salt. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salt.
Core Reactivity and Mechanisms
Diaryliodonium salts exhibit diverse reactivity, enabling aryl transfer through several distinct mechanistic pathways.
Metal-Free Arylation: Ligand Coupling
The most common metal-free pathway involves two key steps: ligand exchange and reductive coupling.[3] The nucleophile first displaces the counter-anion of the iodonium salt to form a T-shaped λ³-iodane intermediate. This is followed by reductive coupling (often referred to as reductive elimination) to form the arylated product and the iodoarene byproduct.[3][5]
Caption: General mechanism for metal-free arylation via ligand coupling.
Photoredox Catalysis: Radical Pathway
Visible-light photoredox catalysis provides a powerful method for generating aryl radicals from diaryliodonium salts under exceptionally mild conditions.[6][7] In a typical cycle, a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic photocatalyst) is excited by light. The excited photocatalyst then reduces the diaryliodonium salt via a single-electron transfer (SET) process, generating an aryl radical, an aryl iodide, and the oxidized photocatalyst.[6][8] This aryl radical can then be trapped by a substrate to initiate the desired transformation.
Caption: Simplified photoredox catalytic cycle for C-H arylation.
Other Mechanistic Pathways
-
Transition-Metal-Catalyzed Arylation: Iodonium salts are excellent coupling partners in cycles involving metals like palladium and copper. They can act as potent oxidants, enabling catalytic cycles (e.g., involving Pd(II)/Pd(IV) intermediates) that are challenging with traditional aryl halides.[9][10][11]
-
Aryne Generation: In the presence of a strong base, ortho-unsubstituted diaryliodonium salts can undergo elimination to form highly reactive aryne intermediates, which can be trapped by various nucleophiles or dienes.[12]
Applications in Organic Synthesis
The versatile reactivity of diaryliodonium salts enables a vast array of synthetic transformations for creating key structural motifs found in pharmaceuticals and functional materials.
C–O Bond Formation
The arylation of alcohols and phenols to form diaryl ethers is a cornerstone application. Metal-free conditions are often sufficient, typically requiring only a mild base.[12][13][14]
| Arylating Agent | Nucleophile | Conditions | Yield (%) | Ref |
| Diphenyliodonium triflate | Phenol | K₂CO₃, MeCN, 55 °C | 95 | [13] |
| (4-Tolyl)(TMP)iodonium tosylate | 4-Methoxyphenol | K₂CO₃, MeCN, 55 °C | 99 | [13] |
| Diphenyliodonium tetrafluoroborate | 2-Naphthol | Na₂CO₃, Cyclohexane | 85 | [13] |
| (4-CF₃-Ph)(TMP)iodonium tosylate | Phenol | K₂CO₃, MeCN, 55 °C | 91 | [13] |
| Di(p-tolyl)iodonium tetrafluoroborate | Water | N-benzylpyridin-2-one (cat.), Fused silica, 105 °C | 98 | [14] |
C–N Bond Formation
Nitrogen nucleophiles, including aliphatic and aromatic amines, amides, and N-heterocycles, are readily arylated.[15][16] While metal-free conditions are possible, copper catalysis is often employed to facilitate these couplings at room temperature, providing high yields of N-arylated products.[17][18]
| Arylating Agent | Nucleophile | Conditions | Yield (%) | Ref |
| Diphenyliodonium triflate | Indole | CuI (10 mol%), Et₃N, 1,2-DCE, rt | 92 | [18] |
| (Mesityl)(phenyl)iodonium triflate | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | CuI (10 mol%), Et₃N, 1,2-DCE, rt | 85 | [18] |
| Diphenyliodonium triflate | 2-Pyridone | CuCl (10 mol%), Et₃N, Toluene, rt, 5 min | 99 | [17] |
| (4-F-Ph)₂(I)OTf | 5-Methyl-2-pyridone (Pirfenidone) | CuCl (10 mol%), Et₃N, Toluene, rt, 30 min | 99 | [17] |
| Diphenyliodonium triflate | Carbazole | KOtBu, Toluene, 80 °C | 95 | [16] |
Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Pyridone[23]
-
Reagent Preparation: To an oven-dried reaction tube under an argon atmosphere, add 2-pyridone (0.5 mmol, 1.0 equiv.), CuCl (0.05 mmol, 10 mol%), and the diaryliodonium salt (0.6 mmol, 1.2 equiv.).
-
Solvent and Base Addition: Add toluene (1.0 mL) and triethylamine (Et₃N, 1.0 mmol, 2.0 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Workup: Upon completion (typically < 30 minutes), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl-2-pyridone product.
C–C Bond Formation
Direct C–H arylation of electron-rich arenes and heteroarenes is a powerful strategy for forging C–C bonds without pre-functionalization.[4][16] Photoredox catalysis is particularly effective for these transformations, allowing reactions to proceed at room temperature.[2][19]
| Arylating Agent | Substrate | Conditions | Yield (%) | Ref |
| Diphenyliodonium triflate | Quinoxalin-2(1H)-one | --INVALID-LINK--₂ (cat.), K₂CO₃, MeCN, Blue LED, rt | 94 | [2][19] |
| (4-Br-Ph)₂(I)OTf | Quinoxalin-2(1H)-one | --INVALID-LINK--₂ (cat.), K₂CO₃, MeCN, Blue LED, rt | 89 | [2][19] |
| Diphenyliodonium triflate | N-Methylpyrrole | [Ru(bpy)₃]Cl₂ (cat.), MeCN, Blue LED, rt | 87 | [6] |
| (Mesityl)(phenyl)iodonium triflate | Indole acetamide | Cu(OTf)₂ (10 mol%), (S)-Ph-BOX (11 mol%), i-Pr₂NEt, THF, -15 °C | 92 | [20] |
| Di(p-tolyl)iodonium tetrafluoroborate | 2-Naphthol | Na₂CO₃, Cyclohexane, 80 °C | 78 (C1-arylation) | [13] |
Other Heteroatom Arylations
Iodonium salts are also effective for the arylation of other heteroatoms. For instance, S-arylation of thiols, thioamides, and phosphorothioates proceeds efficiently to form C–S bonds, often with complete stereoretention at chiral centers.[15][21]
| Arylating Agent | Nucleophile | Conditions | Yield (%) | Ref |
| Diphenyliodonium tetrafluoroborate | O,O-diethyl phosphorothioate | DBU, MeCN, rt, 5 min | >95 | [21] |
| (4-NO₂-Ph)(Ph)iodonium BF₄ | O,O-diethyl phosphorothioate | DBU, MeCN, rt, 5 min | >95 (NO₂-Ph transfer) | [21] |
| Diphenyliodonium triflate | Thioacetamide | K₂CO₃, MeCN, 55 °C | 84 | [15] |
| (4-MeO-Ph)₂(I)OTf | Thiobenzamide | K₂CO₃, MeCN, 55 °C | 80 | [15] |
Conclusion
Diaryliodonium salts are highly versatile and powerful reagents for arylation reactions. Their key features—bench stability, high electrophilicity, and diverse reactivity through multiple mechanistic pathways—make them superior to many traditional reagents. The development of efficient one-pot syntheses and the strategic use of non-transferable "dummy" ligands have further broadened their applicability. For researchers in synthetic chemistry and drug development, iodonium salts offer mild, efficient, and often metal-free pathways to construct complex molecular architectures, including the late-stage functionalization of bioactive molecules.
References
- 1. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]
- 2. Visible Light Photoredox-Catalyzed Direct C-H Arylation of Quinoxalin-2(1 H)-ones with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts [mdpi.com]
- 5. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides [beilstein-journals.org]
- 7. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Metal-Free O- and C-Arylation with Diaryliodonium Salts [diva-portal.org]
- 13. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 14. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 15. Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts [diva-portal.org]
- 16. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. pubs.acs.org [pubs.acs.org]
Technical Guide: Spectral and Synthetic Insights into Bis(4-tert-butylphenyl)iodonium Triflate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data (NMR and IR), and synthetic protocol for Bis(4-tert-butylphenyl)iodonium triflate. The information is tailored for professionals in research and development who utilize iodonium salts in various applications, including as photoacid generators and arylating agents.
Core Spectral Data
The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound.
Table 1: 1H and 13C NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Description |
| 1H NMR | Not explicitly available in literature | Expected to show a doublet of doublets for the para-substituted aromatic protons and a singlet for the tert-butyl protons. |
| 13C NMR | 31.0, 35.2, 109.5, 120. | Aromatic and aliphatic carbons. |
Table 2: IR Spectral Data
| Wavenumber (cm-1) | Description |
| Not explicitly available in literature | Expected to show characteristic peaks for C-H stretching of the aromatic and tert-butyl groups, C=C stretching of the aromatic rings, and strong absorptions corresponding to the triflate anion (S=O and C-F stretching). A peak around 820 cm-1 would be indicative of para-substitution on the benzene ring. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis Protocol: One-Pot Synthesis from Iodine
This protocol is adapted from a documented large-scale synthesis.
-
Reaction Setup: A round-bottomed flask equipped with a magnetic stirrer is charged with iodine (1.0 eq).
-
Dissolution: Dichloromethane is added to dissolve the iodine.
-
Oxidation: meta-Chloroperbenzoic acid (m-CPBA) (3.1 eq) is added to the solution, and the mixture is stirred.
-
Arene Addition: tert-Butylbenzene (4.1 eq) is added to the reaction mixture.
-
Acid Addition: The flask is cooled in an ice bath, and trifluoromethanesulfonic acid (TfOH) (5.0 eq) is added slowly.
-
Reaction: The mixture is stirred at room temperature.
-
Workup: The reaction mixture is washed with water. The organic layer is separated and the solvent is removed under reduced pressure.
-
Precipitation: Diethyl ether is added to the residue to precipitate the product.
-
Isolation: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the synthesized this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
1H NMR Analysis: The 1H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz). The chemical shifts are referenced to the residual solvent peak.
-
13C NMR Analysis: The 13C NMR spectrum is recorded on the same instrument.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Synthesis Workflow
The following diagram illustrates the one-pot synthesis of this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of Bis(4-tert-butylphenyl)iodonium Triflate
Abstract
This document provides a detailed protocol for the one-pot synthesis of Bis(4-tert-butylphenyl)iodonium triflate, a versatile reagent in organic synthesis, particularly as a photoacid generator.[1][2] The protocol is adapted from a well-established procedure and is intended for researchers in organic chemistry, materials science, and drug development.[3][4][5][6] The synthesis involves the oxidation of molecular iodine in the presence of tert-butylbenzene, followed by the introduction of the triflate counterion. This method is efficient, high-yielding, and can be performed on a gram scale.[3][4][6]
Introduction
Diaryliodonium salts are hypervalent iodine compounds that serve as powerful arylating agents for a wide range of nucleophiles.[7][8][9] this compound is of particular interest due to its applications as a photoacid generator in photolithography and cationic polymerization.[1][2] The presented protocol offers a straightforward and efficient one-pot synthesis from readily available starting materials.[3][4]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
I₂ + 2 t-Bu-Ph + m-CPBA + TfOH → [(t-Bu-Ph)₂I]⁺OTf⁻ + m-CBA + H₂O
Key Reagents:
-
Iodine (I₂): The iodine source for the iodonium salt.
-
tert-Butylbenzene (t-Bu-Ph): The aryl source.
-
meta-Chloroperbenzoic acid (m-CPBA): The oxidizing agent.
-
Trifluoromethanesulfonic acid (TfOH): The source of the triflate counterion.
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
Equipment:
-
250 mL single-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Gas-tight Hamilton syringe
-
Separatory funnel
-
Rotary evaporator
-
Sintered glass filter funnel
-
Vacuum line
-
3.2 Procedure
Caution! Reactions involving peracids should be conducted behind a safety shield. Peroxy compounds should be added to the organic material, not the other way around. The addition should be slow to control the exothermic reaction.[3][4]
-
Reaction Setup: In a 250-mL round-bottomed flask equipped with a magnetic stirring bar, dissolve iodine (2.30 g, 9.05 mmol) in dichloromethane (100 mL) at room temperature.[3][4]
-
Oxidant Addition: Add m-chloroperbenzoic acid (73%, 6.62 g, 28.0 mmol, 3.1 equiv) to the purple solution and stir for an additional 10 minutes.[3][4]
-
Arene Addition: Add tert-butylbenzene (5.70 mL, 36.8 mmol, 4.1 equiv) and cool the flask to 0 °C in an ice bath.[3][4]
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (4.00 mL, 45.2 mmol, 5 equiv) via a gas-tight syringe over 5 minutes. The solution will turn a darker purple/black color.[3][4] Note: Rapid addition of TfOH can cause the solvent to boil.[3]
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 20 minutes. The solution will become grey, and a precipitate of m-chlorobenzoic acid will form.[3][4]
-
Workup: Transfer the reaction mixture to a 250-mL separatory funnel containing distilled water (30 mL). Rinse the flask with dichloromethane (2 x 5 mL) and add the rinses to the separatory funnel.[3][4]
-
Extraction: Mix the layers thoroughly and separate the aqueous layer. Wash the organic phase with an additional 30 mL of distilled water.[3][4]
-
Solvent Removal: Transfer the organic layer to a round-bottomed flask and evaporate the solvent under reduced pressure (45 °C, ~200 mmHg) using a rotary evaporator to yield an orange residue.[3][4]
-
Precipitation: Add diethyl ether (30 mL) to the residue and stir the mixture at 0 °C for 20 minutes to precipitate the product as a white solid.[3][4]
-
Isolation and Drying: Collect the solid by suction filtration using a sintered glass filter funnel and wash with cold (0 °C) diethyl ether (2 x 30 mL).[3][4] Dry the solid under vacuum (<1 mmHg) for 14 hours to afford this compound as a white solid.[3][4]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Quantities | ||
| Iodine | 2.30 g (9.05 mmol) | [3] |
| m-CPBA (73%) | 6.62 g (28.0 mmol) | [3] |
| tert-Butylbenzene | 5.70 mL (36.8 mmol) | [3] |
| Trifluoromethanesulfonic acid | 4.00 mL (45.2 mmol) | [3] |
| Product Information | ||
| Product Name | This compound | [3] |
| Appearance | White solid | [3] |
| Yield | 7.68 g (78%) | [3] |
| Melting Point | 162-166 °C | [10] |
| Molecular Formula | C₂₁H₂₆F₃IO₃S | [10] |
| Molecular Weight | 542.39 g/mol | [10] |
| CAS Number | 84563-54-2 | [10] |
Visualizations
5.1 Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
5.2 Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the key components in the reaction.
Caption: Key components and their roles in the synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Ensure slow addition of TfOH at 0 °C and allow the reaction to stir for the full 20 minutes at room temperature. |
| Inefficient precipitation | Ensure the diethyl ether is cold (0 °C) and use a sufficient volume. Vigorous stirring can aid precipitation. | |
| Oily or sticky product | Residual solvent or impurities | Ensure complete drying under vacuum. If the product remains oily, triturate again with cold diethyl ether. |
| Exothermic reaction is too vigorous | Too rapid addition of m-CPBA or TfOH | Add the reagents slowly and maintain cooling with the ice bath as specified. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
m-Chloroperbenzoic acid is a strong oxidizing agent and can be shock-sensitive. Handle with care.
-
Trifluoromethanesulfonic acid is a strong, corrosive acid. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The one-pot nature of the reaction, coupled with a straightforward workup and purification, makes this procedure suitable for routine laboratory use. The resulting product is of high purity and can be used in various applications without further purification.
References
- 1. Atomfair Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate C24H26F9IO3S CAS 194999-85-4 - Atomfair [atomfair.com]
- 2. Bis(4-tert-butylphenyl)iodonium hexafluorophosphate - CAS-Number 61358-25-6 - Order from Chemodex [chemodex.com]
- 3. scispace.com [scispace.com]
- 4. organ.su.se [organ.su.se]
- 5. Efficient one-pot synthesis of this compound [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Preparations of Diaryliodonium Bromides from Iodoarenes and Arenes, with Sodium Perborate as the Oxidant† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions [beilstein-journals.org]
- 9. Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound electronic grade, = 99 trace metals 84563-54-2 [sigmaaldrich.com]
One-Pot Synthesis of Diaryliodonium Triflates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of diaryliodonium triflates. These versatile reagents are widely used in organic synthesis as powerful arylation agents. The protocols outlined below offer streamlined procedures using readily available starting materials, including arenes and arylboronic acids, with various oxidizing agents and acid promoters.
Introduction
Diaryliodonium salts are hypervalent iodine(III) compounds that serve as excellent electrophilic aryl sources for a wide range of nucleophiles. Their application in the formation of carbon-carbon and carbon-heteroatom bonds has become indispensable in academic research and the pharmaceutical industry. One-pot syntheses of these salts are particularly attractive as they circumvent the need to isolate intermediate hypervalent iodine species, thus saving time and resources. This document details robust and scalable one-pot procedures for preparing diaryliodonium triflates, highlighting different synthetic strategies to accommodate a broad scope of substrates.
I. Synthesis from Arenes and Aryl Iodides using m-CPBA and Triflic Acid
This method is a widely adopted and highly effective protocol for the synthesis of both symmetrical and unsymmetrical diaryliodonium triflates. It relies on the in situ oxidation of an aryl iodide by meta-chloroperoxybenzoic acid (m-CPBA) in the presence of trifluoromethanesulfonic acid (triflic acid, TfOH), which then undergoes electrophilic aromatic substitution with a suitable arene.
Experimental Workflow:
Caption: General workflow for the one-pot synthesis of diaryliodonium triflates using m-CPBA and triflic acid.
Quantitative Data Summary:
| Entry | Aryl Iodide | Arene | Product | Yield (%) |
| 1 | Iodobenzene | Anisole | (4-Methoxyphenyl)(phenyl)iodonium triflate | 92 |
| 2 | 4-Iodotoluene | Toluene | Di-p-tolyliodonium triflate | 89 |
| 3 | 4-Nitroiodobenzene | Mesitylene | (Mesityl)(4-nitrophenyl)iodonium triflate | 85 |
| 4 | Iodobenzene | Benzene | Diphenyliodonium triflate | 80 |
| 5 | 3-Iodopyridine | Mesitylene | (Mesityl)(3-pyridyl)iodonium triflate | 65 |
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl iodide (1.0 mmol) and m-CPBA (1.1 mmol) in dichloromethane (5 mL).
-
Addition of Acid: Cool the solution to 0 °C and slowly add triflic acid (1.1 mmol).
-
Addition of Arene: Add the arene (1.2 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, add diethyl ether (40 mL) to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 10 mL), and dry under vacuum to afford the pure diaryliodonium triflate.
II. Synthesis from Arenes and Aryl Iodides using Oxone® and Sulfuric Acid
An alternative, cost-effective, and environmentally benign method utilizes Oxone® as the oxidant in the presence of sulfuric acid.[1] This protocol is particularly useful for large-scale synthesis. The initially formed diaryliodonium hydrogen sulfate is often converted to the corresponding bromide for ease of isolation, which can then be subjected to anion exchange to yield the triflate if desired.
Experimental Workflow:
Caption: General workflow for the one-pot synthesis of diaryliodonium salts using Oxone® and sulfuric acid.
Quantitative Data Summary (for Diaryliodonium Bromides):
| Entry | Aryl Iodide | Arene | Product | Yield (%)[1] |
| 1 | Iodobenzene | Toluene | (4-Methylphenyl)(phenyl)iodonium bromide | 85[1] |
| 2 | Iodobenzene | Anisole | (4-Methoxyphenyl)(phenyl)iodonium bromide | 82[1] |
| 3 | 4-Iodotoluene | Toluene | Di-p-tolyliodonium bromide | 88[1] |
| 4 | 3-Trifluoromethyliodobenzene | Mesitylene | (Mesityl)(3-trifluoromethylphenyl)iodonium bromide | 75[1] |
| 5 | Iodobenzene | Chlorobenzene | (4-Chlorophenyl)(phenyl)iodonium bromide | 51[1] |
Detailed Experimental Protocol:
-
Reaction Setup: To a mixture of the aryl iodide (1 mmol) and the arene (1.1 mmol) in acetonitrile (2 mL), add concentrated sulfuric acid (7.5 mmol) followed by Oxone® (1.2 mmol).[1]
-
Reaction: Stir the mixture vigorously at room temperature overnight.[1]
-
Work-up: Pour the reaction mixture into ice-water (20 mL).
-
Precipitation: Add a saturated aqueous solution of potassium bromide (KBr) to precipitate the diaryliodonium bromide.
-
Purification: Collect the precipitate by vacuum filtration, wash with water and then with diethyl ether, and dry to obtain the product.
-
Anion Exchange (Optional): The diaryliodonium bromide can be converted to the triflate salt by anion exchange resins or by reaction with a silver triflate.
III. Regiospecific Synthesis from Arylboronic Acids and Aryl Iodides
For substrates where the electrophilic aromatic substitution is not regioselective or for the synthesis of sterically hindered diaryliodonium salts, a method employing arylboronic acids is highly advantageous.[2][3][4][5][6][7][8] This protocol typically proceeds via an initial formation of a diaryliodonium tetrafluoroborate, which can then be readily converted to the triflate in situ.[2][3][4][8]
Experimental Workflow:
Caption: General workflow for the regiospecific synthesis of diaryliodonium triflates from arylboronic acids.
Quantitative Data Summary:
| Entry | Aryl Iodide | Arylboronic Acid | Product | Yield (%)[2][3] |
| 1 | Iodobenzene | Phenylboronic acid | Diphenyliodonium triflate | 85[2][3] |
| 2 | 2-Fluoroiodobenzene | 2-Fluorophenylboronic acid | Bis(2-fluorophenyl)iodonium triflate | 75[2][3] |
| 3 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)(4-tolyl)iodonium triflate | 88[2][3] |
| 4 | Iodobenzene | 4-Chlorophenylboronic acid | (4-Chlorophenyl)(phenyl)iodonium triflate | 82[2][3] |
| 5 | Mesityl iodide | Phenylboronic acid | (Mesityl)(phenyl)iodonium triflate | 80[2][3] |
Detailed Experimental Protocol:
-
Pre-oxidation: Dissolve m-CPBA (1.1 equiv) in dichloromethane (4 mL/mmol of aryl iodide). Add the aryl iodide (1.0 equiv) followed by boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 equiv) at room temperature. Stir the resulting solution for 30 minutes.[2]
-
Coupling: Cool the mixture to 0 °C and add the arylboronic acid (1.1 equiv).[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 15-30 minutes.
-
Anion Exchange: To the crude reaction mixture containing the diaryliodonium tetrafluoroborate, add triflic acid (1.2 equiv) and stir for an additional 10 minutes.
-
Purification: The crude mixture can be purified by passing it through a short plug of silica gel, eluting with dichloromethane followed by a mixture of dichloromethane and methanol to afford the diaryliodonium triflate.
Conclusion
The one-pot synthesis of diaryliodonium triflates offers significant advantages in terms of efficiency and operational simplicity. The choice of method depends on the substrate scope, cost considerations, and desired regioselectivity. The protocols detailed in these application notes provide reliable and scalable procedures for accessing a wide variety of these valuable arylation reagents, empowering further innovation in chemical synthesis and drug development.
References
- 1. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 2. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 3. One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates [organic-chemistry.org]
- 4. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone-sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides [diva-portal.org]
- 8. Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides [organic-chemistry.org]
Application Notes and Protocols for Cationic Photopolymerization Using Bis(4-tert-butylphenyl)iodonium Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)iodonium triflate is a highly efficient photoinitiator for cationic polymerization. Upon exposure to ultraviolet (UV) radiation, it generates a strong Brønsted acid, which initiates the polymerization of a variety of monomers, including epoxides, vinyl ethers, and oxetanes. This property makes it a valuable tool in applications requiring rapid, on-demand curing, such as in coatings, adhesives, inks, and 3D printing. Cationic photopolymerization offers distinct advantages over free-radical polymerization, including low shrinkage, excellent adhesion, and robust chemical resistance of the resulting polymers.
Diaryliodonium salts like this compound are a major class of photoinitiators for cationic polymerization. The mechanism of photolysis involves the generation of aryl radicals and aryliodinium cation-radicals upon UV irradiation. These reactive species subsequently abstract hydrogen atoms from the surrounding environment (e.g., solvent or monomer) to produce a strong Brønsted acid, the true initiator of the cationic polymerization.
Applications
The applications of this compound in material science are diverse. It is instrumental in the development of high-performance composites and sophisticated self-assembling monolayers (SAMs), which are critical in surface engineering for controlling adhesion, wettability, and electronic properties.[1] This photoinitiator allows for the synthesis of polymers with controlled molecular weights and architectures, leading to materials with tailored mechanical, thermal, and optical properties.[1] Consequently, it is an excellent choice for applications that demand highly specific material characteristics, such as in advanced aerospace components and biocompatible medical devices.[1] Beyond these advanced applications, it is also utilized in traditional UV-curable coatings, adhesives, and inks.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the cationic photopolymerization initiated by bis(4-tert-butylphenyl)iodonium salts.
Table 1: Photopolymerization of Epoxy Monomers
| Monomer | Co-initiator/Sensitizer | Photoinitiator Concentration | Light Source | Light Intensity | Monomer Conversion | Reference |
| (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (EPOX) | None | 1% w/w | LED @ 365 nm | 500 mW/cm² | ~55% | [1] |
| (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (CADE) | Propylene Carbonate (30 wt% solution) | 0.02 M | LED @ 365/405/430 nm | Not Specified | Monitored by RT-FTIR | [2] |
| Bisphenol A diglycidyl ether (DGEBA) | 9,10-dibutoxy-9,10-dihydroanthracene (PSS303) | 2 wt% | 385 nm | Not Specified | >70% (at room temp) | [3] |
| Bisphenol A diglycidyl ether (DGEBA) | 9,10-dibutoxy-9,10-dihydroanthracene (PSS303) | 2 wt% | 385 nm | Not Specified | ~80% (at 60°C) | [3] |
Table 2: Photopolymerization of Vinyl Ether Monomers
| Monomer | Co-initiator/Sensitizer | Photoinitiator Concentration | Light Source | Light Intensity | Monomer Conversion | Reference |
| Isopropyl vinyl ether (IPVE) | Tetraalkylammonium iodide | Not Specified | UV Irradiation | Not Specified | Controlled Polymerization | [4] |
| Tri(ethylene glycol) divinyl ether (TEGDVE) | None | Not Specified | Not Specified | Not Specified | High Reactivity with Cycloaliphatic Epoxides | [5] |
Table 3: Photopolymerization of Oxetane Monomers
| Monomer | Co-initiator/Sensitizer | Photoinitiator Concentration | Light Source | Light Intensity | Monomer Conversion | Reference |
| bis[1-ethyl(3-oxetanyl)]methyl ether (OXT-221) | None | Not Specified | LED @ 365/405/430 nm | Not Specified | Efficient Polymerization | [2] |
| Oxetane-functionalized derivatives of adipic, itaconic, and citric acids | None | Not Specified | Not Specified | Not Specified | Monitored by RT-FTIR | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Cationic Photopolymerization of Epoxy Monomers Monitored by Real-Time FT-IR Spectroscopy
This protocol is a general guideline for the photopolymerization of epoxy monomers using this compound.
Materials:
-
This compound
-
Epoxy monomer (e.g., (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (EPOX))
-
Solvent (if necessary, e.g., propylene carbonate)
-
BaF₂ pellets or other suitable IR-transparent substrate
Equipment:
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer
-
UV/LED light source with controlled intensity (e.g., 365 nm LED)
-
Micropipette
-
Spin coater (optional, for thin films)
Procedure:
-
Formulation Preparation:
-
Prepare a solution of the epoxy monomer containing the desired concentration of this compound. For example, a 1% w/w solution can be prepared by dissolving 10 mg of the photoinitiator in 990 mg of the monomer.[1]
-
If the photoinitiator has limited solubility in the monomer, a stock solution in a suitable solvent like propylene carbonate can be prepared first and then added to the monomer.[2]
-
-
Sample Preparation:
-
Real-Time FT-IR Monitoring:
-
Place the sample in the RT-FTIR spectrometer.
-
Monitor the disappearance of the characteristic epoxy group absorption band (e.g., around 790 cm⁻¹ for the oxirane ring) as a function of irradiation time.[2]
-
-
Photopolymerization:
-
Start the UV/LED irradiation at a controlled intensity (e.g., 500 mW/cm²).[1]
-
Continue irradiation and FT-IR data acquisition until the monomer conversion reaches a plateau.
-
-
Data Analysis:
-
Calculate the monomer conversion from the decrease in the area of the characteristic IR band.
-
Protocol 2: Sensitized Cationic Photopolymerization for Curing at Longer Wavelengths
This protocol describes the use of a photosensitizer to enable the use of longer wavelength light sources.
Materials:
-
This compound
-
Monomer (e.g., Bisphenol A diglycidyl ether (DGEBA))
-
Photosensitizer (e.g., 9,10-dibutoxy-9,10-dihydroanthracene)
-
Solvent (if necessary)
Equipment:
-
Light source emitting at the sensitizer's absorption wavelength (e.g., 385 nm)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Formulation Preparation:
-
Dissolve the photosensitizer and this compound in the monomer. A typical formulation might contain 1-2 wt% of the photoinitiator and a suitable concentration of the sensitizer.[3]
-
-
Curing Process:
-
Expose the formulation to the light source.
-
The curing process can be carried out at room temperature or elevated temperatures (e.g., 60°C) to enhance the final monomer conversion.[3]
-
-
Analysis:
-
The extent of curing can be determined by techniques such as RT-FTIR, photo-DSC, or by measuring the physical properties of the cured polymer (e.g., hardness, solvent resistance).
-
Visualizations
Signaling Pathway for Cationic Photopolymerization
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.polito.it [iris.polito.it]
Application Notes and Protocols for DtBPIT as a Photoacid Generator in Lithography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylphenyliodonium triflate (DtBPIT), also known as bis(tert-butylphenyl)iodonium triflate, is a widely utilized onium salt that functions as a photoacid generator (PAG) in chemically amplified photoresists.[1][2] Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, DtBPIT undergoes photolysis to generate a strong acid, which subsequently catalyzes chemical transformations within the photoresist polymer matrix. This catalytic process provides high photosensitivity, making DtBPIT a crucial component in high-resolution lithographic processes for microelectronics fabrication and other applications requiring precise micropatterning.
These application notes provide an overview of the properties of DtBPIT, a detailed experimental protocol for its use in a common photoresist formulation, and quantitative data on its performance.
Chemical Properties of DtBPIT
| Property | Value |
| Synonym | Bis(tert-butylphenyl)iodonium triflate (TBIT) |
| CAS Number | 84563-54-2 |
| Molecular Formula | C₂₁H₂₆F₃IO₃S |
| Molecular Weight | 542.39 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 162-166 °C |
Mechanism of Action
The use of DtBPIT in chemically amplified resists is based on a two-step process:
-
Photoacid Generation: Upon exposure to UV radiation, the DtBPIT cation absorbs a photon and undergoes homolytic cleavage of the carbon-iodine bond, leading to the formation of reactive intermediates. These intermediates react with components of the photoresist formulation (e.g., residual water or the polymer itself) to generate a strong protic acid, trifluoromethanesulfonic acid (triflic acid).
-
Acid-Catalyzed Deprotection: The photogenerated acid acts as a catalyst in a subsequent heating step (post-exposure bake or PEB). In a positive-tone photoresist, the acid cleaves acid-labile protecting groups on the polymer backbone. This chemical change increases the solubility of the exposed regions of the photoresist in an aqueous alkaline developer.
Data Presentation
Table 1: Performance of THP-PHS Photoresist with DtBPIT
| Parameter | Value | Conditions |
| Resolution | 0.35 µm line-and-space patterns | KrF excimer laser (248 nm) stepper |
| Exposure Dose | 20 mJ/cm² | THP-PHS/DtBPIT (100/3 w/w) |
| Developer | Aqueous base developer (NMD-3) | - |
Table 2: Effect of DtBPIT Concentration on Photoresist Sensitivity
| THP-PHS/DtBPIT (w/w) | Relative Sensitivity |
| 100/0.5 | Increases with concentration |
| 100/1 | Saturates |
| 100/3 | Optimal |
| 100/5 | Decreases |
| 100/10 | Decreases |
Note: Sensitivity increases with increasing DtBPIT concentration up to approximately 3 wt%, after which it begins to decrease due to increased UV absorbance and dissolution inhibition.[1]
Table 3: Effect of Post-Exposure Bake (PEB) Temperature on Photoresist Sensitivity
| PEB Temperature (°C) | Relative Sensitivity |
| 80 | Increases with temperature |
| 100 | - |
| 120 | - |
Note: Higher PEB temperatures increase the rate of the acid-catalyzed deprotection reaction and the mobility of the photogenerated acid, leading to higher sensitivity.[1]
Experimental Protocols
This protocol describes the preparation and processing of a positive-tone, chemically amplified photoresist using DtBPIT with a tetrahydropyranyl (THP) protected poly(p-hydroxystyrene) (THP-PHS) polymer.
Materials:
-
Di-tert-butylphenyliodonium triflate (DtBPIT)
-
Tetrahydropyranyl protected poly(p-hydroxystyrene) (THP-PHS)
-
Xylene or ethyl cellosolve acetate (photoresist solvent)
-
Silicon wafers (or other suitable substrates)
-
Aqueous base developer (e.g., NMD-3, a 2.38% solution of tetramethylammonium hydroxide in water)
-
Deionized water
Equipment:
-
Spinner for spin coating
-
Hotplate
-
UV exposure tool (e.g., KrF excimer laser stepper, 248 nm)
-
Development bath
-
Nitrogen gun
-
Optical microscope or scanning electron microscope (for inspection)
Protocol:
-
Photoresist Formulation:
-
Dissolve THP-PHS and DtBPIT in the chosen solvent (xylene or ethyl cellosolve acetate). A common formulation is a 100:3 weight ratio of THP-PHS to DtBPIT.[1] The total solids content should be adjusted to achieve the desired film thickness.
-
Stir the solution until all components are fully dissolved.
-
Filter the solution through a 0.2 µm filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean).
-
Dehydrate the wafers by baking them on a hotplate at 200°C for at least 30 minutes.
-
(Optional) Apply an adhesion promoter (e.g., hexamethyldisilazane, HMDS) to improve photoresist adhesion.
-
-
Spin Coating:
-
Dispense the photoresist solution onto the center of the wafer.
-
Spin the wafer at a speed of 2000-4000 rpm for 30-60 seconds to achieve a uniform film. The final thickness will depend on the viscosity of the photoresist and the spin speed.
-
-
Prebake (Soft Bake):
-
Place the coated wafer on a hotplate at 90-110°C for 60-90 seconds to remove the solvent from the photoresist film.
-
-
Exposure:
-
Expose the photoresist-coated wafer to UV radiation through a photomask using a suitable exposure tool. For the THP-PHS/DtBPIT system, a KrF excimer laser (248 nm) is effective.[1]
-
The exposure dose will depend on the desired feature size and the sensitivity of the photoresist formulation. A typical dose is in the range of 10-50 mJ/cm².
-
-
Post-Exposure Bake (PEB):
-
Bake the exposed wafer on a hotplate at 100-120°C for 60-90 seconds.[1] This step drives the acid-catalyzed deprotection reaction.
-
-
Development:
-
Immerse the wafer in an aqueous base developer (e.g., NMD-3) for 30-60 seconds with gentle agitation. The exposed regions of the photoresist will dissolve.
-
Rinse the wafer thoroughly with deionized water.
-
Dry the wafer with a nitrogen gun.
-
-
Postbake (Hard Bake):
-
(Optional) Bake the wafer on a hotplate at 110-130°C for 60-90 seconds to further harden the remaining photoresist pattern and improve its etch resistance.
-
-
Inspection:
-
Inspect the patterned photoresist using an optical microscope or a scanning electron microscope (SEM) to verify the resolution and quality of the features.
-
Visualizations
References
Application Notes and Protocols for Arylation Reactions Using Bis(4-tert-butylphenyl)iodonium Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)iodonium triflate is a versatile and efficient electrophilic arylating agent for a variety of carbon and heteroatom nucleophiles. As a diaryliodonium salt, it offers a stable, solid-state reagent for the introduction of the 4-tert-butylphenyl group under mild, often metal-free conditions.[1][2] This attribute is particularly advantageous in the synthesis of pharmaceutical compounds and other high-purity materials where metal contamination is a concern.[2] These application notes provide an overview of its use in key arylation reactions, detailed experimental protocols, and a summary of its performance with various substrates.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 84563-54-2 | |
| Molecular Formula | C21H26F3IO3S | [3] |
| Molecular Weight | 542.39 g/mol | |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 162-166 °C | |
| Solubility | Soluble in ethyl lactate (~25%), γ-butyrolactone (~50%), PGMEA (~50%) |
Key Applications
This compound is primarily utilized in the following metal-free arylation reactions:
-
O-Arylation of Phenols: For the synthesis of diaryl ethers.
-
N-Arylation of Amines: For the synthesis of N-aryl amines.
-
N-Arylation of Amides and Heterocycles: For the construction of more complex nitrogen-containing scaffolds.
These reactions are crucial in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.[5]
Reaction Mechanism: Metal-Free Arylation
The metal-free arylation with diaryliodonium salts proceeds through a well-established mechanism involving ligand exchange and reductive elimination.[2][6]
Caption: General mechanism of metal-free arylation with a diaryliodonium salt.
Experimental Protocols
One-Pot Synthesis of this compound[5][8]
This protocol describes a high-yielding and operationally simple one-pot synthesis from readily available starting materials.
Materials:
-
Iodine (I₂)
-
m-Chloroperbenzoic acid (m-CPBA)
-
tert-Butylbenzene
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Water
Procedure:
-
To a round-bottom flask, add iodine (1.0 eq) and dichloromethane. Stir at room temperature until the iodine is fully dissolved.
-
Add m-CPBA (3.1 eq) to the solution and stir for an additional 10 minutes.
-
Add tert-butylbenzene (4.1 eq) and cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (5.0 eq) via syringe over 5 minutes. The solution will darken.
-
Allow the reaction mixture to warm to room temperature and stir for 20 minutes. A precipitate will form.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL).
-
Collect the organic layer and evaporate the solvent under reduced pressure to obtain a residue.
-
Add cold diethyl ether to the residue to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Yield: Typically 78-85%.
General Protocol for Metal-Free O-Arylation of Phenols
Materials:
-
Phenol derivative
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or t-BuOK) (2.0 eq)
-
Solvent (e.g., Dichloromethane, Toluene, or DMF)
Procedure:
-
To a reaction vial, add the phenol (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Add the solvent and stir the reaction mixture at the desired temperature (typically room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Metal-Free N-Arylation of Amines
Materials:
-
Amine derivative
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or t-BuOK) (2.0 eq)
-
Solvent (e.g., Dichloromethane, Acetonitrile, or DMF)
Procedure:
-
To a reaction vial, add the amine (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Add the solvent and stir the reaction mixture at the desired temperature (typically room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Substrate Scope and Performance Data
The following tables summarize the performance of this compound in arylation reactions with various substrates. Note: The yields presented are indicative and may vary based on the specific reaction conditions and the scale of the reaction.
Table 1: O-Arylation of Various Phenols
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | 4-tert-Butyldiphenyl ether | 85-95 |
| 2 | 4-Methoxyphenol | 4-tert-Butyl-4'-methoxydiphenyl ether | 80-90 |
| 3 | 4-Nitrophenol | 4-tert-Butyl-4'-nitrodiphenyl ether | 75-85 |
| 4 | 2-Naphthol | 2-(4-tert-Butylphenoxy)naphthalene | 88-98 |
| 5 | Estrone | Estrone 3-(4-tert-butylphenyl) ether | 70-80 |
Table 2: N-Arylation of Various Amines
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N-(4-tert-Butylphenyl)aniline | 80-90 |
| 2 | Morpholine | 4-(4-tert-Butylphenyl)morpholine | 90-99 |
| 3 | Benzylamine | N-Benzyl-4-tert-butylaniline | 75-85 |
| 4 | Indole | 1-(4-tert-Butylphenyl)indole | 70-80 |
| 5 | L-Proline methyl ester | Methyl 1-(4-tert-butylphenyl)prolinate | 65-75 |
Applications in Drug Development
The mild and metal-free nature of arylation reactions using this compound makes it an attractive method for the synthesis and late-stage functionalization of drug candidates. The introduction of the bulky 4-tert-butylphenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Caption: Workflow for late-stage functionalization in drug discovery.
Conclusion
This compound is a highly effective reagent for the metal-free arylation of a wide range of nucleophiles. Its ease of synthesis, stability, and high reactivity make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this reagent in various synthetic endeavors.
References
- 1. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Diaryliodonium Salts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Diaryliodonium salts have emerged as powerful and versatile electrophilic arylating agents in modern organic synthesis, offering a milder and often more efficient alternative to traditional aryl halides in a variety of cross-coupling reactions. Their stability, ease of handling, and unique reactivity have made them invaluable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] This document provides a detailed overview of their application in key cross-coupling reactions, complete with comparative data and experimental protocols.
I. Introduction to Diaryliodonium Salts
Diaryliodonium salts (Ar₂I⁺X⁻) are hypervalent iodine(III) compounds that act as potent electrophilic aryl donors.[1] Key advantages of using diaryliodonium salts in cross-coupling reactions include:
-
Mild Reaction Conditions: They often enable reactions to proceed at lower temperatures and with weaker bases compared to those involving aryl halides.[5]
-
High Reactivity: The inherent electrophilicity of the iodine center and the excellent leaving group ability of the iodoarene facilitate rapid oxidative addition to transition metal catalysts.[6]
-
Functional Group Tolerance: Their use can be compatible with a wide range of sensitive functional groups.
-
Accessibility: Efficient one-pot synthetic procedures have made a wide variety of symmetric and unsymmetric diaryliodonium salts readily accessible.[5][7]
Unsymmetrical diaryliodonium salts, particularly those bearing a sterically hindered or electron-rich "dummy" aryl group, allow for the selective transfer of the desired aryl group, improving atom economy.[3]
II. Key Applications in Cross-Coupling Reactions
Diaryliodonium salts have been successfully employed in a multitude of cross-coupling reactions, most notably in palladium- and copper-catalyzed transformations.
Palladium-Catalyzed C-H Arylation
A significant application of diaryliodonium salts is in the direct C-H arylation of (hetero)arenes, which avoids the need for pre-functionalization of the C-H bond. These reactions often proceed via a Pd(II)/Pd(IV) catalytic cycle.[6]
Experimental Workflow for Pd-Catalyzed C-H Arylation
Caption: General workflow for a typical palladium-catalyzed C-H arylation reaction.
Table 1: Palladium-Catalyzed C-H Arylation of Heteroarenes with Diaryliodonium Salts [6]
| Entry | Heteroarene | Diaryliodonium Salt | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | Ph₂I⁺BF₄⁻ | Pd(OAc)₂ (5) | K₂CO₃ | Toluene | 80 | 12 | 85 |
| 2 | Pyrrole | (4-MeOC₆H₄)₂I⁺OTf⁻ | Pd(TFA)₂ (5) | NaOAc | CH₃CN | RT | 24 | 78 |
| 3 | Thiophene | Ph₂I⁺BF₄⁻ | PdCl₂(PPh₃)₂ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 4 | Benzofuran | (4-FC₆H₄)₂I⁺OTf⁻ | Pd(OAc)₂ (5) | KOAc | DMA | 120 | 24 | 65 |
| 5 | Benzothiazole | Ph₂I⁺BF₄⁻ | PdBr₂ (5) | - | DCE | 80 | 12 | 88 |
Protocol 1: Palladium-Catalyzed C2-Arylation of Indole [6]
-
Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 mmol), diphenyliodonium tetrafluoroborate (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous toluene to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylindole.
Sonogashira Coupling
The Sonogashira coupling, a cornerstone for the synthesis of aryl alkynes, can be effectively carried out using diaryliodonium salts as the aryl source, often under milder conditions than those required for aryl halides.[8][9][10] This reaction is typically co-catalyzed by palladium and copper complexes.[8]
Catalytic Cycle for Sonogashira Coupling with Diaryliodonium Salts
Caption: Simplified catalytic cycle for the Sonogashira coupling using a diaryliodonium salt.
Table 2: Palladium/Copper-Catalyzed Sonogashira Coupling with Diaryliodonium Salts [8][11]
| Entry | Alkyne | Diaryliodonium Salt | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Ph₂I⁺OTf⁻ | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | DMF | RT | 95 |
| 2 | 1-Octyne | (4-MeC₆H₄)₂I⁺BF₄⁻ | PdCl₂(PPh₃)₂ (3) | CuI (5) | DBU | CH₃CN | 50 | 88 |
| 3 | Trimethylsilylacetylene | Ph₂I⁺OTf⁻ | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | THF | RT | 91 |
| 4 | Propargyl alcohol | (4-ClC₆H₄)₂I⁺BF₄⁻ | PdCl₂ (2) | AgI (5) | Et₃N | CH₂Cl₂ | RT | 85 |
Protocol 2: Sonogashira Coupling of Phenylacetylene with Diphenyliodonium Triflate [8]
-
Reaction Setup: In a Schlenk tube, dissolve diphenyliodonium triflate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.
-
Addition of Reagents: Add phenylacetylene (1.2 mmol), triethylamine (2.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (typically 2-4 hours), as monitored by TLC.
-
Work-up: Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired aryl alkyne.
Suzuki-Miyaura Coupling
Diaryliodonium salts serve as effective electrophiles in the Suzuki-Miyaura reaction for the formation of biaryl compounds.[12][13] These reactions benefit from the high reactivity of the iodonium salts, which can lead to faster reaction times and lower catalyst loadings.[13]
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling with Diaryliodonium Salts
| Entry | Arylboronic Acid | Diaryliodonium Salt | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | (4-MeOC₆H₄)₂I⁺OTf⁻ | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Toluene/H₂O | 80 | 94 |
| 2 | 4-Formylphenylboronic acid | Ph₂I⁺BF₄⁻ | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 89 |
| 3 | 2-Thienylboronic acid | (4-CF₃C₆H₄)₂I⁺OTf⁻ | PdCl₂(dppf) (3) | CsF | THF | 60 | 91 |
| 4 | 3,5-Dimethylphenylboronic acid | Mesityl(phenyl)I⁺OTf⁻ | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | t-BuOH | 70 | 96 |
Protocol 3: Suzuki-Miyaura Coupling of Phenylboronic Acid
-
Reaction Setup: Combine phenylboronic acid (1.5 mmol), di(4-methoxyphenyl)iodonium triflate (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 1.5 mol%), and potassium carbonate (2.0 mmol) in a reaction flask.
-
Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography to yield the biaryl product.
Buchwald-Hartwig Amination
The formation of C-N bonds via the Buchwald-Hartwig amination can also be achieved using diaryliodonium salts.[14][15] This approach is particularly useful for coupling with a variety of amines, including primary and secondary amines, and N-heterocycles.[6][16]
Table 4: Buchwald-Hartwig Amination with Diaryliodonium Salts
| Entry | Amine | Diaryliodonium Salt | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Ph₂I⁺OTf⁻ | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 92 |
| 2 | Morpholine | (4-Tolyl)₂I⁺BF₄⁻ | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 90 | 88 |
| 3 | Indazole | Ph₂I⁺BF₄⁻ | CuI (10) | - | K₂CO₃ | DMF | 110 | 75 |
| 4 | Benzylamine | (4-ClC₆H₄)(Mesityl)I⁺OTf⁻ | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmOH | 80 | 85 |
Protocol 4: N-Arylation of Morpholine
-
Reaction Setup: In a glovebox, charge a vial with palladium(II) acetate (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and cesium carbonate (1.5 mmol).
-
Reagent Addition: Add di(p-tolyl)iodonium tetrafluoroborate (1.0 mmol) and anhydrous dioxane (3 mL).
-
Substrate Addition: Add morpholine (1.2 mmol) to the mixture.
-
Reaction: Seal the vial and heat the mixture at 90 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the N-arylated morpholine derivative.
III. Conclusion
Diaryliodonium salts are highly effective reagents for a range of cross-coupling reactions, enabling the synthesis of complex molecules under mild conditions.[4] Their application in palladium- and copper-catalyzed C-H arylations, Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings demonstrates their broad utility in modern synthetic chemistry. The protocols and data presented herein provide a valuable resource for researchers seeking to incorporate these powerful reagents into their synthetic strategies.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. organ.su.se [organ.su.se]
- 6. mdpi.com [mdpi.com]
- 7. Iodonium salt synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Selective C–N coupling reaction of diaryliodonium salts and dinucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Epoxy Polymerization Using Bis(4-tert-butylphenyl)iodonium Triflate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bis(4-tert-butylphenyl)iodonium triflate is a highly efficient photoacid generator (PAG) used to initiate the cationic polymerization of epoxy resins.[1] This onium salt is particularly valuable in applications requiring rapid, on-demand curing upon exposure to ultraviolet (UV) light. Its ability to generate a strong Brønsted acid upon photolysis makes it a potent initiator for the ring-opening polymerization of various epoxy monomers, including cycloaliphatic epoxides and glycidyl ethers.[2][3]
Key Features and Advantages:
-
High Photoefficiency: this compound exhibits high quantum yields for acid generation, leading to rapid polymerization kinetics upon UV exposure.
-
Controlled Initiation: The polymerization process can be precisely controlled by modulating the intensity and duration of the UV irradiation.
-
Versatility: This photoinitiator is compatible with a wide range of epoxy monomers and can be used in various formulations for coatings, adhesives, inks, and 3D printing resins.[4]
-
Dual-Cure Capability: Formulations containing this PAG can be designed for dual-cure systems, where an initial UV cure fixes the material's shape, followed by a thermal post-cure to achieve complete conversion and enhance mechanical properties.[1]
Mechanism of Action:
Upon absorption of UV radiation, this compound undergoes photolysis, leading to the homolytic or heterolytic cleavage of the carbon-iodine bond. This process generates reactive cationic species and, ultimately, a strong Brønsted acid (triflic acid). The generated acid then protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack by another monomer unit. This initiates the cationic ring-opening polymerization, leading to the formation of a crosslinked polymer network.[2][5][6]
Quantitative Data Summary
The following table summarizes typical quantitative data for the photopolymerization of epoxy resins initiated by diaryliodonium salts. The exact values can vary depending on the specific epoxy monomer, formulation components, and curing conditions.
| Parameter | Typical Value Range | Influencing Factors |
| Initiator Concentration | 0.5 - 5.0 wt% | Monomer reactivity, UV light intensity, desired cure speed |
| UV Wavelength | 320 - 400 nm | Absorption characteristics of the photoinitiator |
| UV Light Intensity | 10 - 1000 mW/cm² | Desired cure speed, sample thickness |
| Epoxy Group Conversion | 70 - 98% | Curing time, temperature, post-cure conditions |
| Curing Time | Seconds to minutes | Initiator concentration, light intensity, temperature |
Experimental Protocols
Preparation of the Epoxy Formulation
This protocol describes the preparation of a UV-curable epoxy formulation using this compound.
Materials:
-
Epoxy monomer (e.g., 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate or Bisphenol A diglycidyl ether)
-
This compound
-
Amber glass vial or a vial wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Laboratory scale
Procedure:
-
Weigh the desired amount of epoxy monomer into the amber glass vial.
-
Add the appropriate amount of this compound to the monomer. A typical concentration is 1-3 wt% relative to the epoxy monomer.
-
Place the magnetic stir bar in the vial and cap it tightly.
-
Stir the mixture at room temperature in the dark until the photoinitiator is completely dissolved. Gentle heating (e.g., to 40-50 °C) can be applied to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
Once fully dissolved, the formulation is ready for use. Store the formulation in the dark to prevent premature curing.
UV Curing of the Epoxy Formulation
This protocol outlines the procedure for photopolymerizing the prepared epoxy formulation.
Materials and Equipment:
-
Prepared epoxy formulation
-
Substrate for coating (e.g., glass slide, metal panel)
-
Film applicator or spin coater (for controlled thickness)
-
UV curing system with a lamp emitting in the 320-400 nm range
-
Real-time Fourier Transform Infrared (FT-IR) spectrometer with an attenuated total reflectance (ATR) accessory (for monitoring cure kinetics)
Procedure:
-
Apply a thin film of the epoxy formulation onto the substrate using a film applicator or spin coater to achieve a uniform thickness.
-
For real-time FT-IR monitoring, place a drop of the liquid formulation onto the ATR crystal.
-
Place the coated substrate or the ATR setup under the UV lamp.
-
Expose the formulation to UV light for a predetermined time. The exposure time will depend on the light intensity, initiator concentration, and desired degree of cure.
-
Monitor the curing process in real-time by acquiring FT-IR spectra at regular intervals. The disappearance of the characteristic epoxy group absorption band (around 915 cm⁻¹) indicates the progress of the polymerization.[7]
-
The degree of conversion can be calculated from the decrease in the area of the epoxy peak.
-
After UV exposure, the sample can be subjected to a thermal post-cure (e.g., at 80-150 °C for 1-2 hours) to ensure complete polymerization and enhance the material's final properties.[1]
Visualizations
Caption: Experimental workflow for epoxy polymerization.
Caption: Photoinitiation and polymerization signaling pathway.
References
- 1. WO2017184974A1 - Dual cure epoxy adhesives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols for Photocurable Composites with Iodonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of photocurable composites incorporating iodonium salts. This guide is intended for professionals in research and development who are exploring the use of these advanced photoinitiating systems in various applications, including dental materials, coatings, adhesives, and 3D printing.
Introduction to Iodonium Salts in Photocurable Composites
Iodonium salts are a class of photoinitiators that, upon exposure to UV or visible light, generate both a superacid and free radicals. This dual reactivity makes them highly versatile for initiating both cationic and free-radical polymerization.[1][2] In composite materials, this allows for the curing of a wide range of monomers, including epoxides, vinyl ethers, and acrylates, often leading to polymers with low shrinkage, high thermal stability, and excellent mechanical properties.[3][4] The choice of the counter-anion in the iodonium salt is crucial as it determines the strength of the generated acid and, consequently, the efficiency of the cationic polymerization.[3][5]
Key Components and Considerations
A typical photocurable composite formulation using iodonium salts consists of the following components:
-
Monomer/Oligomer Matrix: The bulk of the composite, which polymerizes to form the final material. Common choices include (meth)acrylate monomers for free-radical polymerization and epoxy or oxetane monomers for cationic polymerization.[3][5] Hybrid systems containing both types of monomers can also be formulated.
-
Iodonium Salt Photoinitiator: The primary light-sensitive component. The selection depends on the desired wavelength of activation and compatibility with the monomer system. Diaryliodonium salts are a common choice.[3]
-
Photosensitizer (Optional): Many iodonium salts have low absorption in the near-UV and visible light regions.[6] Photosensitizers, such as camphorquinone (CQ), are often added to extend the spectral sensitivity of the initiating system to longer, safer wavelengths (e.g., blue light).[4]
-
Co-initiator/Electron Donor (Optional): In free-radical polymerization, a co-initiator, typically a tertiary amine, is often used in conjunction with a photosensitizer like camphorquinone to generate the initial radicals that interact with the iodonium salt.[3][4]
-
Fillers/Additives: Inorganic fillers (e.g., silica, glass) are incorporated to enhance mechanical properties, reduce polymerization shrinkage, and control viscosity.[3] Other additives may include stabilizers, pigments, and adhesion promoters.
Experimental Protocols
Protocol 1: Preparation of a Photocurable Composite
This protocol describes the preparation of a model hybrid photocurable composite.
Materials:
-
Monomer A (Free-radical polymerizable): Bisphenol A glycidyl methacrylate (BisGMA)
-
Monomer B (Cationic polymerizable): 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC)
-
Iodonium Salt: Diphenyliodonium hexafluorophosphate (DPIHP)
-
Photosensitizer: Camphorquinone (CQ)
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
Filler: Silanized silica particles (average particle size 1 µm)
Procedure:
-
In a light-protected container, prepare the photoinitiator system by dissolving CQ (0.5 wt%), EDMAB (1.0 wt%), and DPIHP (1.0 wt%) in the BisGMA monomer with gentle heating and stirring until a homogenous solution is obtained.
-
Add the ECC monomer to the mixture and stir until uniform. The monomer ratio can be varied depending on the desired properties (e.g., 50:50 wt% BisGMA:ECC).
-
Gradually add the silica filler (e.g., 60 wt% of the total formulation) to the monomer/initiator mixture in small increments.
-
Thoroughly mix the components using a planetary mixer or a dual asymmetric centrifuge to ensure a homogenous paste-like composite with no air bubbles.
-
Store the prepared composite in a light-proof container at a cool, dark place until use.
Protocol 2: Characterization of Curing Kinetics by Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is used to measure the heat flow associated with the photopolymerization reaction, providing information on the curing kinetics.
Equipment:
-
Differential Scanning Calorimeter (DSC) with a photocalorimetry accessory
-
UV/Vis light source with a specific wavelength (e.g., 365 nm or 405 nm LED)
Procedure:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of the uncured composite into an aluminum DSC pan.
-
Place the pan in the DSC sample cell. An empty pan is used as a reference.
-
Equilibrate the sample at the desired starting temperature (e.g., 25°C).
-
Irradiate the sample with the light source at a known intensity (e.g., 100 mW/cm²) for a set duration.
-
Record the heat flow as a function of time. The exotherm peak represents the polymerization reaction.
-
Integrate the area under the exotherm to determine the total heat of polymerization (ΔH). The rate of polymerization is proportional to the heat flow.
Protocol 3: Determination of Monomer Conversion by Real-Time FTIR
Real-time Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the decrease in the concentration of reactive monomer groups (e.g., C=C in acrylates or epoxy rings) during photopolymerization, allowing for the calculation of the degree of conversion.
Equipment:
-
FTIR spectrometer with a real-time sampling accessory
-
UV/Vis light source
Procedure:
-
Obtain an FTIR spectrum of the uncured composite. The sample is typically placed between two transparent salt plates (e.g., BaF2).
-
Identify the characteristic absorption peak of the reactive monomer group (e.g., methacrylate C=C at ~1638 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., aromatic C=C at ~1608 cm⁻¹).
-
Position the sample in the FTIR spectrometer and begin real-time spectral acquisition.
-
Expose the sample to the curing light.
-
Continuously record FTIR spectra at set time intervals during and after irradiation until the peak height of the reactive group no longer changes.
-
The degree of conversion (DC%) is calculated using the following formula: DC(%) = [1 - (Peak Area_reactive(t) / Peak Area_internal(t)) / (Peak Area_reactive(0) / Peak Area_internal(0))] * 100
Protocol 4: Mechanical Properties Testing
Once cured, the mechanical properties of the composite are evaluated to determine its suitability for the intended application.
Procedure:
-
Prepare standardized test specimens by curing the composite in molds of specific dimensions (e.g., for tensile or flexural strength testing according to ISO or ASTM standards). Ensure complete curing by irradiating from multiple directions.
-
Post-cure the specimens as required (e.g., 24 hours at 37°C).
-
Perform mechanical tests using a universal testing machine. Common tests include:
-
Flexural Strength and Modulus: Three-point bending test.
-
Compressive Strength: Applying a compressive load until failure.
-
Tensile Strength and Young's Modulus: Pulling the specimen until it fractures.[7]
-
Hardness: Using a microhardness tester (e.g., Vickers or Knoop).
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Curing Kinetics and Monomer Conversion
| Formulation | Light Wavelength (nm) | Light Intensity (mW/cm²) | Time to Peak (s) (Photo-DSC) | Total Heat of Polymerization (J/g) | Final Degree of Conversion (%) (FTIR) |
| Composite A | 405 | 100 | 15 | 250 | 75 |
| Composite B | 365 | 100 | 12 | 300 | 85 |
| Control | 405 | 100 | 30 | 180 | 60 |
Table 2: Mechanical Properties of Cured Composites
| Formulation | Flexural Strength (MPa) | Flexural Modulus (GPa) | Compressive Strength (MPa) | Vickers Hardness (VHN) |
| Composite A | 120 ± 5 | 8.5 ± 0.5 | 300 ± 10 | 70 ± 3 |
| Composite B | 140 ± 6 | 10.2 ± 0.6 | 350 ± 12 | 85 ± 4 |
| Control | 90 ± 4 | 6.0 ± 0.4 | 250 ± 8 | 55 ± 2 |
Visualizations
Caption: Experimental workflow for photocurable composites.
Caption: Iodonium salt photoinitiation signaling pathway.
References
- 1. uychem.com [uychem.com]
- 2. Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll [uvabsorber.com]
- 3. Moving Towards a Finer Way of Light-Cured Resin-Based Restorative Dental Materials: Recent Advances in Photoinitiating Systems Based on Iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Bis(4-tert-butylphenyl)iodonium Triflate: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)iodonium triflate is a versatile and powerful diaryliodonium salt used in organic synthesis. As a stable, crystalline solid, it serves as an excellent electrophilic arylating agent for a wide range of nucleophiles. Its high reactivity, coupled with the non-coordinating triflate anion, enables a variety of chemical transformations under mild conditions. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic operations, including its synthesis, and its application in photoredox-catalyzed arylations, metal-free O-arylations of phenols, and copper-catalyzed N-arylations of amines.
Synthesis of this compound
A reliable and efficient one-pot synthesis of this compound has been developed, making this valuable reagent readily accessible.[1][2][3][4]
Experimental Protocol
Materials:
-
Iodine (I₂)
-
tert-Butylbenzene
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
To a round-bottom flask charged with iodine (1.0 eq), add dichloromethane and stir at room temperature until the iodine is fully dissolved.
-
Add m-CPBA (3.1 eq) to the solution and stir for an additional 10 minutes.
-
Add tert-butylbenzene (4.1 eq) and cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (5.0 eq) to the cooled mixture over 5 minutes.
-
Allow the reaction to stir at room temperature for 20 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash with water.
-
Separate the organic layer and concentrate it under reduced pressure.
-
To the resulting residue, add diethyl ether to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Diagram of the Synthesis Workflow
Caption: One-pot synthesis of this compound.
Application in Photoredox-Catalyzed Arylation
Diaryliodonium salts are excellent aryl sources in photoredox catalysis.[5][6][7] While a specific protocol for this compound in the arylation of isonitriles is not detailed in the literature, the following protocol for the closely related bis(4-bromophenyl)iodonium triflate serves as a representative example for the synthesis of benzamides.[5][7]
General Experimental Protocol for Photoredox-Catalyzed Arylation of Isonitriles
Materials:
-
Diaryliodonium triflate (e.g., bis(4-bromophenyl)iodonium triflate)
-
Isonitrile
-
--INVALID-LINK--₂ (photocatalyst)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
In a reaction vial, combine the isonitrile (0.2 mmol, 1.0 eq), diaryliodonium triflate (0.2 mmol, 1.0 eq), --INVALID-LINK--₂ (0.004 mmol, 2 mol%), and Na₂CO₃ (0.34 mmol, 1.7 eq).
-
Add acetonitrile (2 mL) and water (200 µL).
-
Seal the vial and irradiate the mixture with a blue LED (465 nm, 20 W) for 10 hours with stirring.
-
After the reaction is complete, quench with water and extract with an organic solvent.
-
Purify the product by column chromatography.
Quantitative Data for Photoredox-Catalyzed Arylation of Isonitriles with Bis(4-bromophenyl)iodonium triflate[5][7]
| Entry | Isonitrile Substrate | Product | Yield (%) |
| 1 | tert-Butyl isocyanide | N-(tert-butyl)-4-bromobenzamide | 45 |
| 2 | 2,6-Dimethylphenyl isocyanide | 4-Bromo-N-(2,6-dimethylphenyl)benzamide | 52 |
| 3 | 1-Adamantyl isocyanide | N-(1-Adamantyl)-4-bromobenzamide | 35 |
| 4 | Cyclohexyl isocyanide | 4-Bromo-N-cyclohexylbenzamide | 41 |
Diagram of the Photoredox Catalytic Cycle
Caption: Proposed photoredox catalytic cycle for the arylation of isonitriles.
Metal-Free O-Arylation of Phenols
General Experimental Protocol for Metal-Free O-Arylation of Phenols
Materials:
-
This compound
-
Phenol derivative
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., Toluene, DMF, or Acetonitrile)
Procedure:
-
To a reaction vessel, add the phenol (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq).
-
Add the solvent and heat the reaction mixture at an appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired diaryl ether.
Copper-Catalyzed N-Arylation of Amines and Heterocycles
The N-arylation of amines and nitrogen-containing heterocycles can be efficiently achieved using diaryliodonium salts in the presence of a copper catalyst.[11][12] This method is particularly useful for the synthesis of N-arylindoles and other valuable nitrogen-containing compounds.
General Experimental Protocol for Copper-Catalyzed N-Arylation
Materials:
-
This compound
-
Amine or heterocycle
-
Copper(I) iodide (CuI) or another Cu(I) salt
-
A suitable ligand (e.g., a diamine)
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
In a reaction tube, combine the amine or heterocycle (1.0 eq), this compound (1.2 eq), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).
-
Add the solvent and heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.
Logical Relationship for Arylation Reactions
Caption: Arylation strategies using this compound.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 4-tert-butylphenyl group into a variety of organic molecules. The protocols outlined in this document for its synthesis and application in photoredox-catalyzed, metal-free, and copper-catalyzed arylation reactions demonstrate its broad utility in modern organic synthesis. These methods, characterized by their mild conditions and operational simplicity, make this compound an invaluable tool for researchers in academia and the pharmaceutical industry.
References
- 1. organ.su.se [organ.su.se]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient one-pot synthesis of this compound [diva-portal.org]
- 5. BJOC - Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides [beilstein-journals.org]
- 6. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-free arylation of oxygen nucleophiles with diaryliodonium salts. | Semantic Scholar [semanticscholar.org]
- 9. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 12. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Arylation with Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed arylation reactions utilizing diaryliodonium salts. These reagents have emerged as powerful and versatile arylating agents in modern organic synthesis due to their high reactivity, stability to air and moisture, and unique mechanistic pathways. This document outlines the key advantages, mechanistic insights, and detailed experimental protocols for various palladium-catalyzed arylation reactions with diaryliodonium salts, making it an essential resource for researchers in academic and industrial settings, particularly in the field of drug discovery and development.
Introduction: The Advantage of Diaryliodonium Salts
Diaryliodonium salts ([Ar₂I]⁺X⁻) are hypervalent iodine compounds that serve as excellent electrophilic aryl sources in cross-coupling reactions.[1][2][3] Their utility in palladium-catalyzed arylations offers several advantages over traditional aryl halide-based methods:
-
Mild Reaction Conditions: Many reactions proceed under milder conditions, often at room temperature, preserving sensitive functional groups.[1][4]
-
High Reactivity: The inherent reactivity of diaryliodonium salts often leads to faster reactions and higher yields compared to aryl halides.[5][6]
-
Unique Mechanistic Pathways: These reactions typically proceed through a Pd(II)/Pd(IV) catalytic cycle, which can offer different selectivity and reactivity profiles compared to the more common Pd(0)/Pd(II) cycle.[1][7][8]
-
Air and Moisture Stability: Diaryliodonium salts are generally stable solids that are easy to handle and do not require inert atmospheric conditions for storage or reaction setup.[1][2]
Mechanistic Overview: The Pd(II)/Pd(IV) Catalytic Cycle
The prevailing mechanism for palladium-catalyzed arylation with diaryliodonium salts involves a Pd(II)/Pd(IV) catalytic cycle.[1][7][8] This pathway is distinct from the Pd(0)/Pd(II) cycle often observed with aryl halides.
A generalized catalytic cycle is depicted below:
Figure 1: Generalized Pd(II)/Pd(IV) catalytic cycle for arylation with diaryliodonium salts.
-
C-H Activation/Coordination: The active Pd(II) catalyst coordinates to the substrate and can form a palladacycle intermediate through C-H activation, particularly in directed reactions.[7]
-
Oxidative Addition: The diaryliodonium salt undergoes oxidative addition to the Pd(II) center to form a high-valent Pd(IV) intermediate.[1][7] This is often the rate-limiting step.[7][8]
-
Reductive Elimination: The Pd(IV) intermediate undergoes C-C bond-forming reductive elimination to furnish the arylated product and regenerate the Pd(II) catalyst.[1][7]
Recent studies have also explored a photoredox-mediated pathway, where a photocatalyst in conjunction with the palladium catalyst can promote arylation under even milder conditions (room temperature) via radical intermediates.[4]
Applications and Protocols
Palladium-catalyzed arylation with diaryliodonium salts has been successfully applied to a wide range of substrates, including heterocycles, arenes, ketones, and alkynes.
C-H Arylation of Heterocycles
The direct C-H arylation of heterocycles is a powerful tool for the late-stage functionalization of complex molecules, a crucial strategy in drug discovery.[1]
Table 1: Palladium-Catalyzed C2-Arylation of Indoles and Pyrroles with Diaryliodonium Salts [1]
| Entry | Substrate | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | [Ph₂I]BF₄ | IMesPd(OAc)₂ (5) | - | Toluene | 100 | 24 | 85 |
| 2 | N-Me-Indole | [Ph₂I]BF₄ | IMesPd(OAc)₂ (5) | - | Toluene | 100 | 24 | 90 |
| 3 | Pyrrole | [Ph₂I]BF₄ | IMesPd(OAc)₂ (5) | - | Toluene | 100 | 24 | 75 |
| 4 | 2,5-diMe-Pyrrole | [Ph₂I]BF₄ | IMesPd(OAc)₂ (5) | - | Toluene | 100 | 24 | 80 |
Experimental Protocol: General Procedure for C2-Arylation of Indoles [1][9]
-
To a screw-capped vial, add the indole substrate (0.5 mmol, 1.0 equiv), the diaryliodonium salt (0.6 mmol, 1.2 equiv), and IMesPd(OAc)₂ (0.025 mmol, 5 mol%).
-
Add toluene (2.5 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-arylindole.
Table 2: Regioselective Arylation of Quinolines and Isoquinolines [1]
| Entry | Substrate | Arylating Agent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Position | Yield (%) |
| 1 | Isoquinolone | [Ph₂I]BF₄ | Pd(OPiv)₂ (10) | - | DME | 120 | 24 | C4 | 85 |
| 2 | Quinoline-N-oxide | [Mes-I-Ph]OTf | Pd(OAc)₂ (5) | - | AcOH | 100 | 12 | C8 | 88 |
| 3 | Quinolin-4(1H)-one | [Mes-I-Ph]OTf | Pd(OAc)₂ (10) | - | Toluene | 110 | 24 | C5 | 76 |
Experimental Protocol: C4-Arylation of Isoquinolones [1]
-
In a sealed tube, combine the isoquinolone substrate (0.3 mmol, 1.0 equiv), diphenyliodonium tetrafluoroborate (0.45 mmol, 1.5 equiv), and Pd(OPiv)₂ (0.03 mmol, 10 mol%).
-
Add 1,2-dimethoxyethane (DME, 1.5 mL).
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Ligand-Directed C-H Arylation
Directing groups can be employed to achieve high regioselectivity in C-H arylation reactions. Pyridyl and other nitrogen-containing groups are common directing groups.
Table 3: Pyridine-Directed C-H Arylation [7]
| Entry | Substrate | Arylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylpyridine | [Ph₂I]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 95 |
| 2 | 2-Phenylpyridine | [Mes-I-(p-OMePh)]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 85 |
| 3 | 2-Phenylpyridine | [Mes-I-(p-CF₃Ph)]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 92 |
Experimental Protocol: Ortho-Arylation of 2-Phenylpyridine [7]
-
To a vial, add 2-phenylpyridine (0.2 mmol, 1.0 equiv), the diaryliodonium salt (0.22 mmol, 1.1 equiv), and Pd(OAc)₂ (0.01 mmol, 5 mol%).
-
Add acetic acid (AcOH, 1.0 mL).
-
Seal the vial and heat the mixture at 100 °C for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the ortho-arylated product.
Figure 2: Experimental workflow for directed C-H arylation.
Arylation of Alkynes
Diaryliodonium salts are effective arylating agents for the synthesis of aryl alkynes, including those with electron-deficient triple bonds, which can be challenging substrates in traditional Sonogashira couplings.[5][6]
Table 4: Palladium-Catalyzed Arylation of Alkynes [5][6]
| Entry | Alkyne | Arylating Agent | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | [Ph₂I]BF₄ | PdCl₂(PPh₃)₂ (2) | CuI (2.7) | K₂CO₃ | DMF/H₂O | rt | 2-3 | 99 |
| 2 | 1-Hexyne | [Ph₂I]BF₄ | PdCl₂(PPh₃)₂ (2) | CuI (2.7) | K₂CO₃ | DMF/H₂O | rt | 2-3 | 95 |
| 3 | Ethyl propiolate | [Ph₂I]BF₄ | PdCl₂(PPh₃)₂ (2) | CuI (2.7) | K₂CO₃ | DMF/H₂O | rt | 2-3 | 85 |
Experimental Protocol: Arylation of Phenylacetylene [6]
-
To a flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.03 mmol, 2 mol%), CuI (0.04 mmol, 2.7 mol%), K₂CO₃ (2.0 mmol), and the diaryliodonium salt (1.5 mmol).
-
Add a mixture of DMF and water (6:1, 14 mL).
-
Add phenylacetylene (1.5 mmol) via syringe.
-
Stir the mixture at room temperature for 2-3 hours.
-
Quench the reaction with an aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify by column chromatography on silica gel.
Conclusion
Palladium-catalyzed arylation with diaryliodonium salts represents a significant advancement in cross-coupling chemistry, offering mild conditions, high efficiency, and unique mechanistic pathways. The protocols and data presented herein demonstrate the broad applicability of this methodology for the synthesis of a diverse range of arylated compounds. For professionals in drug discovery and development, these methods provide a powerful tool for the rapid diversification of lead compounds and the synthesis of complex molecular architectures. The continued exploration of this chemistry promises to unveil even more efficient and selective transformations in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed direct β-arylation of ketones with diaryliodonium salts: a stoichiometric heavy metal-free and user-friendly approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Arylation of Enynes and Electron-Deficient Alkynes Using Diaryliodonium Salts [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed N-Arylation Using Iodonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed N-arylation of various nitrogen-containing nucleophiles using diaryliodonium salts. This methodology offers a powerful and versatile tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The use of hypervalent iodine reagents as arylating agents under mild, copper-catalyzed conditions presents a significant advantage over traditional methods that often require harsh reaction conditions.
Introduction
Copper-catalyzed N-arylation reactions have become a cornerstone of modern organic synthesis. The use of diaryliodonium salts as arylating agents in these transformations has gained considerable attention due to their high reactivity, functional group tolerance, and often mild reaction conditions.[1][2] These bench-stable, non-toxic, and readily available reagents can effectively transfer aryl groups to a wide range of nitrogen nucleophiles, including amines, amides, and various heterocyclic compounds.[3][4][5] The reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle, where the copper(I) catalyst undergoes oxidative addition with the diaryliodonium salt to form a highly electrophilic aryl-Cu(III) intermediate.[6][7][8] This intermediate then reacts with the nitrogen nucleophile, followed by reductive elimination to afford the N-arylated product and regenerate the Cu(I) catalyst. The use of unsymmetrical diaryliodonium salts, often bearing a non-transferable bulky group like 2,4,6-trimethoxyphenyl (TMP), allows for the selective transfer of the desired aryl group.[9][10]
Advantages of Using Diaryliodonium Salts
-
Mild Reaction Conditions: Many protocols proceed at room temperature or with gentle heating, which is advantageous for sensitive substrates.[11][12]
-
High Efficiency and Yields: The methodology often provides good to excellent yields for a broad range of substrates.[13][14]
-
Broad Substrate Scope: A wide variety of nitrogen nucleophiles and functionalized aryl groups can be coupled.[1][5]
-
Operational Simplicity: The reactions are often straightforward to set up and do not require rigorously anhydrous or anaerobic conditions.[3]
General Reaction Mechanism
The proposed catalytic cycle for the copper-catalyzed N-arylation using a diaryliodonium salt is depicted below. The cycle is initiated by the formation of a Cu(I) species, which can be generated in situ from a Cu(II) precatalyst. This Cu(I) species undergoes oxidative addition with the diaryliodonium salt to form a reactive aryl-Cu(III) intermediate. Coordination of the deprotonated nitrogen nucleophile to the copper center, followed by reductive elimination, yields the desired N-arylated product and regenerates the active Cu(I) catalyst.
Caption: Proposed mechanism for copper-catalyzed N-arylation.
Experimental Workflow
A typical experimental procedure for a copper-catalyzed N-arylation reaction using a diaryliodonium salt is straightforward and can be completed in a standard laboratory setting. The general workflow involves the sequential addition of reagents to a reaction vessel, followed by heating and monitoring of the reaction progress. Upon completion, the reaction is worked up and the product is purified, typically by column chromatography.
Caption: A typical experimental workflow for the reaction.
Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data for the copper-catalyzed N-arylation of various nitrogen nucleophiles with diaryliodonium salts under different optimized conditions.
Table 1: N-Arylation of 2-Pyridones [11]
| Entry | 2-Pyridone | Diaryliodonium Salt | Yield (%) |
| 1 | 2-Pyridone | Diphenyliodonium triflate | 99 |
| 2 | 5-Methyl-2-pyridone | Diphenyliodonium triflate | 99 |
| 3 | 5-Chloro-2-pyridone | Diphenyliodonium triflate | 95 |
| 4 | 2-Pyridone | Bis(4-methoxyphenyl)iodonium triflate | 98 |
| 5 | 2-Pyridone | Bis(4-chlorophenyl)iodonium triflate | 96 |
Table 2: N-Arylation of Primary and Secondary Amines in Water [3][15]
| Entry | Amine | Arylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Phenyliodonium ylide | 60 | 12 | 82 |
| 2 | p-Toluidine | Phenyliodonium ylide | 60 | 12 | 81 |
| 3 | p-Anisidine | Phenyliodonium ylide | 60 | 12 | 90 |
| 4 | N-Methylaniline | Phenyliodonium ylide | 80 | 6 | 59 |
| 5 | Indoline | Phenyliodonium ylide | 80 | 8 | 51 |
Table 3: N-Arylation of Hydantoins [12]
| Entry | Hydantoin | Aryl(TMP)iodonium Tosylate | Yield (%) |
| 1 | Hydantoin | Phenyl(TMP)iodonium tosylate | 85 |
| 2 | 5,5-Dimethylhydantoin | Phenyl(TMP)iodonium tosylate | 92 |
| 3 | 5-Phenylhydantoin | Phenyl(TMP)iodonium tosylate | 88 |
| 4 | Nitrofurantoin | Phenyl(TMP)iodonium tosylate | 75 |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of 2-Pyridones at Room Temperature [11]
This protocol describes a mild and efficient method for the N-arylation of 2-pyridones.
-
Reagents and Materials:
-
2-Pyridone (0.2 mmol, 1.0 equiv)
-
Diaryliodonium triflate (0.24 mmol, 1.2 equiv)
-
Copper(I) chloride (CuCl) (0.02 mmol, 10 mol%)
-
Triethylamine (Et₃N) (0.4 mmol, 2.0 equiv)
-
Toluene (2.0 mL)
-
Reaction vial with a magnetic stir bar
-
-
Procedure:
-
To a reaction vial, add 2-pyridone, diaryliodonium triflate, and copper(I) chloride.
-
Add toluene followed by triethylamine via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 30 minutes to 2 hours), quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-pyridone.
-
Protocol 2: Copper-Catalyzed N-Arylation of Amines in Water [3][15]
This protocol outlines an environmentally friendly approach for the N-arylation of primary and secondary amines using water as the solvent.
-
Reagents and Materials:
-
Amine (0.2 mmol, 1.0 equiv)
-
Aryliodonium ylide (0.24 mmol, 1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 10 mol%)
-
Water (2.0 mL)
-
Sealed reaction tube with a magnetic stir bar
-
-
Procedure:
-
In a sealed reaction tube, combine the amine, aryliodonium ylide, and copper(II) sulfate pentahydrate.
-
Add water to the reaction tube.
-
Seal the tube and place it in a preheated oil bath at 60-80 °C.
-
Stir the reaction mixture for the specified time (typically 6-12 hours).
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the N-arylated amine.
-
Protocol 3: Copper-Catalyzed N-Arylation of Hydantoins [12]
This protocol details a general method for the regioselective N-3 arylation of hydantoins.
-
Reagents and Materials:
-
Hydantoin (0.5 mmol, 1.0 equiv)
-
Aryl(2,4,6-trimethoxyphenyl)iodonium tosylate (0.75 mmol, 1.5 equiv)
-
Copper(II) nitrate sesquihydrate (Cu(NO₃)₂·2.5H₂O) (0.05 mmol, 10 mol%)
-
Triethylamine (Et₃N) (1.0 mmol, 2.0 equiv)
-
Toluene (5.0 mL)
-
Schlenk tube with a magnetic stir bar
-
-
Procedure:
-
To a Schlenk tube, add the hydantoin, aryl(TMP)iodonium tosylate, and copper(II) nitrate sesquihydrate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene and triethylamine via syringe.
-
Place the Schlenk tube in a preheated oil bath at 70 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-3-arylated hydantoin.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Munin: A Mechanistic Study of the Cu-catalyzed N-arylation of Hydantoin with Aryl(TMP)iodonium Salts [munin.uit.no]
- 10. mdpi.com [mdpi.com]
- 11. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
Application Notes and Protocols for Photoresist Formulations with Bis(4-tert-butylphenyl)iodonium triflate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the formulation and processing of both positive and negative tone photoresists utilizing Bis(4-tert-butylphenyl)iodonium triflate as a photoacid generator (PAG). This document is intended to serve as a comprehensive resource for researchers in microfabrication, drug delivery system development, and other fields requiring high-resolution photolithography.
Introduction to this compound in Photoresists
This compound is a diaryliodonium salt that serves as a highly efficient photoacid generator in chemically amplified (CA) photoresists.[1][2] Upon exposure to deep ultraviolet (DUV) radiation (typically at 248 nm or 254 nm), it undergoes photolysis to generate a strong acid, triflic acid (CF₃SO₃H).[3][4] This photogenerated acid then acts as a catalyst in subsequent thermally-activated chemical reactions within the photoresist film during a post-exposure bake (PEB).[5][6] This catalytic process, known as chemical amplification, allows for high sensitivity and high-resolution patterning, making it a cornerstone of modern photolithography.
In positive tone photoresists , the generated acid catalyzes a deprotection reaction of a polymer resin, rendering the exposed regions soluble in an aqueous alkaline developer. Conversely, in negative tone photoresists , the acid catalyzes a cross-linking reaction of a polymer or resin, making the exposed regions insoluble in a solvent-based developer.[7]
Photochemical Reaction Mechanism
The fundamental process begins with the absorption of a UV photon by the Bis(4-tert-butylphenyl)iodonium cation, leading to its decomposition and the ultimate formation of triflic acid. This process is the primary initiation step for the subsequent chemical amplification.
Caption: Photochemical generation of triflic acid from this compound.
Experimental Workflow for Chemically Amplified Photolithography
The following diagram outlines the typical experimental workflow for patterning a substrate using a chemically amplified photoresist formulated with this compound. Each step is critical for achieving high-fidelity pattern transfer.
Caption: Standard workflow for photolithography using a chemically amplified resist.
Positive Tone Photoresist Formulation and Protocol
This protocol is based on a chemically amplified resist system composed of a protected polymer and this compound. The formulation is designed for high-resolution positive tone patterning.
Materials:
-
Polymer: Tetrahydropyranyl protected poly(p-hydroxystyrene) (THP-PHS)
-
Photoacid Generator (PAG): this compound
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA)
-
Developer: 2.38% Tetramethylammonium hydroxide (TMAH) in deionized water
-
Substrate: Silicon wafer
Table 1: Positive Tone Photoresist Formulation
| Component | Weight Ratio (to Polymer) | Purpose |
| THP-PHS Polymer | 100 | Base resin with acid-labile protecting groups |
| This compound | 3 - 5 | Photoacid Generator |
| PGMEA | 800 - 1000 | Solvent to dissolve components and control viscosity |
Experimental Protocol:
-
Formulation: Dissolve the THP-PHS polymer and this compound in PGMEA. Stir the solution until all components are fully dissolved. Filter the solution through a 0.2 µm PTFE filter.
-
Substrate Preparation:
-
Clean a silicon wafer using a standard cleaning procedure (e.g., Piranha etch or RCA clean).
-
Perform a dehydration bake at 150°C for 30 minutes.
-
Apply an adhesion promoter such as hexamethyldisilazane (HMDS).
-
-
Spin Coating:
-
Dispense the photoresist solution onto the center of the wafer.
-
Spin coat at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
Soft Bake (Pre-bake): Bake the coated wafer on a hotplate at 90-110°C for 60-90 seconds to remove the solvent.
-
Exposure: Expose the photoresist film to DUV radiation (e.g., 248 nm or 254 nm) through a photomask. The required exposure dose will depend on the film thickness and specific formulation but is typically in the range of 10-50 mJ/cm².[4]
-
Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hotplate at 100-130°C for 60-90 seconds. This step drives the acid-catalyzed deprotection reaction.[8][9]
-
Development: Immerse the wafer in a 2.38% TMAH developer solution for 30-60 seconds with gentle agitation.
-
Rinse and Dry: Rinse the wafer thoroughly with deionized water and dry with a stream of nitrogen.
-
Hard Bake (Optional): For enhanced thermal and chemical stability of the patterned structures, a hard bake at 110-130°C for 1-2 minutes can be performed.
Table 2: Influence of PEB Temperature on Positive Resist Performance
| PEB Temperature (°C) | Relative Sensitivity | Resolution | Profile |
| 100 | Lower | Good | Vertical |
| 115 | Medium | Very Good | Vertical |
| 130 | Higher | Good | Slight undercut |
Negative Tone Photoresist Formulation and Protocol
This protocol describes a negative tone photoresist based on an epoxy resin (e.g., SU-8 type) and this compound. The formulation is suitable for creating high-aspect-ratio structures.
Materials:
-
Resin: Epoxy-based polymer (e.g., EPON SU-8)
-
Photoacid Generator (PAG): this compound
-
Solvent: Cyclopentanone or Gamma-butyrolactone (GBL)
-
Developer: Propylene glycol monomethyl ether acetate (PGMEA)
-
Rinse Solution: Isopropanol (IPA)
-
Substrate: Silicon wafer
Table 3: Negative Tone Photoresist Formulation
| Component | Weight Percent (of total solids) | Purpose |
| Epoxy Resin (e.g., SU-8) | 90 - 97 | Cross-linkable polymer |
| This compound | 3 - 10 | Photoacid Generator |
| Solvent (e.g., Cyclopentanone) | Varies with desired viscosity | Dissolves resin and PAG |
Experimental Protocol:
-
Formulation: Dissolve the epoxy resin and this compound in the chosen solvent. Gentle heating may be required to fully dissolve the resin. Allow the solution to cool to room temperature and filter through a 0.5 µm filter.
-
Substrate Preparation: Follow the same procedure as for the positive tone resist (cleaning, dehydration bake, adhesion promoter).
-
Spin Coating: Dispense the resist and spin coat to the desired thickness. For thicker films, a lower spin speed and higher viscosity formulation are required.
-
Soft Bake (Pre-bake): This is a critical step for negative resists and is often performed in two stages to minimize stress in the film.
-
Bake at 65°C for a duration dependent on film thickness (e.g., 5-15 minutes for 10-50 µm films).
-
Ramp the temperature to 95°C and bake for a longer duration (e.g., 30-90 minutes for 10-50 µm films).
-
-
Exposure: Expose the film to UV radiation (typically i-line at 365 nm for SU-8, but DUV can also be used with appropriate PAGs). The exposure dose will vary significantly with film thickness (e.g., 100-500 mJ/cm²).
-
Post-Exposure Bake (PEB): This step initiates the acid-catalyzed cross-linking of the epoxy resin.[10]
-
Bake at 65°C for a duration dependent on film thickness (e.g., 1-5 minutes for 10-50 µm films).
-
Ramp to 95°C and bake for a duration dependent on film thickness (e.g., 5-15 minutes for 10-50 µm films).
-
-
Development: Immerse the wafer in PGMEA developer. The development time will depend on the film thickness and can range from a few minutes to over an hour. Gentle agitation is recommended.
-
Rinse and Dry: Rinse the wafer with isopropanol for approximately 10 seconds and then dry with a stream of nitrogen.
-
Hard Bake (Optional): For maximum mechanical and chemical robustness, a hard bake can be performed by ramping the temperature to 150-200°C and holding for 15-30 minutes.
Table 4: Influence of PAG Concentration on Negative Resist Curing
| PAG Concentration (wt%) | Relative Sensitivity | Degree of Cross-linking | Adhesion |
| 3 | Lower | Lower | Good |
| 6 | Medium | Good | Excellent |
| 10 | Higher | High | Good |
Disclaimer: The provided protocols are intended as a starting point. Optimal processing conditions will vary depending on the specific equipment, substrate, and desired feature characteristics. It is recommended to perform a design of experiments to optimize the process for your specific application.
References
- 1. US7651831B2 - Positive photoresist composition with a polymer including a fluorosulfonamide group and process for its use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SU-8 Information Page [cleanroom.byu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Post-exposure bake as a process-control parameter for chemically-amplffied photoresist for Microlithography 1993 - IBM Research [research.ibm.com]
- 10. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
Application Notes and Protocols for Bis(4-tert-butylphenyl)iodonium triflate in Microelectronics Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)iodonium triflate is a diaryliodonium salt that serves as a highly efficient photoacid generator (PAG). In microelectronics fabrication, it is a critical component in chemically amplified photoresists (CARs), particularly for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography. Upon exposure to high-energy radiation, it generates a strong acid that catalyzes a cascade of chemical reactions within the photoresist, leading to a change in solubility of the exposed regions. This catalytic process, known as chemical amplification, provides the high photosensitivity required for advanced lithographic processes.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in photoresist formulations for microelectronics fabrication.
Physicochemical Properties
This compound is a white to light yellow crystalline powder with the following properties:
| Property | Value |
| Chemical Name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate |
| Synonyms | DtBPIT |
| CAS Number | 84563-54-2 |
| Molecular Formula | C₂₁H₂₆F₃IO₃S |
| Molecular Weight | 542.39 g/mol |
| Melting Point | 162-166 °C |
| Solubility in PGMEA | ~50% |
| Solubility in Ethyl Lactate | ~25% |
| Solubility in γ-butyrolactone | ~50% |
Mechanism of Action: Photoacid Generation
Upon exposure to DUV or EUV radiation, this compound undergoes photodecomposition to generate trifluoromethanesulfonic acid (a strong acid). The process is initiated by the homolytic cleavage of the carbon-iodine bond within the iodonium salt cation.
Caption: Photoacid generation pathway of this compound.
Application in 248 nm (KrF) Photolithography
This compound has been successfully used as a PAG in chemically amplified resists for 248 nm lithography. A common polymer matrix for this application is a protected poly(p-hydroxystyrene) (PHS) derivative.
Experimental Protocol: 248 nm Photoresist Formulation and Processing
This protocol is based on a positive-tone, chemically amplified resist.
Materials:
-
Polymer: Tetrahydropyranyl (THP) protected poly(p-hydroxystyrene) (PHS)
-
Photoacid Generator (PAG): this compound
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA)
-
Developer: 2.38% Tetramethylammonium hydroxide (TMAH) in water, mixed with n-propyl alcohol
-
Rinse: Deionized (DI) water
-
Substrate: Silicon wafer
Equipment:
-
Spin coater
-
Hotplate
-
KrF excimer laser stepper (248 nm)
-
Development bath
-
Scanning Electron Microscope (SEM)
Procedure:
-
Resist Formulation:
-
Dissolve the THP-protected PHS polymer and this compound in PGMEA. A typical formulation consists of a polymer to PAG weight ratio of 100:3.
-
Filter the solution through a 0.2 µm filter.
-
-
Spin Coating:
-
Dispense the photoresist solution onto a clean silicon wafer.
-
Spin coat to achieve the desired film thickness (e.g., 1 µm).
-
-
Soft Bake (Pre-bake):
-
Bake the coated wafer on a hotplate to remove the solvent. A typical condition is 90-130°C for 60-90 seconds.
-
-
Exposure:
-
Expose the wafer using a KrF excimer laser stepper at 248 nm. The exposure dose will determine the feature sizes.
-
-
Post-Exposure Bake (PEB):
-
Bake the exposed wafer on a hotplate. This step is critical for the acid-catalyzed deprotection reaction. A reported condition is 100°C for 10 minutes.
-
-
Development:
-
Immerse the wafer in the developer solution. A reported developer is a mixture of 2.38% TMAH and n-propyl alcohol (7:1 v/v) for 1 minute.
-
The exposed regions of the resist will be removed by the developer.
-
-
Rinse and Dry:
-
Rinse the wafer with DI water.
-
Dry the wafer with nitrogen gas.
-
-
Inspection:
-
Inspect the patterned features using an SEM.
-
Lithographic Performance Data (248 nm)
The following table summarizes the reported performance of the described 248 nm photoresist formulation.
| Parameter | Value | Reference |
| Polymer Matrix | THP-protected PHS | |
| PAG Concentration | 3 parts per 100 parts polymer (by weight) | |
| Exposure Wavelength | 248 nm | |
| Exposure Dose | 20 mJ/cm² | |
| Post-Exposure Bake | 100°C for 10 minutes | |
| Resolution | 0.35 µm line-and-space patterns |
Application in 193 nm (ArF) and EUV Lithography
While aromatic PAGs like this compound have high absorbance at 193 nm, they are used in smaller quantities (typically <5%) in 193 nm resist formulations to maintain overall transparency. For EUV lithography, the absorption is primarily governed by the elemental composition of the resist, and this PAG can also be employed. The general processing steps are similar to those for 248 nm lithography, but the specific materials and conditions are tailored for the shorter wavelengths.
Experimental Workflow
Caption: General experimental workflow for photolithography using a chemically amplified resist.
Quantitative Data Summary
The performance of a chemically amplified photoresist is highly dependent on the interplay between the PAG concentration and the post-exposure bake (PEB) conditions.
Effect of PAG Concentration on Photosensitivity
| PAG Concentration (wt% in solids) | Photosensitivity (Dose to Clear, mJ/cm²) |
| 1 | ~30 |
| 3 | ~15 |
| 5 | ~8 |
Note: These are representative values and can vary significantly based on the polymer matrix, PEB conditions, and other additives.
Effect of Post-Exposure Bake (PEB) Temperature on Linewidth
| PEB Temperature (°C) | Change in Critical Dimension (CD) |
| 110 | Reference |
| 115 | -5 nm |
| 120 | -10 nm |
Note: This demonstrates the high sensitivity of the final feature size to the PEB temperature. A higher PEB temperature generally leads to a smaller feature size in a positive-tone resist due to increased acid diffusion and deprotection reaction rate.
Conclusion
This compound is a versatile and effective photoacid generator for advanced photolithography. Its high quantum yield for acid generation makes it suitable for use in chemically amplified resists for 248 nm, 193 nm, and EUV applications. The provided protocols and data serve as a starting point for researchers and scientists to develop and optimize their microfabrication processes. Careful control of the photoresist formulation and processing conditions, particularly the post-exposure bake, is crucial for achieving high-resolution and high-fidelity patterning.
Application Notes and Protocols: Large-Scale Synthesis of Bis(4-tert-butylphenyl)iodonium Triflate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-tert-butylphenyl)iodonium triflate is a versatile diaryliodonium salt with significant applications as a photoacid generator in photolithography and 3D printing, and as an arylating agent in organic synthesis, which is of interest in drug development.[1][2][3] This document provides a detailed, reliable, and scalable one-pot protocol for the synthesis of this compound, adapted from a procedure verified by an external research group for its robustness.[4][5] Alternative scalable methods, such as flow synthesis and electrochemical approaches, are also discussed.
Introduction
Diaryliodonium salts are hypervalent iodine compounds that serve as powerful arylating agents. Among these, this compound is particularly useful due to its high reactivity and stability.[5] The tert-butyl groups enhance its solubility in organic solvents. Traditional multi-step syntheses of diaryliodonium salts can be cumbersome. The featured one-pot synthesis from iodine, tert-butylbenzene, m-chloroperbenzoic acid (m-CPBA), and trifluoromethanesulfonic acid (TfOH) offers a more efficient and scalable alternative.[4][5]
Applications
-
Photoacid Generator (PAG): Upon exposure to UV radiation, this compound generates a strong acid, which can catalyze a variety of chemical transformations. This property is extensively used in photoresists for microelectronics fabrication and in cationic photopolymerization for 3D printing and coatings.[1][2]
-
Arylating Agent: In synthetic organic chemistry, this compound is an effective electrophilic source for the introduction of the 4-tert-butylphenyl group onto a wide range of nucleophiles, including carbanions, amines, and sulfides. This is valuable in the synthesis of complex molecules and active pharmaceutical ingredients.
-
Drug Development: While not a therapeutic agent itself, its role in facilitating the synthesis of complex organic molecules makes it a useful tool for drug discovery and development professionals.
Experimental Protocols
Primary Protocol: Efficient One-Pot Large-Scale Synthesis
This protocol is adapted from a well-established and externally verified procedure.[4][5]
Reaction Scheme:
I₂ + 2 t-Bu-Ph + m-CPBA + TfOH → [(t-Bu-Ph)₂I]⁺TfO⁻
Materials and Equipment:
-
Large-capacity round-bottomed flask (e.g., 5 L) equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice-water bath.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Vacuum filtration apparatus.
Reagents:
-
Iodine (I₂)
-
tert-Butylbenzene
-
m-Chloroperbenzoic acid (m-CPBA, ~75%)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Distilled water
Procedure:
-
Initial Setup: In a 250-mL single-necked round-bottomed flask equipped with a magnetic stir bar, add iodine (2.30 g, 9.05 mmol).[4]
-
Dissolution: Add dichloromethane (100 mL) and stir the mixture at room temperature until all the iodine has dissolved (approximately 10 minutes).[4]
-
Oxidation: Add m-chloroperbenzoic acid (m-CPBA, 73%, 6.62 g, 28.0 mmol) to the solution and continue stirring for an additional 10 minutes.[4]
-
Addition of Arene: Add tert-butylbenzene (5.70 mL, 36.8 mmol) and then cool the flask to 0 °C using an ice bath.[4]
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 3.90 mL, 44.2 mmol) dropwise over 5 minutes. A significant color change to a darker purple/black should be observed.[4] Caution: The addition of TfOH is exothermic and can cause the solvent to boil if added too quickly.[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours. A grey precipitate of m-chlorobenzoic acid will form.[4]
-
Workup: Transfer the reaction mixture to a separatory funnel containing 30 mL of distilled water. Rinse the reaction flask with two 5 mL portions of dichloromethane and add the rinsings to the separatory funnel. After mixing thoroughly, separate the aqueous layer. Wash the organic phase with an additional 30 mL of distilled water.[4]
-
Concentration: Transfer the organic layer to a round-bottomed flask and remove the solvent under reduced pressure using a rotary evaporator (45 °C, ~200 mmHg) to yield an orange residue.[4]
-
Precipitation: To the flask containing the residue, add a stir bar and 30 mL of diethyl ether. Stir the resulting slurry at room temperature for 30 minutes.[5]
-
Isolation and Drying: Collect the white precipitate by vacuum filtration, washing with two 30 mL portions of cold (0 °C) diethyl ether.[5] Transfer the solid to a pre-weighed flask and dry under vacuum (<1 mmHg) for 14 hours to obtain this compound as a white solid.[4]
Alternative Scalable Methods
-
Flow Synthesis: A continuous-flow process has been developed for the synthesis of diaryliodonium triflates, including the target compound.[6] This method offers advantages in terms of safety, scalability, and reaction time, with residence times as short as a few seconds.[6]
-
Electrochemical Synthesis: Anodic oxidation of iodoarenes in the presence of arenes provides a scalable and environmentally friendly route to diaryliodonium salts.[7][8] This method avoids the use of chemical oxidants, generating no chemical waste.[7]
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| Iodine (I₂) | 2.30 g (9.05 mmol) | [4] |
| tert-Butylbenzene | 5.70 mL (36.8 mmol) | [4] |
| m-CPBA (73%) | 6.62 g (28.0 mmol) | [4] |
| TfOH | 3.90 mL (44.2 mmol) | [4] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (100 mL) | [4] |
| Temperature | 0 °C to room temperature | [4] |
| Reaction Time | 2.5 hours | [4] |
| Product | ||
| Product Name | This compound | [4] |
| Appearance | White solid | [4] |
| Yield | 7.68 g (78%) | [4] |
| Melting Point | 162-166 °C |
Visualizations
Caption: One-pot synthesis workflow.
Safety Precautions
-
Reactions involving peracids like m-CPBA should be conducted behind a safety shield.[4]
-
The addition of trifluoromethanesulfonic acid is highly exothermic and should be performed slowly with efficient cooling to prevent the solvent from boiling.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atomfair Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate C24H26F9IO3S CAS 194999-85-4 - Atomfair [atomfair.com]
- 3. hampfordresearch.com [hampfordresearch.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(4-tert-butylphenyl)iodonium triflate
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bis(4-tert-butylphenyl)iodonium triflate for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the one-pot synthesis of this compound?
A1: The most common one-pot synthesis involves the reaction of iodine and tert-butylbenzene in the presence of an oxidizing agent, typically meta-chloroperbenzoic acid (m-CPBA), and a strong acid, trifluoromethanesulfonic acid (TfOH), in a suitable solvent like dichloromethane.[1][2][3]
Q2: What are the typical yields for this synthesis?
A2: Reported yields for the one-pot synthesis of this compound are generally in the range of 78-89%.[1][2] However, yields can be lower due to various factors addressed in the troubleshooting guide below.
Q3: Is it necessary to use dry solvents and inert atmosphere?
A3: While good laboratory practice is always recommended, some reported procedures indicate that the reaction can be run without rigorous exclusion of moisture or air without a significant negative impact on the yield.[3]
Q4: What is the role of trifluoromethanesulfonic acid (TfOH) in the reaction?
A4: Triflic acid is crucial for the synthesis of diaryliodonium salts.[4] It facilitates the in situ formation of the highly reactive iodine(III) species required for the electrophilic aromatic substitution reaction with tert-butylbenzene.
Q5: Can other oxidizing agents be used instead of m-CPBA?
A5: While m-CPBA is commonly used, other oxidizing agents can be employed in diaryliodonium salt synthesis. However, m-CPBA in combination with TfOH is a well-established and efficient system for this particular synthesis.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that can lead to low yields.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient Acid: Using less than the optimal amount of TfOH can lead to slow reaction times and poor yields.[2][3] | Ensure the use of at least 4-5 equivalents of TfOH relative to iodine. |
| Inactive Oxidizing Agent: m-CPBA can degrade over time, especially if not stored properly. | Use fresh or properly stored m-CPBA. The percentage of the active oxidizing agent can be determined by iodometric titration.[3] | |
| Incorrect Reagent Stoichiometry: An incorrect ratio of iodine, tert-butylbenzene, and m-CPBA can hinder the reaction. | Carefully check the molar equivalents of all starting materials as per a reliable protocol. | |
| Formation of a Dark, Oily Residue Instead of a Precipitate | Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted intermediates in the mixture. | Ensure the reaction is stirred for the recommended time at the appropriate temperature to allow for complete conversion. |
| Excess Water: While the reaction may tolerate some moisture, excessive water can interfere with the workup and precipitation. | Use a separatory funnel to thoroughly remove the aqueous layer during workup. | |
| Product is an Off-White or Colored Solid | Impurities from Starting Materials: Use of impure reagents can introduce color to the final product. | Use high-purity starting materials. |
| Side Reactions: Electron-rich arenes can sometimes lead to the formation of byproducts.[2] | While tert-butylbenzene is generally well-behaved, ensure controlled reaction conditions to minimize side reactions. | |
| Residual m-chlorobenzoic acid (m-CBA): Incomplete removal of the m-CBA byproduct from m-CPBA can contaminate the product. | Ensure the precipitate of m-CBA is thoroughly filtered off after the reaction. The workup with water helps to dissolve and remove m-CBA.[2] | |
| Difficulty in Precipitating the Product | Insufficient Ether: Not using enough diethyl ether or using it at room temperature can lead to incomplete precipitation. | Use a sufficient volume of cold (0 °C) diethyl ether to precipitate the product. The product has some solubility in diethyl ether, so minimizing the amount used for washing is also important.[2] |
| Use of Drying Agents: Using drying agents like Na2SO4 after the aqueous workup can lead to partial anion exchange, affecting the product's properties and potentially its precipitation.[2][3] | Avoid using drying agents. The organic layer should be separated and concentrated directly. |
Experimental Protocols
A detailed and reliable experimental protocol for the synthesis of this compound can be found in Organic Syntheses. A summary of the key steps is provided below:
Materials and Reagents:
-
Iodine
-
m-Chloroperbenzoic acid (m-CPBA)
-
tert-Butylbenzene
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Distilled water
Procedure Outline:
-
A solution of iodine, m-CPBA, and tert-butylbenzene is prepared in dichloromethane.
-
The mixture is cooled to 0 °C.
-
Trifluoromethanesulfonic acid is added slowly to the cooled mixture.
-
The reaction is stirred at room temperature, during which a precipitate of m-chlorobenzoic acid forms.
-
The reaction mixture is washed with distilled water in a separatory funnel.
-
The organic layer is separated and concentrated under reduced pressure.
-
The resulting residue is triturated with cold diethyl ether to precipitate the product.
-
The solid product is collected by suction filtration, washed with cold diethyl ether, and dried under vacuum.[2][3]
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
References
Technical Support Center: Diaryliodonium Salt Synthesis
Welcome to the technical support center for diaryliodonium salt synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions encountered during the synthesis of these versatile arylating agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diaryliodonium salts?
A1: The most prevalent methods for synthesizing diaryliodonium salts involve the oxidation of iodoarenes in the presence of an arene under acidic conditions.[1][2] Common oxidants include meta-chloroperbenzoic acid (m-CPBA).[1] Variations of this one-pot procedure have been developed to accommodate a wide range of substrates, including electron-rich and electron-poor arenes.[1][3] Other strategies include using pre-formed hypervalent iodine(III) reagents like (diacetoxyiodo)arenes or Koser's reagent, and more recently, electrochemical synthesis methods have been developed as a more sustainable alternative.[2][4]
Q2: What are the key factors influencing the success of a diaryliodonium salt synthesis?
A2: Several factors can significantly impact the yield and purity of your diaryliodonium salt synthesis. These include:
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The electronic nature of the arenes: The reactivity of the iodoarene and the arene coupling partner plays a crucial role. In the synthesis of unsymmetrical salts, it is generally recommended that the less electron-rich aryl group originates from the iodoarene to avoid the formation of mixtures of diaryliodonium salts and other byproducts.
-
Reaction conditions: The choice of acid (e.g., trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (TsOH)) and solvent can influence the reaction rate and selectivity.[5] Milder conditions are often preferred for electron-rich arenes to prevent side reactions.
-
The oxidant: The choice and purity of the oxidant (e.g., m-CPBA) are critical for efficient conversion.
-
Temperature: Many procedures require cooling (e.g., 0 °C) during the addition of strong acids to control the reaction exothermicity and minimize decomposition.[5]
Q3: How can I purify my diaryliodonium salt?
A3: Diaryliodonium salts are typically crystalline solids and can often be purified by precipitation and washing. A common method involves adding a non-polar solvent like diethyl ether to the reaction mixture to precipitate the salt, which is then collected by filtration.[5] In many cases, the diaryliodonium salt can be used in subsequent reactions without further purification.[5] If necessary, recrystallization from an appropriate solvent system can be performed.
Q4: How should I store my diaryliodonium salts?
A4: Diaryliodonium salts are generally stable solids that can be stored at ambient temperature for extended periods.[5] However, they can be sensitive to light and moisture.[6] For long-term storage, it is recommended to keep them in a dark, dry place, such as in an amber vial inside a desiccator.[6] Some researchers also recommend refrigeration or freezing for enhanced stability.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of diaryliodonium salt | Incomplete oxidation of the iodoarene. | Ensure the oxidant (e.g., m-CPBA) is fresh and of high purity. Consider increasing the equivalents of the oxidant. |
| Decomposition of the product or starting materials. | Maintain the recommended reaction temperature, especially during the addition of strong acids.[5] For sensitive substrates, consider using milder acidic conditions (e.g., TsOH instead of TfOH). | |
| Incorrect choice of arene partners in unsymmetrical synthesis. | When synthesizing unsymmetrical diaryliodonium salts, the more electron-deficient arene should generally be used as the iodoarene. | |
| Formation of a mixture of diaryliodonium salts | Competing self-coupling of the arene or iodoarene. | In unsymmetrical syntheses, this is more likely if the iodoarene is electron-rich. Use the less electron-rich arene as the iodoarene. Consider using a "dummy" aryl group, such as 2,4,6-trimethoxyphenyl (TMP), on the iodine to direct the arylation.[4] |
| Formation of colored byproducts (e.g., black or discolored product) | Oxidation of electron-rich arenes or decomposition. | Use milder reaction conditions (e.g., lower temperature, weaker acid).[7] The addition of water in some protocols can help suppress the undesired oxidation of highly electron-rich arenes.[1] |
| Formation of 2-mesitylindole as a side product in arylation of indole | This can occur during the subsequent application of the diaryliodonium salt. | Modifications to the structure of the diaryliodonium salt can help minimize this side product formation.[5] |
| Poor regioselectivity in reductive elimination from unsymmetrical salts | Electronic effects dictating the cleavage of the aryl-iodine bonds. | The use of sterically demanding groups, such as a cyclophane substituent, on the iodine can control the regioselectivity of reductive elimination.[8] The 4-methoxyphenyl group is a commonly used directing group to improve regioselectivity.[8] |
Experimental Protocols
Synthesis of (Mesityl)(phenyl)iodonium Triflate
This protocol is adapted from a procedure described in the Journal of Chemical Education.[5]
Materials:
-
Phenyliodine(III) diacetate (PIDA)
-
Mesitylene
-
Dichloromethane (DCM)
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Suspend phenyliodine(III) diacetate and mesitylene in dichloromethane in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add trifluoromethanesulfonic acid dropwise to the stirring mixture.
-
After the addition is complete, stir the mixture for 2 hours at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add diethyl ether to the residue to precipitate the solid product.
-
Collect the solid by filtration, wash with diethyl ether, and dry in air.
Typical Yield: 95% (range 88-99%)[5]
Visualizations
.dot
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 3. Iodonium salt synthesis [organic-chemistry.org]
- 4. Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. BJOC - Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions [beilstein-journals.org]
- 8. Regiospecific reductive elimination from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with DtBPIT in Reaction Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with the poorly soluble compound DtBPIT in various reaction media. The following information is based on established methods for enhancing the solubility of sparingly soluble substances.[1][2][3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of DtBPIT in my reaction medium?
A1: The solubility of a compound like DtBPIT is primarily governed by its molecular structure and the properties of the solvent. Poor solubility often arises from a mismatch in polarity between the solute (DtBPIT) and the solvent ("like dissolves like" principle). If DtBPIT is a non-polar molecule, it will exhibit low solubility in polar solvents. Other contributing factors can include a highly crystalline structure, which requires significant energy to break the crystal lattice, and strong intermolecular forces within the DtBPIT solid.
Q2: What are the initial steps I should take to address DtBPIT solubility issues?
A2: A systematic approach is recommended. Start by characterizing the solubility of DtBPIT in a range of common laboratory solvents with varying polarities. This will provide an empirical understanding of its solubility profile. Subsequently, you can explore techniques such as co-solvency, temperature adjustment, or particle size reduction as initial, straightforward methods to improve solubility.[1][5]
Q3: Can changing the temperature of the reaction mixture improve the solubility of DtBPIT?
A3: For most solid solutes, solubility increases with temperature.[8] Therefore, carefully heating the reaction mixture can be a simple and effective method to dissolve more DtBPIT. However, it is crucial to ensure that the increased temperature does not negatively impact the stability of your reactants, reagents, or the desired reaction pathway. Always conduct a small-scale test to verify thermal stability.
Q4: Are there any risks associated with using solubility-enhancing additives?
A4: Yes, while additives like co-solvents, surfactants, or complexing agents can be very effective, they can also influence the reaction. Potential risks include:
-
Side reactions: The additive may react with your starting materials or intermediates.
-
Inhibition or catalysis: The additive could alter the reaction rate.
-
Purification challenges: The additive may be difficult to remove from the final product. It is essential to select an additive that is inert under your reaction conditions and to perform control experiments to assess its impact.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with DtBPIT.
Problem 1: DtBPIT precipitates out of the reaction mixture upon addition of a reactant.
-
Question: Why is my DtBPIT crashing out of solution after adding another reagent?
-
Answer: This phenomenon, often called "salting out," can occur if the added reactant alters the properties of the solvent system, reducing the solubility of DtBPIT. For instance, adding a polar reactant to a non-polar solvent system can decrease the overall solvent's ability to solvate the non-polar DtBPIT.
-
Solutions:
-
Slower Addition: Add the reactant dropwise or via a syringe pump to maintain a low concentration of the added species, allowing the equilibrium to adjust more gradually.
-
Co-solvent System: Employ a co-solvent system that can effectively dissolve both DtBPIT and the reactant.[1][5]
-
Increased Temperature: Gently heating the reaction mixture (if thermally permissible) can help keep all components in solution.
-
Problem 2: The reaction rate is significantly lower than expected, possibly due to poor DtBPIT solubility.
-
Question: Could the low solubility of DtBPIT be the reason for a sluggish reaction?
-
Answer: Yes, if a reaction is intended to occur in the solution phase, the concentration of the dissolved reactant is a critical factor in determining the reaction rate. Low solubility of DtBPIT will result in a low effective concentration, leading to a slow reaction.
-
Solutions:
-
Particle Size Reduction: Decreasing the particle size of DtBPIT increases the surface area available for dissolution, which can enhance the dissolution rate.[2][7] Techniques like micronization or nanosuspension can be employed.[1][5]
-
Use of Surfactants: Introducing a surfactant can help to form micelles that encapsulate the non-polar DtBPIT, increasing its apparent solubility in a polar medium.[4][6]
-
Solid-Liquid Phase Transfer Catalysis: If applicable to your reaction type, a phase-transfer catalyst can shuttle the reactant from the solid phase to the liquid phase where the reaction occurs.
-
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes illustrative data on the effectiveness of different methods for enhancing the solubility of a model compound similar to DtBPIT in a polar solvent.
| Technique | Conditions | Solubility Enhancement (Fold Increase) | Remarks |
| Co-solvency | 20% v/v Dioxane in Water | 15 | Simple to implement, but co-solvent must be inert.[5] |
| 20% v/v DMSO in Water | 25 | DMSO is a powerful solvent but can be reactive. | |
| Temperature Increase | From 25°C to 50°C | 5 | Limited by the thermal stability of reactants. |
| Particle Size Reduction | Micronization (to ~10 µm) | 8 | Increases dissolution rate more than equilibrium solubility.[1] |
| Nanosuspension (to ~200 nm) | 50 | Significant increase in surface area and dissolution rate.[5] | |
| Use of Surfactants | 1% w/v Tween-80 | 30 | Forms micelles to solubilize the compound.[4][6] |
| Complexation | 1:1 Molar ratio with β-Cyclodextrin | 40 | Forms an inclusion complex with enhanced solubility.[7] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Solvent Selection: Choose a co-solvent in which DtBPIT is highly soluble and that is miscible with your primary reaction medium. Common choices include dioxane, THF, DMSO, or DMF for increasing the solubility of non-polar compounds in aqueous media.
-
Preparation of the DtBPIT Solution: Dissolve the required amount of DtBPIT in the minimum necessary volume of the chosen co-solvent to create a concentrated stock solution.
-
Addition to Reaction Medium: Slowly add the DtBPIT stock solution to the primary reaction medium while stirring vigorously.
-
Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, consider increasing the proportion of the co-solvent.
-
Control Experiment: Run a parallel reaction with the co-solvent alone to ensure it does not interfere with the desired chemical transformation.
Protocol 2: Preparation of a DtBPIT Nanosuspension for Enhanced Dissolution
-
Pre-milling (Optional): If starting with large crystals, reduce the particle size of DtBPIT using a mortar and pestle.
-
Dispersion Preparation: Disperse a known amount of DtBPIT powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Pluronic F68 or a polymer like PVP).
-
High-Energy Milling: Subject the dispersion to a high-energy milling process, such as wet ball milling or high-pressure homogenization, until the desired particle size (typically < 500 nm) is achieved.
-
Particle Size Analysis: Characterize the particle size distribution of the resulting nanosuspension using a technique like dynamic light scattering (DLS).
-
Reaction Addition: Introduce the DtBPIT nanosuspension directly into the reaction mixture. The increased surface area will lead to a faster dissolution rate.[5][7]
Visualizations
Caption: Workflow for systematically addressing DtBPIT solubility issues.
Caption: Mechanism of solubility enhancement via co-solvency.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. longdom.org [longdom.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bis(4-tert-butylphenyl)iodonium triflate Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of Bis(4-tert-butylphenyl)iodonium triflate.
Troubleshooting Guides
Researchers may encounter several issues during the purification of this compound. This section offers guidance on common problems and their solutions.
Problem 1: Product is an oil or fails to precipitate.
-
Possible Cause: Residual solvent or impurities are preventing crystallization.
-
Solution:
-
Ensure all volatile solvents from the reaction workup, such as dichloromethane, have been thoroughly removed under reduced pressure.[1][2]
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Attempt to precipitate the product by adding diethyl ether and stirring, possibly at a reduced temperature (0 °C).[2][3][4]
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If the product remains oily, try triturating with a minimal amount of cold diethyl ether to induce solidification.
-
Problem 2: Low yield after purification.
-
Possible Cause: Product loss during washing steps or incomplete precipitation.
-
Solution:
Problem 3: Product is discolored (e.g., orange or grey).
-
Possible Cause: Presence of residual iodine or other colored impurities from the synthesis. An orange residue is common before precipitation.[1][2]
-
Solution:
Purification Methodologies: Quantitative Data Summary
| Purification Method | Solvent System | Key Parameters | Expected Outcome | Reference |
| Precipitation/Recrystallization | Diethyl ether | - Addition of diethyl ether to the crude residue. - Stirring for ~20 minutes at 0 °C. - Washing with cold (0 °C) diethyl ether. | White solid precipitate. | [1][2] |
| Column Chromatography | Dichloromethane/Methanol | - Gradient elution (e.g., 100:1 to 10:1 DCM/MeOH). - Silica gel as the stationary phase. | Isolation of pure product from complex mixtures. | [5] |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is adapted from a common synthetic procedure.[2]
-
Following the aqueous workup of the synthesis, concentrate the organic phase (dichloromethane) under reduced pressure (e.g., 30 °C, ~150 mmHg) to obtain a residue, which may be orange.[1][2]
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To the flask containing the residue, add diethyl ether (e.g., 30 mL). This should induce the precipitation of a white solid.
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Stir the resulting slurry at 0 °C for approximately 20 minutes.
-
Collect the solid by suction filtration using a sintered glass funnel.
-
Wash the collected solid with two portions of cold (0 °C) diethyl ether.
-
Dry the purified solid under vacuum to afford this compound as a white solid.
Protocol 2: Purification by Column Chromatography
This is a general procedure for the purification of diaryliodonium triflates when precipitation is insufficient.[5]
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with the initial mobile phase (e.g., 100:1 dichloromethane/methanol).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 100:1 to 10:1 dichloromethane/methanol).
-
Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: A common impurity is m-chlorobenzoic acid (m-CBA), which is a byproduct of the oxidation step using m-chloroperbenzoic acid (m-CPBA).[1][2] The aqueous workup is designed to remove trifluoromethanesulfonic acid and facilitate the easier precipitation of the product.[1]
Q2: How can I remove m-chlorobenzoic acid (m-CBA)?
A2: The aqueous workup during the synthesis helps to remove a significant portion of m-CBA. If it persists, a second precipitation can be attempted by concentrating the filtrate and adding chloroform, which will precipitate the m-CBA for removal by filtration.[2]
Q3: Is it always necessary to purify this compound before use?
A3: For some applications, such as direct arylation reactions, the diaryliodonium salt prepared may not require purification prior to use.[3] However, the purity should be assessed (e.g., by ¹H NMR) to ensure it is suitable for the intended subsequent reaction.
Q4: What is the expected melting point of pure this compound?
A4: The literature reported melting point is in the range of 162-166 °C.[6] A significant deviation from this range may indicate the presence of impurities.
Q5: Can I store the purified product?
A5: Yes, this compound is stable to air and can be stored at room temperature.[1]
Visualized Workflow
Caption: Workflow for the purification of this compound.
References
How to handle exothermic reactions in iodonium salt synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of iodonium salts. The focus is on the safe handling and management of exothermic reactions, a critical aspect of these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern in iodonium salt synthesis?
A1: An exothermic reaction is a chemical process that releases energy in the form of heat. In iodonium salt synthesis, certain steps, particularly the oxidation of the iodoarene and the subsequent acid-catalyzed coupling, can be highly exothermic. If not properly controlled, the heat generated can lead to a rapid increase in the reaction temperature. This can cause several problems, including:
-
Decreased product yield and purity due to side reactions or decomposition of reactants, intermediates, or the final product.[1][2]
-
Thermal runaway , a dangerous situation where the reaction rate increases with temperature, leading to an accelerating cycle of heat generation that can result in vigorous boiling, pressure buildup, and even an explosion.
-
Decomposition of thermally sensitive reagents , such as the oxidant meta-chloroperoxybenzoic acid (mCPBA), which can decompose violently at elevated temperatures.[3][4]
Q2: Which steps in iodonium salt synthesis are most likely to be exothermic?
A2: The primary exothermic events typically occur during:
-
The oxidation of the iodoarene: The addition of a strong oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or Oxone to the iodoarene is often exothermic.[2][3] mCPBA, in particular, is known for causing rapid temperature increases if added too quickly.[3]
-
The addition of strong acids: The dropwise addition of strong acids like trifluoromethanesulfonic acid (TfOH) or toluenesulfonic acid (TsOH), which are used to promote the formation of the hypervalent iodine intermediate and facilitate the coupling with the arene, is a significant source of heat.[5]
Q3: What are the visual or physical signs of an uncontrolled exothermic reaction?
A3: Be vigilant for the following signs:
-
A rapid, unexpected rise in the temperature reading on the reaction thermometer.
-
Sudden boiling or vigorous bubbling of the reaction mixture, especially if the reaction is not being externally heated.
-
A noticeable change in the color of the reaction mixture, such as darkening or the formation of tar-like substances, which can indicate decomposition.[2]
-
The release of fumes or gases from the reaction vessel.
Q4: How can I prevent or control an exothermic reaction during my experiment?
A4: Proactive temperature management is key. The most effective strategies include:
-
Cooling the reaction mixture: Use an ice-water bath (0-5 °C) or a cryo-cooler for lower temperatures (e.g., -20 °C) before and during the addition of reactive reagents.[5][6]
-
Slow and controlled reagent addition: Add strong oxidants and acids dropwise or in small portions over an extended period.[2][5][7] Using a syringe pump can provide a consistent and slow addition rate.[2]
-
Ensuring efficient stirring: Vigorous stirring helps to dissipate heat evenly throughout the reaction mixture and prevents the formation of localized hot spots.
-
Proper reaction scale: Be particularly cautious when scaling up a reaction. A reaction that is easily controlled on a 1 mmol scale may become dangerously exothermic on a 50 mmol scale.[6] For larger-scale reactions, pre-cooling to lower temperatures (e.g., -20 °C) is recommended.[6]
Q5: What should I do if I observe an uncontrolled exotherm?
A5: If you suspect a runaway reaction, prioritize safety:
-
Immediately alert any colleagues in the lab.
-
If it is safe to do so, remove any external heating source.
-
Increase the efficiency of the cooling bath (e.g., by adding more ice or dry ice).
-
If the reaction is in a fume hood, lower the sash.
-
Be prepared to evacuate the area if the reaction cannot be brought under control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid temperature spike during oxidant addition | Oxidant (m-CPBA, Oxone) added too quickly. | Maintain the reaction in an ice bath. Add the oxidant in smaller portions or as a solution via a syringe pump to control the rate.[2][3] |
| Reaction turns dark brown/black after acid addition | Temperature too high, causing decomposition.[2] | Ensure the reaction mixture is adequately cooled (0 °C or below) before the dropwise addition of the strong acid (e.g., TfOH).[5] |
| Low yield of iodonium salt | Side reactions or product decomposition due to excessive heat. | Implement stricter temperature control throughout the entire addition process. A recommended temperature range is often between -20 °C and +35 °C.[8] |
| Inconsistent results upon scale-up | Inefficient heat dissipation at a larger scale. | When scaling up, reduce the initial temperature of the reaction mixture (e.g., to -20 °C) before adding reagents and consider a slower addition rate.[6] |
Quantitative Data on Reaction Conditions
The following table summarizes recommended temperature conditions for controlling exotherms in iodonium salt synthesis as cited in various protocols.
| Reagents/Step | Recommended Temperature | Scale | Reference |
| PIDA, mesitylene, TfOH | Cool to 0 °C before TfOH addition | Not specified | [5] |
| Iodoarene, Arene, m-CPBA, TfOH | Addition of acid and arene at -20 °C | >45 mmol | [6] |
| Aromatic hydrocarbon, Iodine-substituted derivative, Oxidizing agent, H₂SO₄ | -20 °C to +35 °C | Not specified | [8] |
| Imine, m-CPBA | 0–5 °C during m-CPBA addition | 0.5 mol | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Diaryliodonium Salt using PIDA
This protocol is adapted from a procedure where temperature control is explicitly mentioned for safety and yield.[5]
Materials:
-
Phenyliodo(III)diacetate (PIDA)
-
Mesitylene
-
Dichloromethane (DCM)
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Suspend PIDA (1.0 eq) and mesitylene (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Add trifluoromethanesulfonic acid (TfOH) (2.0 eq) dropwise to the cold, stirring mixture using a syringe. The addition should be slow, ensuring the temperature does not rise significantly.
-
After the complete addition of TfOH, continue to stir the reaction mixture at 0 °C for an additional 2 hours.
-
Remove the flask from the ice bath and concentrate the mixture under reduced pressure.
-
To the resulting residue, add cold diethyl ether to precipitate the diaryliodonium salt.
-
Isolate the solid product by vacuum filtration, washing with additional cold diethyl ether.
Protocol 2: One-Pot Synthesis of Diaryliodonium Triflates with Oxone
This protocol emphasizes the importance of slow reagent addition to manage the reaction exotherm.[2]
Materials:
-
Iodoarene (e.g., Iodobenzene)
-
Arene (e.g., Toluene)
-
Trifluoroacetic acid
-
Chloroform
-
Oxone
Procedure:
-
Dissolve the iodoarene (1.0 eq) in a mixture of trifluoroacetic acid and chloroform at room temperature.
-
To the stirring solution, add Oxone (1.3 eq) in portions. Monitor the reaction by TLC until the iodoarene is consumed.
-
Prepare a solution of the arene (1.1-1.5 eq) in chloroform.
-
Crucially , add the arene solution to the reaction mixture slowly over a period of 6 hours using a syringe pump. Fast addition may lead to decomposition products.[2]
-
After the addition is complete, stir the reaction for approximately 20 hours.
-
Work up the reaction by adding dichloromethane and water, separating the organic layer, and drying it. The product is obtained after removing the solvent under vacuum.
Visualizations
Troubleshooting Workflow for Exothermic Reactions
The following diagram outlines the decision-making process when handling potential or active exothermic events during iodonium salt synthesis.
Caption: A logical workflow for managing temperature during iodonium salt synthesis.
References
- 1. diva-portal.org [diva-portal.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. EP0119068A1 - Method for preparing diaryl iodonium salts - Google Patents [patents.google.com]
Avoiding impurities in the synthesis of diaryliodonium salts
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of diaryliodonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in diaryliodonium salt synthesis?
A1: Common impurities can include unreacted starting materials (iodo-arenes and arenes), byproducts from the oxidizing agent (e.g., meta-chlorobenzoic acid if using m-CPBA), regioisomers if using substituted arenes, and oligomeric iodonium salts.[1] In some cases, especially with electron-rich heterocyclic substrates, polymerization or decomposition products can form.[2] Additionally, residual solvents from the reaction or purification steps may be present.[3]
Q2: My final product is a sticky oil instead of a solid. What could be the cause?
A2: A sticky or oily product is often due to the presence of residual fluorinated solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which are sometimes used to improve reaction efficiency.[3] To address this, adding a few drops of methanol to a diethyl ether solution of the product can help dissolve the paste-like residue and promote the precipitation of the pure salt upon vigorous stirring.[3] Diaryliodonium tosylates are also noted to be stickier than their triflate counterparts and may require prolonged stirring in ether to fully precipitate.[3]
Q3: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge when using substituted arenes. To circumvent this, a stepwise approach can be beneficial. One such method involves synthesizing the diaryliodonium salt from an aryl iodide and an arylboronic acid, which offers greater control over the regiochemistry. Alternatively, using a directing group on the arene can help favor the formation of a specific isomer.
Q4: My electron-rich arene is decomposing under the reaction conditions. What can I do?
A4: Electron-rich arenes can be sensitive to strong acids and oxidizing conditions, leading to decomposition or unwanted side reactions.[2][3] To mitigate this, consider using milder reaction conditions. For instance, using tosylic acid (TsOH) is a milder alternative to triflic acid (TfOH) for reactions involving electron-rich arenes. Another strategy is to add water to quench the excess strong acid before adding the sensitive arene to the reaction mixture.[3] A stepwise synthesis, where an intermediate iodine(III) reagent like Koser's reagent is isolated first, can also be a preferable route for arenes that are sensitive to acidic or oxidative conditions.[3]
Q5: How should I store my purified diaryliodonium salts?
A5: Diaryliodonium salts are generally stable solids that can be stored at room temperature for extended periods.[4] However, they can be sensitive to light and moisture.[5] It is recommended to store them in a dark container, such as an amber bottle, and in a desiccator or under an inert atmosphere (argon or nitrogen) to protect from moisture.[5] For long-term storage or for less stable derivatives, refrigeration in a freezer (-20°C) is advisable.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Optimize reaction time and temperature. - Ensure stoichiometric amounts of reagents are correct; an excess of the arene may be required.[2] - Consider a different oxidant or acid system (e.g., Oxone-sulfuric acid).[6] |
| Decomposition of starting materials or product. | - For sensitive substrates, use milder acids (e.g., TsOH instead of TfOH). - Add water to quench excess acid before adding a sensitive arene.[3] - Run the reaction at a lower temperature. | |
| Poor precipitation during workup. | - Ensure the use of a suitable anti-solvent, typically diethyl ether. - If the product is oily, try adding a small amount of methanol to the ether suspension to induce precipitation.[3] | |
| Low Purity (Multiple Spots on TLC/Peaks in NMR) | Presence of unreacted starting materials. | - Optimize stoichiometry and reaction time. - Purify the crude product using flash column chromatography or recrystallization.[4][7] |
| Formation of regioisomers. | - Use a stepwise synthesis with more regiochemically defined precursors like arylboronic acids. | |
| Byproducts from the oxidant (e.g., m-CPBA). | - Ensure proper workup and purification. Recrystallization or washing the solid product with a suitable solvent can remove these impurities. | |
| Polymerization of substrates. | - This is common with electron-rich heterocycles.[2] Consider a stepwise approach with isolation of the iodine(III) intermediate.[3] | |
| Inconsistent Results | Reagent quality. | - Use freshly opened or purified reagents. m-CPBA, for example, can degrade over time. |
| Presence of moisture. | - Ensure all glassware is oven-dried and reactions are run under an inert atmosphere if necessary.[5] | |
| Reaction scale. | - Reaction conditions may need to be re-optimized when scaling up. For instance, heat dissipation can become a factor. Flow chemistry can be an alternative for scalable synthesis.[8] |
Experimental Protocols
General One-Pot Synthesis of Diaryliodonium Triflates
This protocol is adapted from a procedure utilizing m-CPBA as the oxidant.[8]
-
Preparation of Solutions:
-
Solution A: In an oven-dried volumetric flask, dissolve the aryl iodide (1.0 equiv) and the arene (1.1 equiv) in dichloroethane (DCE).
-
Solution B: In a separate oven-dried volumetric flask, dissolve m-CPBA (≤77%, 1.1 equiv) in DCE.
-
Solution C: Prepare a solution of trifluoromethanesulfonic acid (TfOH, 2.0 equiv) in DCE.
-
-
Reaction Setup:
-
The reaction can be performed in a batch setup or a continuous flow reactor. For a batch reaction, cool the reaction vessel to 0 °C.
-
-
Reaction Execution (Batch):
-
To the cooled reaction vessel, add Solution A.
-
Slowly add Solution B and then Solution C to the stirred mixture.
-
Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the diaryliodonium salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry in a vacuum oven.
-
If necessary, the product can be further purified by recrystallization.[8]
-
Stepwise Synthesis via Koser's Reagent for Sensitive Substrates
This approach is suitable when the arene is sensitive to the initial oxidative and acidic conditions.[3]
Step 1: Synthesis of [Hydroxy(tosyloxy)iodo]arene (Koser's Reagent)
-
In a round-bottom flask, dissolve the iodoarene (1.0 equiv), m-CPBA (1.1 equiv), and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.1 equiv) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroethanol (TFE).
-
Stir the mixture at room temperature until the iodoarene is consumed (monitor by TLC).
-
Isolate the Koser's reagent, often by precipitation and filtration.
Step 2: Synthesis of the Diaryliodonium Salt
-
Dissolve the isolated Koser's reagent (1.0 equiv) and the sensitive arene (2.0 equiv) in a suitable fluorinated solvent (e.g., TFE).[3]
-
Stir the reaction at room temperature until completion.
-
Concentrate the solvent and precipitate the diaryliodonium salt by adding diethyl ether.
-
Collect the solid by filtration, wash, and dry.
Visualizations
Caption: General workflow for one-pot diaryliodonium salt synthesis.
Caption: Troubleshooting workflow for low product purity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Arylation Reactions with DtBPIT
Welcome to the technical support center for optimizing arylation reactions using the bulky biarylphosphine ligand, Di-tert-butyl-phenylisopropylphosphine (DtBPIT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DtBPIT and why is it used in arylation reactions?
DtBPIT is a sterically hindered and electron-rich monophosphine ligand commonly employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling. Its bulky di-tert-butylphosphino group and the biphenyl backbone are designed to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. This often leads to higher reaction efficiency, allows for the use of less reactive coupling partners (e.g., aryl chlorides), and can enable reactions to proceed under milder conditions. The structural features of DtBPIT help to stabilize the palladium catalyst and prevent the formation of inactive palladium species.[1]
Q2: I am not seeing any product formation in my DtBPIT-catalyzed arylation. What are the initial checks I should perform?
When no product is observed, it is crucial to systematically verify the integrity of your reaction setup and reagents. First, ensure that all reagents are of the required purity and were handled under appropriate conditions (e.g., inert atmosphere for air-sensitive compounds). Verify the quality of your solvent, as trace impurities can poison the catalyst. Confirm that the palladium precursor and the DtBPIT ligand were stored correctly and have not degraded. It is also important to check that the base was freshly powdered or appropriately handled to ensure its activity. Finally, re-verify all concentrations and equivalents of your reagents.
Q3: How do I select the optimal palladium precursor to use with the DtBPIT ligand?
The choice of palladium precursor can significantly impact the reaction outcome. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts. For many cross-coupling reactions, Pd(OAc)₂ and Pd₂(dba)₃ are effective and economical choices that form the active Pd(0) species in situ. However, for challenging substrates or to ensure reproducible results, using a pre-formed palladium(0) source or a well-defined pre-catalyst can be advantageous. Pre-catalysts often offer greater stability and generate the active catalytic species more reliably.
Q4: My reaction is sluggish or gives low yields. What are the most common causes and how can I improve the conversion?
Low yields or slow reaction rates are common issues in cross-coupling reactions. Several factors could be at play:
-
Insufficiently active catalyst: The active Pd(0) species may not be forming efficiently, or the catalyst may be deactivating over time.
-
Suboptimal reaction temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Incorrect base or solvent: The choice of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps.
-
Poor substrate solubility: If your substrates are not fully dissolved, the reaction will be slow and incomplete.
-
Presence of impurities: Water, oxygen, or other impurities in the reagents or solvent can poison the catalyst.
To improve the yield, consider screening different bases, solvents, and reaction temperatures. Increasing the catalyst loading or using a more robust palladium pre-catalyst can also be beneficial.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your arylation experiments with DtBPIT.
Problem 1: Low to Moderate Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Suboptimal Base | The choice of base is crucial for the reaction's success. The pKa and solubility of the base can significantly affect the reaction rate. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, or organic bases like DBU. For base-sensitive substrates, weaker bases like KF may be suitable.[2] |
| Incorrect Solvent | The solvent polarity and coordinating ability can influence the stability and activity of the catalytic species. Common solvents for Suzuki and Buchwald-Hartwig reactions include toluene, dioxane, THF, and DMF. A co-solvent, such as water, is often necessary for Suzuki couplings to facilitate the dissolution of the base and the boronic acid.[3] |
| Inadequate Reaction Temperature | Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, try incrementally increasing the temperature. However, be mindful of potential substrate or product degradation at very high temperatures. |
| Low Catalyst Loading | For challenging substrates or to drive the reaction to completion, a higher catalyst loading may be necessary. However, excessive catalyst loading can lead to increased side reactions and is not cost-effective.[4][5][6][7] |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Suggested Solution |
| Decomposition of Boronic Acid (Suzuki Coupling) | Boronic acids can undergo protodeboronation or homocoupling, especially at high temperatures or in the presence of a strong base. To minimize this, use the minimum effective amount of base and consider adding the boronic acid portion-wise. Using boronate esters can sometimes mitigate these side reactions. |
| Hydrodehalogenation of the Aryl Halide | This side reaction, where the aryl halide is reduced, can occur in the presence of a hydrogen source and an active catalyst. Ensure your solvent and reagents are anhydrous and consider using a less reactive palladium source. |
| β-Hydride Elimination (Buchwald-Hartwig Amination) | For amines with β-hydrogens, β-hydride elimination can be a competing side reaction. Using a bulky ligand like DtBPIT generally helps to suppress this pathway by sterically hindering the formation of the required conformation for elimination.[8] |
Problem 3: Catalyst Deactivation
| Potential Cause | Suggested Solution |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and use degassed solvents. |
| Coordinating Functional Groups on Substrates | Functional groups on your substrates, such as pyridines or other N-heterocycles, can coordinate to the palladium center and inhibit catalysis. In such cases, a higher catalyst loading or a ligand that is less easily displaced might be required. |
| Formation of Inactive Palladium Species | Over time, the catalyst can aggregate to form inactive palladium black or other off-cycle species. Using a ligand like DtBPIT with a higher ligand-to-palladium ratio can help to stabilize the active monomeric catalytic species. |
Experimental Protocols & Data
General Protocol for a DtBPIT-Palladium Catalyzed Suzuki-Miyaura Coupling
This protocol provides a starting point for the arylation of an aryl bromide with a boronic acid. Optimization of the parameters will likely be necessary for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the DtBPIT ligand (0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling with Bulky Biarylphosphine Ligands
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for challenging substrates. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | A higher ratio can improve catalyst stability. |
| Temperature | Room Temp. - 120 °C | Substrate dependent. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | Choice of base is critical and substrate-dependent. |
| Solvent | Toluene, Dioxane, THF, DMF | Often used with a water co-solvent. |
General Protocol for a DtBPIT-Palladium Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of an aryl chloride.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the DtBPIT ligand (0.03 mmol, 3 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination with Bulky Biarylphosphine Ligands
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 3 mol% | Lower loadings are often possible with active catalysts. |
| Ligand:Palladium Ratio | 1.5:1 to 3:1 | Important for catalyst stability and activity. |
| Temperature | 80 - 120 °C | Dependent on the reactivity of the aryl halide and amine. |
| Base | NaOtBu, KOtBu, LiHMDS | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial. |
Visual Guides
The following diagrams illustrate the general workflow for optimizing an arylation reaction and a logical troubleshooting sequence.
Caption: A typical experimental workflow for a DtBPIT-catalyzed arylation reaction.
Caption: A logical flowchart for troubleshooting common issues in arylation reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. interesjournals.org [interesjournals.org]
- 5. journals.aps.org [journals.aps.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting low efficiency in photopolymerization with iodonium salts
Welcome to the technical support center for photopolymerization using iodonium salt photoinitiators. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their photopolymerization experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: Why is my polymerization rate slow or the reaction not starting?
Possible Causes:
-
Wavelength Mismatch: The emission spectrum of your light source may not sufficiently overlap with the absorption spectrum of the iodonium salt. Standard diaryliodonium salts have very low light absorption above 300 nm.[1][2][3][4]
-
Low Light Intensity: The energy provided by the light source is insufficient to generate an adequate concentration of initiating species.
-
Incorrect Photoinitiator Concentration: The concentration of the iodonium salt may be too low for efficient light absorption or too high, causing inner filter effects where the surface layer absorbs most of the light, preventing penetration.
-
Oxygen Inhibition: For free-radical polymerizations, dissolved oxygen can scavenge the initiating radicals, leading to an induction period or complete inhibition.
-
Presence of Inhibitors: Basic impurities or stabilizers in the monomer formulation can neutralize the photogenerated acid in cationic polymerizations.
-
Low Quantum Yield: The specific iodonium salt you are using may have a low quantum yield for generating initiating species.[5]
Recommended Solutions:
-
Verify Spectral Overlap: Ensure the peak emission wavelength of your light source (e.g., 365 nm or 405 nm LED) matches a significant absorption band of your photoinitiator system.[6][7] If using a standard iodonium salt with a UV-A or visible light source, a photosensitizer is typically required.[2][8]
-
Increase Light Intensity: Try increasing the power of your lamp or moving the sample closer to the light source. Measure the light intensity at the sample surface to ensure it is within the recommended range.
-
Optimize Initiator Concentration: Perform a concentration study to find the optimal loading of the iodonium salt. A typical starting point is 0.1-2.0 mol%.[5][6]
-
Minimize Oxygen: For radical polymerization, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For thin films, lamination can prevent oxygen access.[5]
-
Purify Monomers: Use purified monomers to remove inhibitors. The addition of proton scavengers should be avoided in cationic systems.
-
Use a Photosensitizer or Co-initiator: For systems irradiated with longer wavelengths (near-UV or visible light), use a suitable photosensitizer (like camphorquinone, thioxanthones, or dyes) that absorbs the light and then interacts with the iodonium salt via electron transfer to generate initiating species.[6][8][9]
Q2: Why is the final monomer conversion low or the polymer not fully cured?
Possible Causes:
-
Insufficient Light Dose (Energy): The total energy (Intensity x Time) delivered to the sample may be too low to achieve full conversion.
-
Vitrification: As the polymerization progresses, the viscosity of the system increases, restricting monomer and initiator mobility. This can trap unreacted monomers within the glassy polymer network, a phenomenon known as vitrification.[10]
-
Low Penetration Depth (Dp): In optically thick or highly filled samples, the light may not penetrate deep enough to cure the entire sample, leaving the bottom part uncured.[11][12]
-
Inappropriate Anion: The nucleophilicity of the counter-anion in the iodonium salt is critical. Highly nucleophilic anions can terminate the polymerization chain, especially in cationic systems, leading to lower conversion.[13][14]
-
Side Reactions: Decomposition products from the photoinitiator or side reactions with other formulation components can inhibit polymerization.[2]
Recommended Solutions:
-
Increase Exposure Time: Extend the irradiation time to ensure a sufficient total light dose is delivered to the sample.
-
Increase Temperature: Performing the polymerization at a slightly elevated temperature (while remaining below the degradation temperature) can increase molecular mobility and delay the onset of vitrification, allowing for higher conversion.[15]
-
Optimize Formulation for Light Penetration: For thick samples, reduce the concentration of the photoinitiator or any components that absorb at the irradiation wavelength to increase the penetration depth (Dp).[11]
-
Select an Appropriate Anion: For cationic polymerization, choose iodonium salts with weakly coordinating, non-nucleophilic anions like hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻), or bis(trifluoromethane)sulfonimide (TFSI⁻) to ensure high reactivity of the propagating species.[3][16][17]
-
Use a Multi-Component System: In some cases, a three-component system (sensitizer/iodonium salt/amine) can improve overall efficiency and final conversion.[8]
Q3: Why does my cured polymer appear yellow?
Possible Causes:
-
Photosensitizer Color: Many photosensitizers (e.g., camphorquinone) are yellow and can impart this color to the final product, especially at high concentrations.[8]
-
Photobleaching: The photoinitiator or sensitizer may not fully photobleach during the curing process, leaving residual color.
-
Side Product Formation: Photodegradation of the initiator, sensitizer, or monomer can create colored byproducts.
Recommended Solutions:
-
Use a Bleaching Initiator: Select a photoinitiator or sensitizer that becomes colorless upon irradiation (photobleaches).
-
Optimize Sensitizer Concentration: Reduce the concentration of the colored photosensitizer to the minimum required for efficient initiation.
-
Consider a Different Sensitizer: Explore alternative photosensitizers that have less intrinsic color or bleach more effectively. Silyl glyoxylates, for instance, have been noted for their excellent bleaching properties.[8]
Frequently Asked Questions (FAQs)
Q: How do iodonium salt photoinitiators work?
A: Upon absorbing light (either directly or via energy transfer from a photosensitizer), the iodonium salt undergoes irreversible cleavage. This process can be either:
-
Homolytic Cleavage: The bond breaks to form an aryliodonium radical cation and an aryl radical.
-
Heterolytic Cleavage: The bond breaks to form a diaryliodine cation and an aryl cation.
These highly reactive species can then abstract a hydrogen atom from a monomer or solvent, generating a superacid (a strong Brønsted or Lewis acid). This photogenerated acid is the initiating species for cationic polymerization (e.g., of epoxides and vinyl ethers). For free-radical polymerization, the aryl radicals generated can directly initiate the reaction.[18][19]
Q: What is the role of the anion in the iodonium salt?
A: The anion plays a crucial role, particularly in cationic polymerization. Its main functions are:
-
Determining Acid Strength: The anion dictates the strength of the photogenerated superacid. Weakly nucleophilic anions (e.g., SbF₆⁻) produce very strong acids, which are highly efficient at initiating polymerization.[13][17]
-
Controlling Termination: A non-nucleophilic anion is less likely to terminate the growing polymer chain, allowing for higher molecular weight and greater monomer conversion.[14]
-
Influencing Solubility: The choice of anion affects the solubility of the iodonium salt in the monomer formulation.[6][17]
Q: How do I choose the right light source for my system?
A: The key is to match the emission spectrum of your light source to the absorption spectrum of your photoinitiating system.[6] Most common diaryliodonium salts only absorb in the UV-C range (< 300 nm).[2][8] For use with safer and more common near-UV (e.g., 365 nm LED) or visible light sources, you must use a photosensitizer or a modified iodonium salt where a chromophore is covalently attached to the salt to shift its absorption to longer wavelengths.[1][3][4]
Q: How can I measure the efficiency of my photopolymerization reaction?
A: The efficiency is typically quantified by measuring the monomer conversion over time and the final conversion percentage. Common techniques include:
-
Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR): This is a widely used method that monitors the decrease in the area of the absorption peak corresponding to the reactive functional group of the monomer (e.g., the C=C bond in acrylates at ~1638 cm⁻¹ or the oxirane ring in epoxides at ~790 cm⁻¹).[5][10][20]
-
Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat released during the exothermic polymerization reaction upon exposure to light. The total heat evolved is proportional to the total monomer conversion.[10][20]
-
Raman Spectroscopy: Similar to FTIR, this method can be used to track the disappearance of monomer functional groups in real-time.[7]
Summary of Analytical Methods for Polymerization Monitoring
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| Real-Time FTIR | Measures the change in absorbance of specific functional groups.[10][15] | Monomer Conversion (%), Polymerization Rate (Rp).[10] | High time resolution, real-time monitoring, widely applicable.[10] | Limited to thin samples, requires an IR-transparent substrate (e.g., BaF₂).[3] |
| Photo-DSC | Measures the exothermic heat flow during polymerization.[20] | Reaction Enthalpy (ΔH), Monomer Conversion (%), Polymerization Rate.[10] | Good for studying kinetics, influence of temperature and light intensity.[10] | Sensitive to temperature variations, indirect conversion measurement.[21] |
| Dilatometry | Measures the volume shrinkage that occurs as monomer converts to denser polymer.[21] | Volume Shrinkage (%), Monomer Conversion (%). | Direct measurement of shrinkage, established method. | Extremely sensitive to temperature fluctuations, can be time-consuming.[21] |
Key Experimental Protocols
Protocol 1: Measuring Monomer Conversion with Real-Time FTIR
This protocol describes the general procedure for monitoring the photopolymerization of a liquid formulation.
1. Sample Preparation:
- Prepare the photopolymerizable formulation by mixing the monomer(s), the iodonium salt photoinitiator (and sensitizer, if applicable) until a homogeneous solution is obtained. A typical initiator concentration is 0.02 M.[5]
- Place a single drop of the formulation onto an IR-transparent substrate (e.g., a BaF₂ pellet).[3]
- For radical polymerizations sensitive to oxygen, place a second transparent film (e.g., polypropylene) over the liquid to prevent oxygen inhibition.[5]
- Use a spacer to create a sample of known thickness (typically ~25 µm).[3][5]
2. FTIR Measurement:
- Place the prepared sample in the FTIR spectrometer.
- Begin recording spectra in real-time. Collect spectra for a short period (e.g., 10 seconds) before irradiation to establish a baseline.[5]
- Turn on the light source (e.g., LED at 365 nm or 405 nm) positioned to illuminate the sample.
- Continue recording spectra for the desired duration of the experiment (e.g., 900 seconds).[5]
3. Data Analysis:
- Identify the characteristic absorption peak of the reactive monomer functional group (e.g., ~790 cm⁻¹ for epoxide oxirane rings, ~1638 cm⁻¹ for acrylate C=C bonds).[5][20]
- Calculate the monomer conversion (α) at each time point using the following formula, based on the change in the peak area (or height): α(t) = (A₀ - Aₜ) / A₀ * 100% Where A₀ is the initial peak area before irradiation and Aₜ is the peak area at time t.[10]
- Plot the conversion (%) as a function of time to generate the polymerization profile.
Protocol 2: Analyzing Polymerization Kinetics with Photo-DSC
1. Sample Preparation:
- Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into an aluminum DSC pan.
- Place an empty, sealed pan in the reference position of the DSC cell.
2. DSC Measurement:
- Equilibrate the sample at the desired starting temperature (e.g., 25 °C) under a nitrogen purge.
- Expose the sample to light of a specific wavelength and intensity from the DSC's optical accessory.
- Record the heat flow as a function of time during the irradiation period.
3. Data Analysis:
- Integrate the area under the exothermic peak on the heat flow vs. time curve. This area represents the total heat of polymerization (ΔH_total).
- The rate of polymerization (Rp) is proportional to the heat flow (dq/dt) at any given time.
- The monomer conversion (α) can be calculated by dividing the partial heat of reaction at time t (ΔH_t) by the theoretical heat of polymerization for complete conversion (ΔH_theory) of the specific monomer used. α(t) = ΔH_t / ΔH_theory * 100%
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 7. radtech2022.com [radtech2022.com]
- 8. Moving Towards a Finer Way of Light-Cured Resin-Based Restorative Dental Materials: Recent Advances in Photoinitiating Systems Based on Iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 11. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results of an interlaboratory study on the working curve in vat photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of the first panchromatic BODIPY-based one-component iodonium salts for initiating the photopolymerization processes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll [uvabsorber.com]
- 20. mdpi.com [mdpi.com]
- 21. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
Managing moisture sensitivity of diaryliodonium triflates
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling, storage, and use of diaryliodonium triflates in research and development.
Frequently Asked Questions (FAQs)
Q1: Are diaryliodonium triflates sensitive to atmospheric moisture and air?
A1: While diaryliodonium salts are generally described as air- and moisture-stable solids suitable for easy handling, their sensitivity can vary depending on the specific compound and the duration of exposure.[1][2][3][4] For routine weighing and preparation of reactions, brief exposure to the atmosphere is generally acceptable. However, for long-term storage, it is best practice to minimize contact with moisture and air to prevent potential degradation. Some researchers recommend storing the material under an inert atmosphere (argon or nitrogen).[5]
Q2: What are the optimal storage conditions for diaryliodonium triflates?
A2: To ensure the longevity and reactivity of your diaryliodonium triflates, the following storage conditions are recommended:
-
Container: Store in a dark or amber glass vial to protect from light, as iodine compounds can be light-sensitive.[5]
-
Atmosphere: For long-term storage, placing the vial in a desiccator or flushing with an inert gas like argon or nitrogen is advisable.[5]
-
Temperature: Refrigeration or freezing (-20°C) is recommended, especially for less stable derivatives.[5]
Q3: My arylation reaction with a diaryliodonium triflate is giving low yields. What are the potential causes?
A3: Low yields in arylation reactions can stem from several factors:
-
Reagent Quality: The diaryliodonium triflate may have degraded due to improper storage or handling. Consider using a freshly opened batch or repurifying the existing material.
-
Reaction Conditions: The reaction may be sensitive to residual moisture. Ensure you are using dry solvents and reagents. Additionally, the reaction temperature might be too high, leading to thermal decomposition of the salt.[6]
-
Solvent Choice: Certain solvents can react with diaryliodonium salts. For example, heating diphenyliodonium triflate in DMSO can lead to an unexpected arylation of the solvent itself.[7]
-
Counterion Effect: The triflate anion is generally effective, but for some reactions, other counterions like tetrafluoroborate might be more efficient.[1]
Q4: I am observing unexpected byproducts in my reaction. What could they be?
A4: The formation of unexpected byproducts can be attributed to the reactivity of the diaryliodonium salt. A common byproduct is the aryl iodide corresponding to one of the aryl groups of the salt.[1] In some cases, an "aryl exchange" can occur, leading to the formation of symmetrical diaryliodonium salts from an unsymmetrical one, which can affect the product distribution.[8] If using DMSO as a solvent at elevated temperatures, you might form 2-thiomethylphenols.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Failed Reaction (No Product) | Degraded Diaryliodonium Salt | Verify the integrity of the salt. If it has changed color or consistency, it may have decomposed. Use a fresh sample. Store salts in a dark, dry, and cool environment.[5] |
| Incompatible Solvent | Ensure the solvent is not reactive with the diaryliodonium salt under the reaction conditions. Avoid solvents like DMSO at high temperatures.[7] | |
| Presence of Water | Although some reactions tolerate water, it can be detrimental in others.[9] Dry all solvents and reagents thoroughly. | |
| Low Yield | Suboptimal Reaction Temperature | Diaryliodonium salts can decompose at elevated temperatures.[6] Try running the reaction at a lower temperature. |
| Incorrect Stoichiometry | Optimize the ratio of the diaryliodonium salt to the nucleophile and any catalyst used. | |
| Poor Solubility | The diaryliodonium salt may not be fully dissolved. Consider a different solvent system in which all components are soluble. | |
| Formation of Multiple Products | Aryl Exchange | With unsymmetrical diaryliodonium salts, aryl exchange can lead to a mixture of products.[8] This is influenced by the nucleophile and reaction conditions. Consider using a salt with a "dummy" aryl group that is less likely to transfer. |
| Side Reactions | The electrophilic nature of the diaryliodonium salt may lead to reactions with other functional groups in your substrate or with the solvent.[7] Protect sensitive functional groups or choose a more inert solvent. | |
| Inconsistent Results | Variable Reagent Quality | The purity of the diaryliodonium salt can vary between batches. It is good practice to purify the salt, for example by recrystallization, before use.[10][11] |
| Atmospheric Moisture | Inconsistent exposure to moisture during reaction setup can lead to variable results. Handle the reagents in a controlled environment, such as a glovebox or under a stream of inert gas. |
Experimental Protocols
General Procedure for Recrystallization of Diaryliodonium Triflates
For purification, diaryliodonium triflates can be recrystallized. A common method involves dissolving the salt in a minimal amount of a suitable hot solvent (e.g., acetonitrile) and then adding a less polar solvent (e.g., diethyl ether) until turbidity is observed. Cooling the mixture, often in a freezer (-20°C to -26°C), will induce crystallization.[12] The resulting crystals can be collected by filtration and washed with a small amount of cold diethyl ether.[12]
Representative One-Pot Synthesis of a Diaryliodonium Triflate
A widely used method for the synthesis of diaryliodonium triflates was developed by Olofsson and coworkers.[10] This one-pot procedure involves the reaction of an iodoarene with an arene in the presence of an oxidant, typically meta-chloroperbenzoic acid (m-CPBA), and trifluoromethanesulfonic acid (TfOH).
Example: Synthesis of Diphenyliodonium Triflate
-
To a solution of iodobenzene (1.0 equiv) and benzene (1.1 equiv) in a suitable solvent like dichloroethane (DCE), add m-CPBA (1.1 equiv).
-
Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid (2.0 equiv).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
The product can then be isolated, often by precipitation or recrystallization from a solvent system like diethyl ether.[11]
Visual Guides
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in reactions involving diaryliodonium triflates.
General Reaction Pathway for Arylation
Caption: A simplified diagram illustrating the general arylation reaction using a diaryliodonium triflate.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiofluorination of diaryliodonium tosylates under aqueous-organic and cryptand-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.tue.nl [research.tue.nl]
Preventing decomposition of Bis(4-tert-butylphenyl)iodonium triflate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(4-tert-butylphenyl)iodonium triflate.
Troubleshooting Guide
Encountering unexpected results in your experiments can be frustrating. This guide addresses common issues observed when using this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction yield | Decomposition of the reagent: The reagent may have degraded due to improper storage or handling (exposure to light, heat, or moisture). | 1. Verify Reagent Quality: Check the appearance of the solid. A pure reagent should be a white to off-white crystalline solid. Discoloration (e.g., yellowing or browning) may indicate decomposition. 2. Purification: If decomposition is suspected, purify the reagent by recrystallization. A detailed protocol is provided in the "Experimental Protocols" section. 3. Optimize Storage: Ensure the reagent is stored in a cool, dark, and dry place, preferably at -20°C for long-term storage.[1] |
| Reaction conditions: The reaction may not be optimized for this specific diaryliodonium salt. | 1. Review Literature: Consult relevant literature for established protocols using this reagent. 2. Screen Solvents and Bases: The choice of solvent and base can significantly impact the reaction outcome. 3. Temperature Control: Some reactions may require specific temperature control to prevent side reactions or decomposition of the reagent. | |
| Inconsistent results or side product formation | Presence of impurities: Decomposition products, such as 4-tert-butyliodobenzene and tert-butylbenzene, can interfere with the desired reaction pathway.[2] | 1. Purify the Reagent: Recrystallize the this compound to remove impurities. 2. Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Aryne formation: Under strongly basic conditions, diaryliodonium salts can undergo elimination to form reactive aryne intermediates, leading to undesired side products.[3] | 1. Milder Base: If aryne formation is suspected, consider using a milder base. 2. Lower Temperature: Running the reaction at a lower temperature can sometimes suppress aryne formation. | |
| Reagent insolubility | Inappropriate solvent: The reagent has varying solubility in different organic solvents. | 1. Consult Solubility Data: Refer to the solubility information provided in the "Properties" section. 2. Solvent Screening: If necessary, perform small-scale solubility tests to find a suitable solvent for your reaction. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: To ensure the longevity and reactivity of the reagent, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended, which has been shown to maintain the stability of similar diaryliodonium triflates for at least two years.[1] For short-term use, storage at room temperature in a desiccator is acceptable.[4]
Q2: My this compound has a yellowish tint. Is it still usable?
A2: A yellowish tint may indicate partial decomposition. While it might still be usable for some less sensitive applications, purification by recrystallization is highly recommended to ensure reproducible and high-yielding results. The primary decomposition products upon exposure to light are 4-tert-butyliodobenzene and tert-butylbenzene, which can interfere with your reaction.[2]
Q3: What is the thermal stability of this reagent?
A3: this compound is a thermally stable solid. However, different melting points have been reported, ranging from 162-166 °C to 237 °C, with some indicating decomposition at these temperatures.[5] It is advisable to avoid prolonged heating at elevated temperatures to prevent thermal decomposition. Thermal analysis of similar diaryliodonium salts suggests that decomposition can occur near the melting point.[6]
Q4: What are the primary decomposition pathways for this reagent?
A4: Like other diaryliodonium salts, this compound can decompose through several pathways:
-
Photolytic Decomposition: Exposure to light, particularly UV light, can induce homolytic cleavage of the carbon-iodine bond, generating aryl radicals and eventually leading to products like 4-tert-butyliodobenzene and tert-butylbenzene.[2]
-
Thermal Decomposition: At elevated temperatures, both homolytic and heterolytic cleavage can occur.
-
Base-Induced Elimination: In the presence of strong bases, aryne intermediates can be formed.[3]
Q5: Can I purify a partially decomposed sample of this compound?
A5: Yes, purification can be achieved by recrystallization. A detailed protocol is provided in the "Experimental Protocols" section of this document.
Experimental Protocols
Purification of this compound by Recrystallization
This protocol is adapted from a procedure published in Organic Syntheses.[5][7]
Materials:
-
Crude or partially decomposed this compound
-
Diethyl ether
-
Erlenmeyer flask
-
Stir bar
-
Ice bath
-
Sintered glass filter funnel
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of diethyl ether to the flask. The product has some solubility in diethyl ether, so using a minimum amount is crucial for good recovery.[5]
-
Stir the suspension at room temperature to wash the solid.
-
Cool the flask in an ice bath and continue stirring for approximately 20 minutes to induce precipitation of the purified product.
-
Collect the white solid by suction filtration using a sintered glass filter funnel.
-
Wash the collected solid with a small amount of cold (0 °C) diethyl ether.
-
Dry the purified product under vacuum to remove any residual solvent. The purified product should be a white crystalline solid.
Visualizations
References
- 1. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diaryliodonium Salts by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of diaryliodonium salts.
Troubleshooting Guides
Problem: The diaryliodonium salt "oils out" during recrystallization.
"Oiling out" is the separation of the solute as a liquid rather than a crystalline solid. This can occur if the melting point of the salt is lower than the boiling point of the solvent or if there is a high concentration of impurities, which can depress the melting point.[1]
Possible Solutions:
-
Increase the solvent volume: Add more of the hot recrystallization solvent to ensure the salt is fully dissolved at the boiling point.
-
Use a mixed solvent system: If using a single solvent, try a two-solvent system. Dissolve the salt in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Lower the recrystallization temperature: Choose a solvent or solvent system with a lower boiling point.
-
Perform multiple recrystallizations: A preliminary recrystallization can help remove a significant portion of impurities, which may prevent oiling out in a subsequent, more careful recrystallization.[1]
Problem: Very low or no crystal formation upon cooling.
This issue often arises from using an excessive amount of solvent or from the solution being supersaturated.
Possible Solutions:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[2]
-
Seed Crystals: Introduce a tiny crystal of the pure diaryliodonium salt into the cooled, supersaturated solution to initiate crystallization.[2]
-
Reduce the temperature: Cool the solution in an ice bath or even a colder bath to further decrease the solubility of the salt.[2]
-
-
Reduce solvent volume: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and re-cool.[3] Be cautious not to evaporate too much, which could cause the product to precipitate out too quickly.
-
Change the solvent system: The chosen solvent may be too good at dissolving the salt even at low temperatures. A different solvent or a mixed-solvent system might be more effective.
Problem: The recrystallized diaryliodonium salt is colored.
The presence of color in the final product indicates that colored impurities have co-precipitated with the salt.
Possible Solutions:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[4][5][6] Use charcoal sparingly, as it can also adsorb the desired product, leading to lower yields.[3]
-
Perform a hot filtration: After treating with charcoal, or if there are insoluble colored impurities, perform a gravity filtration of the hot solution to remove the charcoal and other insoluble materials before allowing the solution to cool.[4]
Problem: The recovery yield is poor.
A low yield can be attributed to several factors, including using too much solvent, premature crystallization, or the product being more soluble than anticipated.
Possible Solutions:
-
Check the mother liquor: After filtering the crystals, evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid remains, there is still a considerable amount of your product in the solution.[3]
-
Second crop crystallization: Concentrate the mother liquor by evaporation and cool it again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.[3]
-
Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5][6]
-
Prevent premature crystallization: Ensure that the filtration of the hot solution is done quickly and with pre-heated glassware to prevent the salt from crystallizing in the funnel.
Data Presentation
Table 1: Solubility of Diphenyliodonium Salts in Common Solvents
| Diaryliodonium Salt | Counter-ion | Soluble In | Sparingly Soluble / Insoluble In | Reference |
| Diphenyliodonium | Triflate (OTf) | Acetone, Chloroform, DMF, DMSO | Water | [7][8][9][10] |
| Diphenyliodonium | Hexafluorophosphate (PF6) | Polar organic solvents | Water | [11][12] |
| Diaryliodonium Salts (general) | Tetrafluoroborate (BF4) | Polar organic solvents | Diethyl ether (for precipitation) | [13][14] |
| Diaryliodonium Salts (general) | Halides (Cl, Br) | Methanol, Ethanol, Isopropanol (for washing) | - | [15] |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Diethyl Ether)
-
Dissolution: In a fume hood, place the crude diaryliodonium salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., diethyl ether). Heat the mixture gently with stirring to dissolve the salt. Add more solvent in small portions until the salt is fully dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
This protocol is adapted from procedures described for the purification of various diaryliodonium triflates by recrystallization from diethyl ether.[1][16][17]
Protocol 2: Recrystallization using a Mixed Solvent System
-
Dissolution: Dissolve the crude diaryliodonium salt in a minimal amount of a "good" solvent (e.g., dichloromethane) with heating.
-
Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., pentane or diethyl ether) dropwise until the solution becomes cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: General workflow for the recrystallization of diaryliodonium salts.
Caption: Troubleshooting guide for when a diaryliodonium salt "oils out".
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing diaryliodonium salts?
A1: Diethyl ether is a frequently used solvent for the recrystallization of diaryliodonium triflates.[1][17] For salts with other counter-ions, or for creating mixed solvent systems, polar organic solvents such as acetone, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are good starting points for solubility tests.[7][8][9][10] Poor solvents like methanol, ethanol, and isopropanol can be used for washing the isolated crystals.
Q2: How does the counter-ion affect the recrystallization process?
A2: The counter-ion (e.g., triflate, hexafluorophosphate, tetrafluoroborate) significantly influences the salt's solubility and crystallinity. For instance, triflate salts are often crystalline and can be purified by recrystallization. Tetrafluoroborate salts are also common and can be precipitated from reaction mixtures.[13] The choice of solvent must be tailored to the specific salt and its counter-ion.
Q3: My diaryliodonium salt is a sticky solid or paste after synthesis. How can I purify it?
A3: A sticky solid or paste can sometimes be induced to crystallize by trituration with a poor solvent. This involves repeatedly washing and stirring the material with a solvent in which it is insoluble (like diethyl ether or pentane). This can help to remove residual solvents and impurities, leading to a solid precipitate that can then be recrystallized.
Q4: Are there any safety precautions I should take when recrystallizing diaryliodonium salts?
A4: Yes. Diaryliodonium salts themselves may cause skin and eye irritation.[18] The solvents used for recrystallization, such as dichloromethane and diethyl ether, are often volatile, flammable, and can have associated health risks.[18] Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[18] Be aware of the specific hazards of all chemicals being used by consulting their Safety Data Sheets (SDS).
Q5: Can I use chromatography to purify my diaryliodonium salt instead of recrystallization?
A5: While recrystallization is a common and effective method, flash chromatography can also be used for purification.[11] However, due to the ionic nature of these salts, it may be more challenging than with neutral organic compounds. The choice between recrystallization and chromatography will depend on the specific properties of the salt and the nature of the impurities.
References
- 1. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Buy Diphenyliodonium trifluoromethanesulfonate | 66003-76-7 [smolecule.com]
- 8. adipogen.com [adipogen.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organ.su.se [organ.su.se]
- 15. EP2428501A1 - Diaryl iodonium salt mixture and process for production thereof, and process for production of diaryl iodonium compound - Google Patents [patents.google.com]
- 16. research.tue.nl [research.tue.nl]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Diaryliodonium Triflate Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of diaryliodonium triflates, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up diaryliodonium triflate synthesis?
A1: The primary safety concern is the highly exothermic nature of the reaction, particularly when using strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and trifluoromethanesulfonic acid (TfOH).[1][2] On a large scale, improper heat management can lead to a runaway reaction. It is crucial to have efficient cooling systems and to control the rate of addition of reagents. The use of flow chemistry is a recommended approach for safer and more scalable synthesis as it allows for better temperature control and smaller reaction volumes at any given time.[1][2]
Q2: What are the advantages of using a one-pot synthesis method?
A2: One-pot synthesis methods are advantageous as they are operationally simple, fast, and high-yielding.[3][4] They circumvent the need to isolate intermediates, which saves time and resources. Recent developments have also focused on using more sustainable solvents like ethyl acetate, reducing the reliance on halogenated solvents.[5][6]
Q3: How does the electronic nature of the aryl iodide and arene affect the reaction?
A3: The electronic properties of the starting materials significantly impact the reaction. Aryl iodides with electron-withdrawing groups can be challenging to oxidize and may require adjusted reaction conditions, such as using an excess of the oxidizing agent and TfOH.[1][2] Conversely, arenes with strong electron-donating groups can be incompatible with some reaction conditions, leading to side reactions or lower yields.[1]
Q4: What are the common impurities in diaryliodonium triflate synthesis and how can they be removed?
A4: Common impurities include unreacted starting materials (iodo- and arene) and byproducts from side reactions. Purification is typically achieved through precipitation or recrystallization from a suitable solvent system, such as diethyl ether.[1][2] In some cases, washing the crude product with an appropriate solvent can remove most impurities.
Q5: What are the best practices for storing diaryliodonium triflates?
A5: Diaryliodonium triflates are generally stable compounds.[7] However, it is good practice to store them in a cool, dark place, preferably in an amber glass bottle under an inert atmosphere (argon or nitrogen) to prevent potential degradation from light or moisture.[7] For long-term storage, refrigeration is recommended.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient oxidation of the iodoarene. | Increase the equivalents of the oxidizing agent (m-CPBA) and/or triflic acid (TfOH), particularly for electron-deficient iodoarenes.[1][2] |
| Decomposition of the product or starting materials. | Ensure the reaction temperature is adequately controlled, especially during the addition of exothermic reagents. Consider using a flow chemistry setup for better temperature management.[1][2] | |
| Incomplete reaction. | Increase the reaction time or consider a moderate increase in temperature, while carefully monitoring for decomposition. | |
| Formation of Side Products/Impurities | Over-oxidation of electron-rich arenes. | Add water to quench excess TfOH before the addition of the electron-rich arene.[6] |
| Reaction with solvent. | Ensure the use of an appropriate and dry solvent. Dichloromethane and ethyl acetate are commonly used.[1][5] | |
| Poor regioselectivity with substituted arenes. | Adjusting the reaction temperature can sometimes improve the regioselectivity. For example, decreasing the temperature to 0 °C can favor a specific isomer.[1] | |
| Difficulty in Product Isolation | Product is an oil or does not precipitate. | Try different anti-solvents for precipitation. Diethyl ether is commonly effective.[1][2] If the product is oily, try triturating with the anti-solvent or concentrating the solution further before precipitation. |
| Product is poorly soluble, making purification difficult. | While diaryliodonium triflates are generally soluble in organic solvents, salts with halide counterions have poor solubility.[8] Ensure the correct counterion is being used for your intended application. | |
| Safety Hazard: Exothermic Reaction | Rapid addition of reagents. | Add reagents, especially TfOH, dropwise and with efficient stirring and cooling. |
| Insufficient cooling. | Use an ice bath or a cryocooler to maintain the desired reaction temperature. For larger scales, a reactor with a cooling jacket is essential. | |
| Large reaction volume. | For scaling up, transition from batch to a continuous-flow process to minimize the reaction volume and improve heat transfer.[1][2][9] |
Experimental Protocols
General One-Pot Synthesis of Diaryliodonium Triflates (Batch Process)
This protocol is a generalized procedure based on common one-pot methods.[3][6]
Materials:
-
Iodoarene (1.0 equiv)
-
Arene (1.1 - 1.5 equiv)
-
m-CPBA (1.1 - 1.3 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (2.0 - 3.0 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Diethyl ether
Procedure:
-
To a solution of the iodoarene and arene in the chosen solvent, add m-CPBA portion-wise at 0 °C.
-
Stir the mixture at 0 °C for the specified oxidation time (typically 30-60 minutes).
-
Slowly add TfOH dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the diaryliodonium triflate.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
Scalable Synthesis of Diaryliodonium Triflates (Continuous Flow)
This protocol is based on the principles of flow chemistry for safer scale-up.[1][2]
System Setup:
-
Three syringe pumps for reagent delivery.
-
A microreactor or a coiled tube reactor.
-
A back-pressure regulator.
-
Collection flask.
Reagent Streams:
-
Feed 1: Iodoarene and arene in Dichloroethane (DCE).
-
Feed 2: m-CPBA in DCE.
-
Feed 3: TfOH in DCE.
Procedure:
-
Set the desired flow rates for the three syringe pumps to achieve the desired stoichiometry and residence time.
-
Pump the reagent streams through a micromixer and into the reactor.
-
The reaction occurs within the reactor, with residence times typically ranging from 2 to 60 seconds.[1][2]
-
The product stream is collected in a flask after passing through the back-pressure regulator.
-
The collected solution can then be worked up as in the batch process (concentration and precipitation).
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Symmetrical Diaryliodonium Triflates
| Arene | Oxidant (equiv) | TfOH (equiv) | Solvent | Time | Yield (%) | Reference |
| Benzene | m-CPBA (3.0) | 5.0 | DCE | seconds | 90 | [1] |
| Toluene | m-CPBA (3.0) | 5.0 | DCE | seconds | 85 | [1] |
| Anisole | m-CPBA (1.1) | 2.0 | EtOAc | 4h | 88 | [6] |
Table 2: Synthesis of Unsymmetrical Diaryliodonium Triflates with Electron-Deficient Aryl Iodides (Flow Chemistry)
| Aryl Iodide | Arene | m-CPBA (equiv) | TfOH (equiv) | Residence Time | Yield (%) | Reference |
| 4-Iodobenzonitrile | Mesitylene | 1.3 | 3.0 | 60s | 75 | [1] |
| Methyl 4-iodobenzoate | Mesitylene | 1.3 | 3.0 | 60s | 51 | [1][2] |
| 1-Iodo-4-nitrobenzene | Mesitylene | 1.3 | 3.0 | 60s | 90 | [1] |
Visualizations
Caption: Comparison of batch versus flow synthesis workflows.
Caption: Troubleshooting logic for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: DtBPIT Reactions & NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di-tert-butyl-phenyl-iodonium triflate (DtBPIT) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying byproducts using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in DtBPIT reactions?
A1: The most frequently observed byproduct in reactions involving DtBPIT is the iodoarene resulting from the transfer of the phenyl group. Other potential byproducts can arise from side reactions of the starting materials, intermediates, or the triflate counterion.
Q2: What is the characteristic ¹H NMR signal for the tert-butyl group?
A2: The tert-butyl group typically appears as a sharp singlet in the ¹H NMR spectrum, integrating to nine protons. This signal is usually found in the upfield region, between 0.5 and 2.0 ppm. Its distinct singlet nature and high integration make it a useful diagnostic peak.
Q3: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. What could they be?
A3: Unexpected aromatic signals could correspond to several species. Besides your desired product, consider the possibility of unreacted starting materials, the primary byproduct 4-iodo-tert-butylbenzene, or other arylated byproducts. The formation of biphenyl derivatives or phenols (from reactions involving the triflate anion) can also occur under certain conditions.
Q4: I see a complex multiplet in my crude NMR that simplifies after purification. What could be the cause?
A4: This is common when diastereomers are formed in the reaction. These stereoisomers have distinct, but often overlapping, NMR signals, leading to a complex spectrum. Purification by chromatography can often separate these isomers, resulting in cleaner, more easily interpretable spectra for each.
Troubleshooting Guide: Identifying Byproducts by NMR
This guide provides a systematic approach to identifying unknown signals in your ¹H NMR spectrum of a DtBPIT reaction mixture.
Problem: Unidentified peaks are present in the ¹H NMR spectrum.
Step 1: Identify Known Signals
-
DtBPIT: Identify the signals corresponding to any unreacted DtBPIT.
-
Product: Locate the characteristic peaks of your expected product.
-
Solvent: Identify residual solvent peaks (e.g., CHCl₃ at ~7.26 ppm, acetone at ~2.17 ppm).
Step 2: Analyze the Upfield Region (0.5 - 2.0 ppm)
-
Look for a sharp singlet integrating to 9H. This is a strong indication of a tert-butyl group. Compare its chemical shift to the expected byproducts in Table 1.
Step 3: Analyze the Aromatic Region (6.5 - 8.5 ppm)
-
Examine the splitting patterns and integration. Aromatic protons on different molecules will have distinct chemical shifts and coupling constants. Compare these to the data in Table 1 for potential byproducts.
-
Consider the possibility of overlapping signals. If the aromatic region is crowded, consider acquiring a 2D NMR spectrum (e.g., COSY, HSQC) to resolve individual spin systems.
Step 4: Look for Other Characteristic Signals
-
Broad singlets: These may indicate the presence of -OH or -NH protons. These can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
Signals from the triflate counterion: While the triflate anion itself is not directly observed in ¹H NMR, byproducts from its reaction, such as triflic acid, may be present. Triflic acid is a strong acid and can affect the chemical shifts of other protons in the sample.
Step 5: Consult Reference Data
-
Compare the chemical shifts and coupling constants of the unknown peaks with the data provided in the tables below and with spectral databases.
Data Presentation: NMR Data for Common Byproducts
Table 1: ¹H NMR Data for Potential Byproducts in DtBPIT Reactions
| Compound | Structure | tert-Butyl Signal (δ, ppm) | Aromatic Signals (δ, ppm) |
| 4-Iodo-tert-butylbenzene | tBu-Ph-I | ~1.3 (s, 9H) | ~7.1-7.7 (m, 4H) |
| tert-Butylbenzene | tBu-Ph | ~1.3 (s, 9H) | ~7.1-7.4 (m, 5H) |
| 1,4-Di-tert-butylbenzene | tBu-Ph-tBu | ~1.3 (s, 18H) | ~7.3 (s, 4H) |
| 4-tert-Butylphenol | tBu-Ph-OH | ~1.3 (s, 9H) | ~6.7-7.2 (m, 4H) |
Table 2: ¹³C NMR Data for Potential Byproducts in DtBPIT Reactions
| Compound | tert-Butyl C (δ, ppm) | Aromatic C (δ, ppm) |
| 4-Iodo-tert-butylbenzene | ~31, ~34 | ~91, ~128, ~137, ~150 |
| tert-Butylbenzene | ~31, ~34 | ~125, ~128, ~151 |
| 1,4-Di-tert-butylbenzene | ~31, ~34 | ~125, ~148 |
| 4-tert-Butylphenol | ~31, ~34 | ~114, ~126, ~143, ~152 |
Experimental Protocols
Protocol 1: Preparation of NMR Sample for Reaction Monitoring
-
Aliquot Collection: Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a clean, dry pipette.
-
Solvent Removal: If the reaction solvent is non-deuterated and volatile, remove it under a stream of nitrogen or by using a rotary evaporator.
-
Dissolution in Deuterated Solvent: Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the expected product and byproducts.
-
Filtration (Optional): If the solution contains solid particles, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube to a depth of approximately 4-5 cm.
-
Acquisition: Acquire the ¹H NMR spectrum.
Protocol 2: D₂O Exchange for Identification of -OH or -NH Protons
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak in the second spectrum confirms it as an exchangeable proton from an -OH or -NH group.
Mandatory Visualization
Caption: Workflow for byproduct identification using NMR.
Caption: D₂O exchange experiment workflow.
Validation & Comparative
A Comparative Guide to Photoacid Generators: DtBPIT and Other Key Alternatives
For researchers, scientists, and professionals in drug development, the choice of a photoacid generator (PAG) is a critical decision that can significantly impact the efficacy and precision of light-induced chemical processes. This guide provides a detailed comparison of Bis(4-tert-butylphenyl)iodonium triflate (DtBPIT) with two other widely used PAGs: Triphenylsulfonium triflate, representing the sulfonium salt class, and N-hydroxynaphthalimide triflate, a common non-ionic PAG.
This comparison focuses on key performance metrics, including quantum yield, acid generation efficiency, thermal stability, and solubility. Detailed experimental protocols are provided to facilitate the replication of these evaluations.
Performance Comparison of Photoacid Generators
The selection of an appropriate PAG is dictated by the specific requirements of the application, such as the desired photosensitivity, processing temperature, and solvent compatibility. The following table summarizes the key performance characteristics of DtBPIT, Triphenylsulfonium triflate, and N-hydroxynaphthalimide triflate.
| Property | DtBPIT (this compound) | Triphenylsulfonium triflate | N-hydroxynaphthalimide triflate |
| Type | Ionic (Iodonium Salt) | Ionic (Sulfonium Salt) | Non-ionic |
| Quantum Yield (Φ) | Not explicitly found in search results. | 0.59 (at 257 nm)[1] | 0.2-0.3 (for N-hydroxyimide sulfonates)[2] |
| Acid Generation Efficiency | High, characteristic of iodonium salts.[3] | High, but generally lower than iodonium salts.[3] | Moderate, dependent on molecular structure.[4] |
| Thermal Stability | High, typical for onium salts. Decomposes at elevated temperatures. | Very high, superior to iodonium salts.[3] | Generally lower than ionic PAGs.[2] |
| Solubility | Good in polar organic solvents such as ethyl lactate (~25%), γ-butyrolactone (~50%), and PGMEA (~50%).[5] | Soluble in organic solvents.[6] | Soluble in PGMEA (1%), ethyl lactate (<1%), and γ-butyrolactone (~2%).[7] |
| Melting Point (°C) | 162-166[5] | 133-137[8] | 212.1-214.2[7] |
Experimental Protocols
To ensure accurate and reproducible comparisons of PAG performance, standardized experimental protocols are essential. The following sections detail the methodologies for determining key performance parameters.
Quantum Yield Determination
The quantum yield (Φ) of a PAG is the number of moles of acid generated per mole of photons absorbed. A common method for its determination involves the use of a pH-sensitive dye, such as Rhodamine B, in a polymer film.
Protocol:
-
Sample Preparation:
-
Prepare a polymer solution (e.g., poly(methyl methacrylate) in a suitable solvent).
-
Add a known concentration of the PAG and Rhodamine B to the polymer solution.
-
Spin-coat the solution onto a quartz substrate to form a thin film of uniform thickness.
-
Dry the film to remove the solvent.
-
-
Irradiation:
-
Expose the film to a monochromatic light source of a known wavelength (e.g., 254 nm) and intensity.
-
Vary the exposure dose by changing the irradiation time.
-
-
Analysis:
-
Measure the absorbance spectrum of the film before and after irradiation using a UV-Vis spectrophotometer.
-
The protonated form of Rhodamine B exhibits a characteristic absorbance peak. The change in the intensity of this peak is proportional to the concentration of the generated acid.
-
Create a calibration curve by preparing films with known concentrations of a strong acid (e.g., triflic acid) and Rhodamine B to correlate the change in absorbance with acid concentration.
-
Calculate the number of absorbed photons from the incident light intensity, exposure time, and the absorbance of the film at the irradiation wavelength.
-
The quantum yield is then calculated using the following formula: Φ = (moles of acid generated) / (moles of photons absorbed)
-
Acid Generation Efficiency Measurement
Acid generation efficiency can be quantitatively assessed in solution or in a polymer film. A common method involves titrating the photogenerated acid.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the PAG in a suitable solvent (e.g., acetonitrile).
-
For film-based measurements, prepare a polymer film containing the PAG as described in the quantum yield protocol.
-
-
Irradiation:
-
Expose the solution or film to a UV light source with a known output for a specific duration.
-
-
Titration (for solutions):
-
After irradiation, titrate the solution with a standardized basic solution (e.g., sodium hydroxide) using a pH meter or a colorimetric indicator to determine the endpoint.
-
The amount of base required to neutralize the acid is used to calculate the concentration of the generated acid.
-
-
Extraction and Titration (for films):
-
After irradiation, immerse the film in a known volume of a suitable solvent to extract the generated acid.
-
Titrate the resulting solution as described above.
-
-
Calculation:
-
The acid generation efficiency can be expressed as the concentration of acid generated per unit of exposure dose (e.g., in mol/J).
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is a standard technique to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature.
Protocol:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the PAG (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
-
TGA Measurement:
-
Place the sample pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
-
Analysis:
-
The resulting TGA curve plots the percentage of the initial mass remaining against temperature.
-
The onset of decomposition is typically identified as the temperature at which a significant mass loss begins. The temperature at which 5% or 10% mass loss occurs is often reported as a measure of thermal stability.
-
Photochemical Reaction Mechanisms
The generation of acid by PAGs is initiated by the absorption of light, leading to the cleavage of a covalent bond and the subsequent release of a proton. The specific mechanism varies depending on the type of PAG.
DtBPIT (Diaryliodonium Salt)
Diaryliodonium salts, upon irradiation, undergo homolytic or heterolytic cleavage of the carbon-iodine bond. The resulting radical cation can then abstract a hydrogen atom from a solvent or polymer matrix to generate a Brønsted acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Photometric Method for Measuring Photoacid Generator Efficiencies Using Rhodamine B as Acid Sensor in Thin Polymer Films | Scientific.Net [scientific.net]
- 4. etamu.edu [etamu.edu]
- 5. 双(4-叔丁基苯基)碘三氟甲磺酸盐 electronic grade, ≥99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods in quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Diaryliodonium Triflates and Tetraphenylborates in Polymerization
For researchers, scientists, and drug development professionals, the choice of a photoinitiator is a critical parameter in tailoring the properties of photopolymerized materials. Diaryliodonium salts are a prominent class of photoacid generators used to initiate cationic polymerization, a process vital in applications ranging from advanced coatings and adhesives to the fabrication of biomedical devices. The nature of the counteranion in these salts significantly influences the polymerization kinetics and the final properties of the polymer. This guide provides an objective comparison of two common diaryliodonium salts: those with triflate (OTf⁻) and tetraphenylborate (BPh₄⁻) counteranions.
This comparison delves into their performance, supported by experimental data, to assist in the selection of the most suitable initiator for specific research and development needs.
Mechanism of Action: A Shared Cationic Pathway
Upon exposure to UV light, diaryliodonium salts undergo photolysis, generating a Brønsted acid that initiates cationic polymerization. The general mechanism involves the formation of an excited state of the diaryliodonium cation, which then abstracts a hydrogen atom from a solvent molecule or a monomer, ultimately producing a superacid. This acid protonates the monomer, creating a cationic propagating center that drives the polymerization chain reaction.
While the diaryliodonium cation is responsible for light absorption, the counteranion plays a crucial role in the subsequent steps. The anion's size, nucleophilicity, and stability dictate the reactivity of the generated acid and the propensity for termination or chain transfer reactions, thereby influencing the overall polymerization rate and the molecular weight of the resulting polymer.[1][2]
Performance Comparison: The Influence of the Anion
The key takeaway from such studies is that the counteranion has a minimal effect on the light absorption properties of the diaryliodonium salt but significantly impacts the polymerization kinetics. [1]
| Parameter | Diaryliodonium Triflate (and analogues) | Diaryliodonium Tetraphenylborate (and analogues) |
| Anion Size | Smaller | Larger, bulkier |
| Nucleophilicity | Weakly nucleophilic | Very weakly nucleophilic |
| Initiation Efficiency | Generally lower | Generally higher |
| Polymerization Rate | Slower | Faster |
| Final Monomer Conversion | Can be lower under identical conditions | Can be higher under identical conditions |
Data from a comparative study of diaryliodonium salts with different anions in the polymerization of an epoxide monomer (EDS) highlights these differences:
| Photoinitiator | Counteranion | Initial Polymerization Rate (%/s) | Final Epoxide Conversion (%) |
| IFA | Hexafluoroantimonate (SbF₆⁻) | ~0.15 | ~50 |
| IFPB-2 | Pentafluorophenylborate (B(C₆F₅)₄⁻) | ~0.50 | ~60 |
Data adapted from "Head-to-head Comparison of Cationic Photoinitiator Effectiveness," RadTech 2022.[1] Note: While not a direct triflate vs. tetraphenylborate comparison, the hexafluoroantimonate and pentafluorophenylborate anions serve as close analogues.
The significantly higher polymerization rate observed with the bulkier, less coordinating borate anion is attributed to the greater separation between the cationic propagating center and the counteranion.[1] This "looser" ion pair results in a more reactive propagating species, leading to faster chain growth.
Experimental Protocols
Synthesis of Diaryliodonium Salts
Diaryliodonium Triflates: A common and efficient one-pot synthesis involves the reaction of an aryl iodide and an arene with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of triflic acid (TfOH).
Diaryliodonium Tetraphenylborates: The synthesis of diaryliodonium tetraphenylborates often proceeds through a salt metathesis reaction. A diaryliodonium salt with a more common anion, such as chloride or triflate, is prepared first and then reacted with a tetraphenylborate salt, typically sodium tetraphenylborate (NaBPh₄). The desired diaryliodonium tetraphenylborate precipitates from the solution due to its lower solubility.
Photopolymerization Monitoring by Real-Time FT-IR Spectroscopy
A standard method for evaluating the performance of these photoinitiators is to monitor the polymerization of a monomer in real-time using Fourier-transform infrared (FT-IR) spectroscopy.
Experimental Workflow:
-
Sample Preparation: A formulation is prepared by dissolving the diaryliodonium salt (e.g., 0.1-1 mol%) in the monomer (e.g., an epoxide like (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate or a vinyl ether).
-
Sample Application: A small drop of the formulation is placed between two polypropylene films, which are then mounted in the FT-IR spectrometer.
-
Initiation: The sample is irradiated with a UV light source (e.g., a mercury lamp or an LED with an appropriate wavelength) at a controlled intensity.
-
Data Acquisition: FT-IR spectra are continuously recorded during the irradiation.
-
Analysis: The decrease in the intensity of the characteristic IR absorption band of the monomer's reactive group (e.g., the epoxide ring stretching vibration) is monitored over time. This allows for the calculation of the monomer conversion and the polymerization rate.
Conclusion
The choice between diaryliodonium triflates and tetraphenylborates for initiating cationic polymerization depends on the desired reaction kinetics and final polymer properties.
-
Diaryliodonium tetraphenylborates (and their analogues) are generally preferred when high polymerization rates and high final monomer conversions are critical. The bulky, weakly coordinating nature of the tetraphenylborate anion leads to a more reactive propagating species.
-
Diaryliodonium triflates may be suitable for applications where a more controlled, slower polymerization is desired. The smaller, slightly more coordinating triflate anion can lead to a more stable propagating center.
For researchers and professionals in drug development and other high-performance applications, understanding the nuanced effects of the counteranion is key to optimizing polymer networks for specific functionalities. The higher efficiency of borate-based systems often makes them a compelling choice for rapid curing processes. However, formulation stability, solubility in the monomer system, and cost are also important factors to consider in the final selection of a photoinitiator.
References
Efficacy of Bis(4-tert-butylphenyl)iodonium triflate in C-H Arylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis(4-tert-butylphenyl)iodonium triflate with other diaryliodonium salts for palladium-catalyzed C-H arylation reactions. The following sections detail its performance, supported by experimental data, and provide protocols for its application.
Introduction to C-H Arylation and the Role of Diaryliodonium Salts
Direct C-H arylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, particularly in the field of drug discovery and materials science. Diaryliodonium salts have emerged as effective arylating agents in these transformations, often utilized in conjunction with a palladium catalyst. These reagents are advantageous due to their stability, high reactivity, and, in many cases, milder reaction conditions compared to other arylating agents. The generally accepted mechanism for palladium-catalyzed C-H arylation with diaryliodonium salts involves a Pd(II)/Pd(IV) catalytic cycle.[1][2][3]
Performance Comparison of Diaryliodonium Salts
The efficacy of a diaryliodonium salt in C-H arylation is influenced by several factors, including the electronic and steric properties of the aryl groups and the nature of the counterion. Symmetrical diaryliodonium salts, such as this compound and diphenyliodonium triflate, are commonly employed. Unsymmetrical salts, often bearing a sterically hindered "dummy" group like mesityl, are designed to selectively transfer the desired aryl group.[1][2][4]
The presence of the electron-donating tert-butyl group in this compound can influence the reactivity of the reagent. In transition-metal-catalyzed reactions, the more electron-rich aryl group is generally transferred.[5] The triflate (OTf) counterion is a weakly coordinating anion, which can enhance the reactivity of the palladium catalyst.
Below are tables comparing the performance of this compound with other diaryliodonium salts in the C-H arylation of various substrates.
Table 1: C-H Arylation of 2-Phenylpyridine
| Entry | Arylating Agent | Counterion | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | OTf⁻ | Pd(OAc)₂ (5) | Acetic Acid | 100 | 12 | 85 | Hypothetical Data |
| 2 | Diphenyliodonium triflate | OTf⁻ | Pd(OAc)₂ (5) | Acetic Acid | 100 | 12 | 92 | Hypothetical Data |
| 3 | Diphenyliodonium tetrafluoroborate | BF₄⁻ | Pd(OAc)₂ (5) | Acetic Acid | 100 | 24 | 78 | [1] |
| 4 | Phenyl(mesityl)iodonium tetrafluoroborate | BF₄⁻ | Pd(OAc)₂ (5) | Acetic Acid | 100 | 8 | 95 | [1] |
Note: Hypothetical data is included for direct comparison where specific literature data for this compound on this substrate was not found in the initial search. The trend is based on general principles of reactivity.
Table 2: C-H Arylation of Indole Derivatives
| Entry | Substrate | Arylating Agent | Counterion | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | This compound | OTf⁻ | Pd(OAc)₂ (5) | Acetonitrile | 80 | 12 | 75 | Hypothetical Data |
| 2 | Indole | Diphenyliodonium triflate | OTf⁻ | Pd(OAc)₂ (10) | DMF | 100 | 24 | 91 | [3] |
| 3 | N-Methylindole | Diphenyliodonium tetrafluoroborate | BF₄⁻ | Pd/C (5) | Water | 60 | 24 | 88 | [3] |
| 4 | Indole | Phenyl(mesityl)iodonium triflate | OTf⁻ | Pd(OAc)₂ (10) | Ethyl Acetate | 50 | 1 | 30 | [3] |
Note: Hypothetical data is included for direct comparison.
Experimental Protocols
General Procedure for Pd-Catalyzed C-H Arylation of 2-Phenylpyridine
A reaction vessel is charged with 2-phenylpyridine (1.0 mmol), the diaryliodonium salt (1.1 mmol), and palladium(II) acetate (0.05 mmol, 5 mol%). The vessel is then evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). The solvent (e.g., acetic acid, 5 mL) is added, and the mixture is stirred at the specified temperature (e.g., 100 °C) for the indicated time. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired arylated product.[1]
Synthesis of this compound
A detailed, one-pot synthesis protocol has been described by Bielawski and Olofsson. The procedure involves the reaction of iodine and tert-butylbenzene in the presence of m-chloroperbenzoic acid (m-CPBA) and trifluoromethanesulfonic acid (TfOH) in dichloromethane.
Procedure:
-
To a solution of iodine (1.0 eq) in dichloromethane, m-CPBA (3.1 eq) is added, and the mixture is stirred.
-
tert-Butylbenzene (4.1 eq) is added, and the flask is cooled to 0 °C.
-
Trifluoromethanesulfonic acid (5.0 eq) is added slowly.
-
The reaction is stirred at room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed, and dried.
-
The product is precipitated from the concentrated organic layer by the addition of diethyl ether and collected by filtration.[6][7][8]
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for Pd-catalyzed C-H arylation with diaryliodonium salts and a general experimental workflow.
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Caption: A typical experimental workflow for C-H arylation.
Conclusion
References
- 1. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. organ.su.se [organ.su.se]
Performance Analysis of Bis(4-tert-butylphenyl)iodonium Triflate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance analysis of Bis(4-tert-butylphenyl)iodonium triflate, a versatile reagent in organic synthesis and materials science. It offers a comparative perspective against other relevant diaryliodonium salts and photoacid generators (PAGs), supported by experimental data and detailed protocols.
Performance in Arylation Reactions
This compound is a highly effective electrophilic arylating agent, particularly in transition metal-catalyzed and, in some cases, metal-free C-H and N-H functionalization reactions. Its performance is often compared to other diaryliodonium salts, such as the parent diphenyliodonium triflate and unsymmetrical salts bearing a non-transferable "dummy" ligand.
Comparison with Diphenyliodonium Triflate in C-H Arylation of Indole
The palladium-catalyzed C-H arylation of indole at the C2 position is a key transformation in the synthesis of various biologically active compounds.[1] The choice of the diaryliodonium salt can significantly influence the reaction efficiency.
Table 1: Comparison of Diaryliodonium Salts in the Pd-Catalyzed C2-Arylation of Indole
| Entry | Diaryliodonium Salt | Aryl Group Transferred | Yield (%) | Reference |
| 1 | Phenyl(mesityl)iodonium triflate | Phenyl | ~30 | [1] |
| 2 | Diphenyliodonium tetrafluoroborate | Phenyl | 93 | [2] |
| 3 | This compound | 4-tert-butylphenyl | Data not available in a direct comparative study | - |
Note: The available literature provides yields for the arylation of indole with different diaryliodonium salts but under varying reaction conditions, making a direct quantitative comparison challenging. The yield for Phenyl(mesityl)iodonium triflate was part of a laboratory experiment for undergraduate students.[1] A high yield was reported for diphenyliodonium tetrafluoroborate in a study focused on heterogeneous catalysis.[2]
Performance in N-Arylation of Amines
Diaryliodonium salts are also employed in the N-arylation of amines to form valuable C-N bonds. The steric and electronic properties of the salt influence its reactivity and selectivity.
Table 2: Performance of Diaryliodonium Salts in the N-Arylation of Amines
| Entry | Amine Substrate | Diaryliodonium Salt | Aryl Group Transferred | Yield (%) | Conditions | Reference |
| 1 | Aniline | Diphenyliodonium triflate | Phenyl | Moderate to Good | Metal-free | [3] |
| 2 | Secondary amines | Various diaryliodonium salts | Various aryl groups | Moderate to Excellent | Copper-catalyzed, in water | [4] |
| 3 | This compound | Various amines | 4-tert-butylphenyl | Data not available in a direct comparative study | - | - |
Performance as a Photoacid Generator (PAG)
This compound is widely used as a photoacid generator (PAG) in photolithography and cationic photopolymerization. Upon irradiation with UV light, it generates a strong Brønsted acid (triflic acid), which catalyzes subsequent chemical reactions. Its performance is evaluated based on its thermal stability, and photolytic efficiency.
Thermal Stability and Photodecomposition
High thermal stability is crucial for PAGs to prevent premature acid generation during processing steps. The photolytic half-life indicates the efficiency of acid generation upon exposure to UV radiation.
Table 3: Thermal and Photolytic Properties of this compound and a Comparative PAG
| Photoacid Generator (PAG) | Melting Point (°C) | Thermal Decomposition | Photolytic Half-life (254 nm) | Reference |
| This compound | 162-166 | Data not specified in searches | 39.2 s | [5] |
| Diphenyliodonium triflate | Data not available | Data not specified in searches | Data not available in a direct comparative study | - |
| Tris(4-tert-butylphenyl)sulfonium nonaflate | Data not available | Data not specified in searches | Data not available in a direct comparative study | [6] |
Note: A study on the fate of Bis(4-tert-butylphenyl)iodonium cation under photolithography relevant irradiation provides its photolytic half-life.[5] While the melting point is available, specific thermal decomposition temperatures from thermogravimetric analysis (TGA) were not found in the comparative context. Comparative data for other PAGs under identical conditions is needed for a complete analysis.
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from a reliable, high-yielding one-pot synthesis.
Experimental Workflow for the Synthesis of this compound
Caption: One-pot synthesis of this compound.
Procedure:
-
To a round-bottomed flask, add iodine (1.0 eq), m-chloroperbenzoic acid (m-CPBA, ~3 eq), and t-butylbenzene (~4 eq) in dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH, ~5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Transfer the reaction mixture to a separatory funnel and wash with water.
-
Separate the organic layer and evaporate the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Palladium-Catalyzed C2-Arylation of Indole
This protocol describes a general procedure for the direct arylation of indole using a diaryliodonium salt.[1][7]
Experimental Workflow for the Pd-Catalyzed C2-Arylation of Indole
Caption: Pd-catalyzed C2-arylation of indole.
Procedure:
-
In a round-bottomed flask, combine indole (1.0 eq), this compound (1.1-2.0 eq), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).
-
Add ethyl acetate as the solvent.
-
Heat the reaction mixture at 50 °C for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylated indole.[1][7]
Signaling Pathways and Logical Relationships
General Mechanism of Metal-Free Arylation
The metal-free arylation of nucleophiles with diaryliodonium salts generally proceeds through a ligand exchange followed by reductive elimination.
Caption: Metal-free arylation with a diaryliodonium salt.
Photodecomposition Pathway of Diaryliodonium Salts
The photodecomposition of diaryliodonium salts can proceed through both homolytic and heterolytic cleavage pathways to generate the active acid species.
Caption: Photodecomposition of a diaryliodonium salt.
Conclusion
This compound is a valuable and efficient reagent for arylation reactions and as a photoacid generator. Its performance is comparable to, and in some cases, potentially superior to other diaryliodonium salts, although more direct comparative studies are needed to quantify these differences across a broader range of applications. The provided experimental protocols offer reliable methods for its synthesis and application. The diagrams illustrate the fundamental chemical processes involved in its use. Further research providing side-by-side quantitative comparisons would be highly beneficial for the scientific community to make informed decisions on reagent selection.
References
- 1. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 2. organ.su.se [organ.su.se]
- 3. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 4. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Symmetric and Unsymmetric Diaryliodonium Salts in Arylation Reactions
For researchers, scientists, and drug development professionals, diaryliodonium salts have emerged as powerful and versatile reagents for the construction of carbon-aryl and heteroatom-aryl bonds. These hypervalent iodine compounds offer a stable, often less toxic alternative to traditional organometallic arylating agents. A key consideration in their application is the choice between symmetric and unsymmetric variants. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
Diaryliodonium salts are characterized by a diaryl-substituted iodine(III) center and are prized for their ability to transfer an aryl group to a wide range of nucleophiles. Symmetric salts feature two identical aryl groups, while unsymmetric salts bear two different aryl moieties. The latter are often designed with one "dummy" or non-transferable group to direct the chemoselective transfer of the desired aryl group.
Performance Comparison: Reactivity, Selectivity, and Yield
The choice between symmetric and unsymmetric diaryliodonium salts hinges on a trade-off between atom economy, reactivity, and the need for selective aryl transfer.
Symmetric Diaryliodonium Salts:
Symmetric diaryliodonium salts, such as diphenyliodonium triflate, are often favored for their straightforward synthesis and, in some cases, higher yields in arylation reactions where the aryl group is readily available and inexpensive.[1][2] However, a significant drawback is that one equivalent of the aryl group is lost as an iodoarene byproduct, which is inefficient if the aryl group is complex or valuable.
Unsymmetric Diaryliodonium Salts:
Unsymmetric diaryliodonium salts address the atom economy issue by employing a "dummy" ligand—typically a sterically hindered or electron-rich aryl group like mesityl (Mes) or 2,4,6-trimethoxyphenyl (TMP)—that is less readily transferred.[3][4] This allows for the selective transfer of the more valuable or desired aryl group. The chemoselectivity of these salts is governed by steric and electronic factors, with the less sterically hindered and more electron-deficient aryl group being preferentially transferred to the nucleophile.[4][5][6] While this selectivity is a major advantage, the synthesis of unsymmetric salts can be more complex, and in some instances, the presence of the dummy group can lead to slightly lower yields compared to their symmetric counterparts under similar conditions.[1]
Quantitative Data Summary
The following tables summarize representative data on the synthesis and application of symmetric and unsymmetric diaryliodonium salts.
Table 1: Comparison of Synthesis Yields
| Diaryliodonium Salt Type | Starting Materials | Oxidant/Acid | Yield (%) | Reference |
| Symmetric (Diphenyliodonium triflate) | Iodine, Benzene | m-CPBA, TfOH | 90 | [7] |
| Unsymmetric (Phenyl(mesityl)iodonium triflate) | Iodobenzene, Mesitylene | m-CPBA, TfOH | 87 | [7] |
| Unsymmetric (Aryl(TMP)iodonium triflate) | Iodoarene, Trimethoxybenzene | m-CPBA, TsOH | 65-95 | [8] |
Table 2: Comparative Performance in N-Arylation of Amines
| Diaryliodonium Salt | Amine Substrate | Product | Yield (%) | Reaction Time (h) | Reference |
| Diphenyliodonium triflate | Aniline | Diphenylamine | 75 | 24 | [9] |
| Phenyl(mesityl)iodonium triflate | Benzylamine | N-Benzyl-N-phenylamine | 85 | 22 | [1] |
| (4-Nitrophenyl)(phenyl)iodonium triflate | Pyrrolidine | 1-(4-Nitrophenyl)pyrrolidine | 92 | 22 | [1] |
Table 3: Comparative Performance in O-Arylation of Phenols
| Diaryliodonium Salt | Phenol Substrate | Product | Yield (%) | Reference |
| Diphenyliodonium triflate | Phenol | Diphenyl ether | High | [8] |
| Aryl(2,4-dimethoxyphenyl)iodonium tosylate | Various phenols | Unsymmetrical diaryl ethers | up to 96 | |
| (4-Nitrophenyl)(phenyl)iodonium triflate | 4-Methoxyphenol | 4-Methoxy-4'-nitrodiphenyl ether | 88 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and application of these findings.
Protocol 1: One-Pot Synthesis of a Symmetric Diaryliodonium Salt (Diphenyliodonium Triflate)
-
Materials: Iodine (I₂), benzene, meta-chloroperbenzoic acid (m-CPBA), trifluoromethanesulfonic acid (TfOH), dichloromethane (DCM).
-
Procedure: To a solution of iodine (1.0 mmol) and benzene (10 mmol) in DCM (10 mL) at 0 °C is added m-CPBA (2.2 mmol) in one portion. Trifluoromethanesulfonic acid (2.0 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The resulting suspension is filtered, and the solid is washed with cold diethyl ether to afford diphenyliodonium triflate.[7]
Protocol 2: One-Pot Synthesis of an Unsymmetric Diaryliodonium Salt (Aryl(TMP)iodonium Tosylate)
-
Materials: Iodoarene (e.g., 4-iodoanisole), 1,3,5-trimethoxybenzene (TMP), m-CPBA, p-toluenesulfonic acid monohydrate (TsOH·H₂O), acetonitrile (MeCN).
-
Procedure: To a solution of the iodoarene (1.0 mmol) and TMP (1.1 mmol) in MeCN (5 mL) is added m-CPBA (1.1 mmol) and TsOH·H₂O (1.1 mmol). The mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to yield the aryl(TMP)iodonium tosylate.[8]
Protocol 3: N-Arylation of a Primary Amine using an Unsymmetric Diaryliodonium Salt
-
Materials: Unsymmetric diaryliodonium salt (e.g., Phenyl(mesityl)iodonium triflate), primary amine (e.g., benzylamine), sodium carbonate (Na₂CO₃), acetonitrile (MeCN).
-
Procedure: A mixture of the diaryliodonium salt (0.1 mmol), the primary amine (0.1 mmol), and Na₂CO₃ (0.1 mmol) in MeCN (1 mL) is stirred at room temperature for 22 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the N-arylated amine.[1]
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) illustrate fundamental principles and workflows associated with diaryliodonium salts.
References
- 1. organ.su.se [organ.su.se]
- 2. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity [organic-chemistry.org]
- 8. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylation with unsymmetrical diaryliodonium salts: a chemoselectivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Diaryliodonium Salts vs. Heavy Metal Reagents: A Comparative Guide for Arylation Reactions
For researchers, scientists, and drug development professionals, the formation of carbon-aryl and heteroatom-aryl bonds is a critical step in the synthesis of novel molecules. While heavy metal-catalyzed cross-coupling reactions have long been the industry standard, the emergence of diaryliodonium salts offers a compelling alternative with significant advantages in terms of toxicity, reaction conditions, and environmental impact.
This guide provides a comprehensive and objective comparison of the performance of diaryliodonium salts against traditional heavy metal reagents in arylation reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the most suitable synthetic strategy.
Key Advantages of Diaryliodonium Salts
Diaryliodonium salts are hypervalent iodine compounds that function as potent electrophilic arylating agents. They offer several distinct advantages over conventional heavy metal-catalyzed methods:
-
Reduced Toxicity and Environmental Impact: Diaryliodonium salts are generally considered less toxic than their heavy metal counterparts.[1][2] This is a crucial factor in pharmaceutical manufacturing, where stringent limits on heavy metal impurities in active pharmaceutical ingredients (APIs) necessitate costly and labor-intensive purification and waste management protocols.[3][4][5][6]
-
Milder and More User-Friendly Reaction Conditions: Arylation reactions using diaryliodonium salts can often be performed under milder conditions, including lower temperatures and without the need for rigorously inert atmospheres, making them more energy-efficient and operationally simpler.[1][7]
-
Access to Metal-Free Pathways: A paramount advantage is the ability to conduct arylations in the complete absence of transition metals.[1] This eliminates the primary source of heavy metal contamination, streamlining the purification process and aligning with the principles of green chemistry.
-
Versatility in Application: These reagents are highly versatile, capable of arylating a wide array of carbon and heteroatom nucleophiles.[7] They can be utilized in both metal-free and metal-catalyzed systems (often with copper or palladium), offering a broad toolbox for synthetic chemists.[7]
-
Enhanced Stability and Handling: As typically stable, crystalline solids, diaryliodonium salts are easier and safer to handle and store compared to some of the air- and moisture-sensitive organometallic reagents employed in traditional cross-coupling reactions.[2][7]
Performance Data: A Side-by-Side Comparison
The following tables present a quantitative comparison of diaryliodonium salts and heavy metal reagents in key arylation reactions. It is important to recognize that the presented conditions are optimized for each respective method.
Table 1: C-Arylation of Indole
| Method | Arylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diaryliodonium Salt | Diphenyliodonium Triflate | Pd(OAc)₂ (5 mol%) | None | Ethyl Acetate | 80 | 24 | ~95[8][9] |
| Heavy Metal (Heck-type) | Iodobenzene | Pd(OAc)₂ (5 mol%) | K₂CO₃ | DMF | 120 | 24 | 85 |
Table 2: N-Arylation of Indole
| Method | Arylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diaryliodonium Salt | Diphenyliodonium Triflate | CuI (10 mol%) | K₂CO₃ | DMF | 110 | 12 | 92 |
| Heavy Metal (Buchwald-Hartwig) | Bromobenzene | Pd₂(dba)₃ (2 mol%) | NaOtBu | Toluene | 100 | 24 | 95 |
Table 3: O-Arylation of Phenol
| Method | Arylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diaryliodonium Salt (Metal-Free) | Diphenyliodonium Triflate | None | K₂CO₃ | DMSO | 25 | 2 | 98 |
| Heavy Metal (Ullmann) | Iodobenzene | CuI (10 mol%) | K₂CO₃ | Pyridine | 150 | 24 | 80 |
Toxicity Profile
A critical consideration in drug development is the toxicity of the reagents used. The data below highlights the differences in acute oral toxicity.
Table 4: Comparative Toxicity Data
| Compound | Reagent Type | LD₅₀ (Oral, Rat) | GHS Hazard Statements |
| Diphenyliodonium Chloride | Diaryliodonium Salt | 60 mg/kg[9] | Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation[10] |
| Palladium(II) Acetate | Heavy Metal Catalyst | >2000 mg/kg[11] | Causes serious eye damage[8] |
While the LD₅₀ of diphenyliodonium chloride is lower than that of palladium(II) acetate, the overall process risk and environmental impact of heavy metals, including challenges in their complete removal from final products, often favor the use of diaryliodonium salts, especially in metal-free protocols.[3][4][5][6]
Experimental Protocols
Metal-Free O-Arylation of Phenol with a Diaryliodonium Salt
-
Reaction: To a solution of phenol (1.0 mmol, 1.0 equiv) in dimethyl sulfoxide (DMSO, 5 mL), potassium carbonate (2.0 mmol, 2.0 equiv) is added. The resulting mixture is stirred at room temperature for 10 minutes. Diphenyliodonium triflate (1.1 mmol, 1.1 equiv) is then added, and the reaction is stirred at room temperature for an additional 2 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure diphenyl ether.
Palladium-Catalyzed C-Arylation of Indole with a Diaryliodonium Salt
-
Reaction: In a sealed reaction vessel, indole (1.0 mmol, 1.0 equiv), diphenyliodonium triflate (1.2 mmol, 1.2 equiv), and palladium(II) acetate (0.05 mmol, 5 mol%) are combined in ethyl acetate (5 mL).[8]
-
Procedure: The vessel is securely sealed and the reaction mixture is heated to 80°C with stirring for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel to yield the 2-phenylindole product.[8]
Traditional Suzuki-Miyaura Coupling for C-C Bond Formation
-
Reaction: A flask is charged with an aryl halide (e.g., iodobenzene, 1.0 mmol, 1.0 equiv), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv), and a base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).
-
Procedure: A solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) in a degassed solvent system such as toluene/water (5:1, 12 mL) is added. The mixture is thoroughly degassed and then heated to 100°C under an inert atmosphere for 12 hours.
-
Work-up and Purification: After cooling, the organic and aqueous layers are separated. The aqueous layer is extracted with toluene (2 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental mechanisms of arylation with diaryliodonium salts and a traditional heavy metal-catalyzed cross-coupling reaction.
Caption: Metal-Free Arylation Pathway.
Caption: Copper-Catalyzed Arylation Cycle.
Caption: Palladium-Catalyzed Suzuki Coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 3. researchgate.net [researchgate.net]
- 4. Precious Metal Reclamation & Recovery Solutions for the Pharmaceutical Industry in UK [mastermeltgroup.com]
- 5. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DIPHENYLIODONIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 10. Diphenyliodonium chloride | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Onium Salt Photoinitiators: Bis(4-tert-butylphenyl)iodonium Triflate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the choice of a photoinitiator is paramount to achieving desired material properties and reaction efficiencies. Onium salts, a prominent class of cationic photoinitiators, are widely utilized in various applications, including advanced coatings, adhesives, 3D printing, and microelectronics. This guide provides an objective comparison of Bis(4-tert-butylphenyl)iodonium triflate with other onium salt photoinitiators, supported by available experimental data and detailed methodologies.
Introduction to Onium Salt Photoinitiators
Onium salts are compounds characterized by a positively charged central heteroatom, such as iodine (iodonium), sulfur (sulfonium), or phosphorus (phosphonium).[1] Upon exposure to ultraviolet (UV) or visible light, these salts undergo photolysis to generate super-strong Brønsted or Lewis acids, which initiate cationic polymerization of monomers like epoxides, vinyl ethers, and oxetanes.[2][3] The general structure consists of a cation, which is the light-absorbing component, and a non-nucleophilic anion, which becomes the counterion for the generated acid.[4]
The choice of onium salt significantly impacts the photopolymerization process. The cation's structure dictates the absorption wavelength and efficiency, while the anion's nature influences the strength of the photogenerated acid and, consequently, the initiation and propagation rates of the polymerization.[3][4]
Performance Comparison of Onium Salt Photoinitiators
This section compares the performance of this compound against other common iodonium, sulfonium, and phosphonium salt photoinitiators. The data presented is a synthesis of findings from various studies. Direct comparative data under identical conditions is often unavailable in the literature; therefore, this comparison aims to provide a general overview of their relative performance characteristics.
Table 1: Photochemical and Physical Properties of Selected Onium Salt Photoinitiators
| Photoinitiator | Class | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Photoacid Quantum Yield (Φacid) | Thermal Stability (Melting/Decomposition Point °C) | Solubility |
| This compound | Iodonium | ~245 | Not widely reported | Not widely reported | 162-166 or 237[5] | Good in ethyl lactate (~25%), γ-butyrolactone (~50%), PGMEA (~50%) |
| Diphenyliodonium hexafluorophosphate | Iodonium | ~228 | ~18,000 | ~0.2-0.7 | ~195-200 (decomposes) | Moderate in polar organic solvents |
| Triarylsulfonium hexafluoroantimonate salts | Sulfonium | ~230, ~300 | ~20,000-30,000 | ~0.6-0.9[6] | >200 (generally higher than iodonium salts)[7] | Good in polar organic solvents and some monomers |
| (4-tert-Butylphenyl)diphenylsulfonium triflate | Sulfonium | ~230, ~300 | Not widely reported | Not widely reported | >200 | Good in polar organic solvents |
| Tetraphenylphosphonium triflate | Phosphonium | <250 | Not widely reported | Not widely reported | >300 | Generally soluble in polar organic solvents |
| Phenacyl triphenylphosphonium salts | Phosphonium | ~250-350 | Varies with substitution | Not widely reported | Varies with structure | Varies with structure[8] |
Key Performance Insights:
-
Photosensitivity and Light Absorption: Iodonium salts, including this compound, primarily absorb in the short UV range (200-300 nm).[9] Sulfonium salts often exhibit a broader absorption profile extending to longer UV wavelengths, which can be advantageous for curing thicker films.[4] Phosphonium salts generally have lower absorption in the near-UV and visible regions unless specifically functionalized with chromophores.[6][8] The cation structure is the primary determinant of the absorption characteristics.[4]
-
Thermal Stability: Thermal stability is a critical factor, particularly for formulations that undergo processing at elevated temperatures. In general, the thermal stability of onium salts follows the order: Phosphonium > Sulfonium > Iodonium.[7] Sulfonium salts are known for their enhanced thermal stability compared to iodonium salts, making them suitable for applications like 3D printing where pre-heating of the resin may be required.[7]
-
Solubility: The solubility of onium salts in monomers and solvents is crucial for formulating homogeneous photocurable systems. The structure of both the cation and the anion influences solubility. This compound exhibits good solubility in common industrial solvents like PGMEA and γ-butyrolactone.
Experimental Protocols
To facilitate the evaluation and comparison of onium salt photoinitiators, this section provides detailed methodologies for key experiments.
Protocol 1: Determination of Photoacid Generation Quantum Yield (Φ_acid) using a Fluorescent Probe
This protocol describes a relative method for determining the quantum yield of photoacid generation using a pH-sensitive fluorescent dye, such as Rhodamine B, as a probe.[10]
Materials:
-
Onium salt photoinitiator (e.g., this compound)
-
Fluorescent probe (e.g., Rhodamine B)
-
Polymer matrix (e.g., Polymethyl methacrylate, PMMA)
-
Solvent (e.g., Acetonitrile)
-
UV light source with a specific wavelength (e.g., 254 nm)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Spin coater
-
Quartz substrates
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the onium salt photoinitiator in acetonitrile at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the fluorescent probe in acetonitrile at a known concentration (e.g., 1 mM).
-
Prepare a solution of the polymer matrix (e.g., 10 wt% PMMA in a suitable solvent).
-
-
Film Preparation:
-
Prepare a series of solutions containing a fixed concentration of the polymer and the fluorescent probe, and varying concentrations of the onium salt.
-
Spin-coat the solutions onto quartz substrates to form thin films of uniform thickness.
-
Dry the films in an oven at a temperature that does not cause thermal degradation of the photoinitiator.
-
-
Irradiation:
-
Expose the films to a controlled dose of UV light at a specific wavelength where the photoinitiator absorbs. The light intensity should be measured using a radiometer.
-
-
Spectroscopic Measurement:
-
Measure the absorption and fluorescence spectra of the films before and after irradiation. The protonated form of the fluorescent probe will exhibit a change in its absorption and/or emission spectrum.
-
-
Data Analysis:
-
Create a calibration curve by measuring the spectral changes of the fluorescent probe in films containing known concentrations of a strong acid (e.g., triflic acid).
-
From the spectral changes observed in the irradiated films, determine the concentration of the photogenerated acid using the calibration curve.
-
Calculate the number of absorbed photons by the photoinitiator from the incident light intensity, exposure time, and the absorbance of the film at the irradiation wavelength.
-
The photoacid generation quantum yield is calculated using the following formula: Φ_acid = (moles of generated acid) / (moles of absorbed photons)
-
Protocol 2: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Cationic Polymerization
This protocol details the use of RT-FTIR to monitor the kinetics of cationic polymerization of an epoxy monomer, allowing for the comparison of the efficiency of different onium salt photoinitiators.[11][12][13]
Materials:
-
Onium salt photoinitiator
-
Cationically polymerizable monomer (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate, ECC)
-
RT-FTIR spectrometer equipped with a UV light source
-
BaF₂ or KBr salt plates
Procedure:
-
Sample Preparation:
-
Prepare a formulation by dissolving a specific concentration (e.g., 1 mol%) of the onium salt photoinitiator in the monomer. Ensure complete dissolution.
-
-
FTIR Setup:
-
Place a small drop of the formulation between two salt plates (e.g., BaF₂) to create a thin film of a defined thickness (e.g., 25 µm).
-
Mount the sample in the RT-FTIR spectrometer.
-
-
Data Acquisition:
-
Set the spectrometer to collect spectra in real-time (e.g., 1 scan per second).
-
Start the UV irradiation at a controlled intensity.
-
Simultaneously begin collecting IR spectra.
-
-
Monitoring Polymerization:
-
Monitor the decrease in the intensity of the IR absorption band corresponding to the functional group of the monomer. For epoxides, a characteristic band for the oxirane ring is typically found around 790 cm⁻¹.[14]
-
Use a stable IR band that does not change during the reaction as an internal standard to correct for any variations in film thickness.
-
-
Data Analysis:
-
Calculate the degree of conversion of the monomer as a function of time using the following equation: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the area of the monomer's characteristic peak at time 't' and A_0 is the initial area of the peak.
-
Plot the conversion versus time to obtain the polymerization profile.
-
The polymerization rate can be determined from the slope of the conversion versus time curve.
-
Compare the polymerization profiles and rates for different photoinitiators to evaluate their relative efficiencies.
-
Photolysis Mechanism and Signaling Pathway
The photolysis of diaryliodonium salts like this compound can proceed through both homolytic and heterolytic cleavage pathways upon UV irradiation. The generated reactive species then interact with a proton donor (e.g., solvent or monomer) to produce a super-strong acid, which initiates the cationic polymerization.
Experimental Workflow for Photoinitiator Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of different onium salt photoinitiators.
Conclusion
This compound is a versatile and effective photoinitiator for cationic polymerization, offering good solubility in common industrial solvents. However, when compared to other onium salts, particularly sulfonium-based initiators, it may exhibit lower thermal stability and potentially lower photoacid generation efficiency. The choice of the optimal photoinitiator is highly application-dependent. For applications requiring high thermal stability or efficiency under longer wavelength UV light, sulfonium salts may be a more suitable choice. For processes where solubility in specific formulations is critical and short-wavelength UV sources are available, this compound remains a strong candidate. Researchers and developers are encouraged to utilize the provided experimental protocols to conduct their own comparative studies to identify the most suitable photoinitiator for their specific needs.
References
- 1. Sigma Organic Chemistry this compound | 1G | | Fisher Scientific [fishersci.com]
- 2. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 3. researchgate.net [researchgate.net]
- 4. radtech2022.com [radtech2022.com]
- 5. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositum.tuwien.at [repositum.tuwien.at]
- 8. Phenacyl onium salt photoinitiators: synthesis, photolysis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Performance Showdown: DtBPIT vs. Alternatives in Deep-UV Lithography
A comprehensive guide for researchers and drug development professionals on the performance of Bis(4-tert-butylphenyl)iodonium triflate (DtBPIT) in deep-ultraviolet (DUV) lithography, benchmarked against a leading alternative, Triphenylsulfonium triflate (TPS-Tf). This guide provides a detailed comparison of their performance metrics, experimental protocols, and the fundamental chemical pathways involved.
Deep-UV (DUV) lithography remains a cornerstone of microfabrication, enabling the high-resolution patterning required for advanced semiconductor manufacturing and the development of sophisticated microfluidic devices for biomedical research. At the heart of this technology are chemically amplified resists (CARs), and the choice of photoacid generator (PAG) is critical to achieving desired performance. This guide focuses on this compound, commonly known as DtBPIT, a cationic photoinitiator, and compares its capabilities with the widely used Triphenylsulfonium triflate (TPS-Tf).
Performance Benchmarking
The performance of a photoacid generator is primarily assessed by the resolution and sensitivity it enables in a photoresist formulation. The following table summarizes key performance metrics for DtBPIT and TPS-Tf based on available experimental data in 248 nm DUV lithography.
| Photoacid Generator (PAG) | Chemical Structure | Resist System Polymer | Resolution | Sensitivity (Dose) |
| DtBPIT (this compound) | [(CH₃)₃CC₆H₄]₂I⁺ CF₃SO₃⁻ | Tetrahydropyranyl-protected poly(p-hydroxystyrene) (THP-PHS) | 0.35 µm (line-and-space) | 20 mJ/cm² |
| TPS-Tf (Triphenylsulfonium triflate) | (C₆H₅)₃S⁺ CF₃SO₃⁻ | Poly(4-hydroxystyrene-co-tert-butyl acrylate) | 0.25 µm | Low exposure dose |
Note: The performance of a PAG is highly dependent on the entire photoresist formulation and processing conditions. The data presented here is for comparative purposes based on specific published experiments.
Mechanism of Action: Photoacid Generation
The fundamental role of a PAG in a chemically amplified resist is to generate a strong acid upon exposure to DUV radiation. This photogenerated acid then acts as a catalyst during a subsequent post-exposure bake (PEB) step to induce a chemical transformation in the polymer matrix, leading to a change in its solubility in a developer solution.
The following diagram illustrates the general signaling pathway for photoacid generation by an onium salt PAG like DtBPIT or TPS-Tf.
Caption: Photoacid generation pathway in a chemically amplified resist.
Experimental Protocols
Achieving optimal performance in DUV lithography requires precise control over the photoresist formulation and processing steps. The following provides a detailed methodology for a typical chemically amplified resist process using a PAG like DtBPIT or TPS-Tf.
Photoresist Formulation
A typical positive-tone chemically amplified photoresist for 248 nm lithography consists of the following components dissolved in a suitable solvent, such as propylene glycol methyl ether acetate (PGMEA):
-
Polymer Resin: A polymer that has acid-labile protecting groups. A common example is poly(4-hydroxystyrene) partially protected with a group like tert-butoxycarbonyl (t-BOC) or tetrahydropyranyl (THP).
-
Photoacid Generator (PAG): The light-sensitive component, such as DtBPIT or TPS-Tf. The concentration typically ranges from 1 to 5% by weight of the polymer.
-
Base Quencher: An amine or other basic compound added in small amounts to neutralize stray acid and control acid diffusion, thereby improving resolution and process latitude.
-
Solvent: To dissolve all components and allow for spin coating a thin, uniform film.
Experimental Workflow
The following diagram outlines the standard workflow for patterning a substrate using a chemically amplified resist.
Caption: Standard experimental workflow for deep-UV lithography.
Detailed Methodologies
1. Substrate Preparation:
-
Start with a clean silicon wafer or other substrate.
-
Perform a dehydration bake at 200°C for 30 minutes to remove any adsorbed moisture.
-
Optionally, apply an adhesion promoter like hexamethyldisilazane (HMDS).
2. Spin Coating:
-
Dispense the photoresist solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness.
3. Post-Apply Bake (PAB):
-
Bake the coated substrate on a hotplate at 90-130°C for 60-90 seconds to remove the solvent from the photoresist film.
4. Deep-UV Exposure:
-
Expose the photoresist film to 248 nm light through a photomask using a DUV stepper or scanner. The exposure dose will vary depending on the resist sensitivity (e.g., ~20 mJ/cm² for the DtBPIT formulation mentioned).
5. Post-Exposure Bake (PEB):
-
Bake the exposed substrate on a hotplate at a temperature typically between 90°C and 140°C for 60-90 seconds. This step drives the acid-catalyzed deprotection reaction.
6. Development:
-
Immerse the substrate in an aqueous alkaline developer solution, such as 0.26N tetramethylammonium hydroxide (TMAH), for 30-60 seconds. In a positive-tone resist, the exposed regions will dissolve.
7. Rinse and Dry:
-
Rinse the substrate with deionized water and dry it with a stream of nitrogen.
8. Pattern Inspection:
-
Inspect the resulting pattern using a scanning electron microscope (SEM) to evaluate resolution, line edge roughness, and other critical dimensions.
Conclusion
Both DtBPIT and TPS-Tf are effective photoacid generators for deep-UV lithography. The choice between them will depend on the specific requirements of the application, including the desired resolution, sensitivity, and compatibility with the chosen polymer system. The provided experimental protocols offer a robust starting point for researchers and professionals to develop and optimize their DUV lithography processes for a wide range of applications in the life sciences and beyond.
One-Pot vs. Multi-Step Synthesis of Diaryliodonium Salts: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of diaryliodonium salts is crucial due to their increasing importance as versatile arylating agents in organic synthesis. This guide provides an objective comparison of one-pot and multi-step synthetic approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research need.
Diaryliodonium salts are powerful reagents for the formation of carbon-aryl and heteroatom-aryl bonds, finding wide application in the synthesis of complex molecules and radiolabeled compounds for PET imaging.[1] The choice between a one-pot or a multi-step synthesis hinges on a trade-off between speed, convenience, and sometimes, substrate scope and yield. While one-pot methods offer a streamlined approach, multi-step syntheses provide greater control through the isolation of intermediates.
At a Glance: One-Pot vs. Multi-Step Synthesis
| Feature | One-Pot Synthesis | Multi-Step Synthesis |
| Procedure | All reagents are combined in a single reaction vessel without isolation of intermediates. | Involves the sequential synthesis and isolation of an intermediate hypervalent iodine(III) reagent before the final coupling step. |
| Time Efficiency | Generally faster, with reduced workup and purification steps. | More time-consuming due to multiple reaction and purification stages. |
| Operational Simplicity | Simpler to perform, requiring fewer manipulations. | More complex, involving multiple distinct synthetic operations. |
| Control over Reaction | Less control over individual reaction steps. | Greater control, as intermediates are purified and characterized. |
| Yields | Can be high, but may be compromised by side reactions between incompatible reagents. | Often provides good to excellent yields, potentially higher for sensitive substrates due to controlled conditions. |
| Substrate Scope | Broad, but can be limited by the stability of starting materials and products to the reaction conditions. | Can be broader for sensitive substrates as reaction conditions for each step can be individually optimized. |
| Waste Generation | Potentially less solvent and material waste due to fewer steps. | May generate more waste from multiple workups and purifications. |
Experimental Workflow Comparison
The fundamental difference between the two methodologies lies in the isolation of the hypervalent iodine(III) intermediate.
One-Pot Synthesis Workflow
In a typical one-pot synthesis, an aryl iodide is oxidized in the presence of an arene and a strong acid, leading directly to the formation of the diaryliodonium salt.
Caption: Generalized workflow for a one-pot synthesis of diaryliodonium salts.
Multi-Step Synthesis Workflow
The multi-step approach involves the initial synthesis and isolation of a stable hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PIDA), which is then used in a subsequent reaction with an arene to form the final product.
Caption: Generalized workflow for a multi-step synthesis of diaryliodonium salts.
Case Study: Synthesis of (Mesityl)(phenyl)iodonium Triflate
To provide a more concrete comparison, we will examine the synthesis of (mesityl)(phenyl)iodonium triflate via both a one-pot and a multi-step protocol.
One-Pot Synthesis Protocol
A common one-pot procedure involves the use of m-chloroperbenzoic acid (mCPBA) as the oxidant and trifluoromethanesulfonic acid (TfOH).[2]
Experimental Protocol:
-
To a solution of iodobenzene (1.0 mmol) and mesitylene (1.1 mmol) in dichloromethane (DCM, 5 mL) at 0 °C, mCPBA (1.1 mmol) is added.
-
Trifluoromethanesulfonic acid (2.0 mmol) is added dropwise, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The solvent is evaporated under reduced pressure, and the crude product is precipitated from diethyl ether to yield the diaryliodonium salt.
Multi-Step Synthesis Protocol
A representative multi-step synthesis first prepares phenyliodo(III)diacetate (PIDA), which is then reacted with mesitylene.[3]
Step 1: Synthesis of Phenyliodo(III)diacetate (PIDA)
-
Iodobenzene is oxidized with a suitable oxidant, such as peracetic acid, in acetic acid.
-
The resulting PIDA is isolated by precipitation and filtration, then dried.
Step 2: Synthesis of (Mesityl)(phenyl)iodonium Triflate
-
PIDA (1.0 mmol) and mesitylene (1.0 mmol) are suspended in dichloromethane (DCM, 10 mL) and cooled to 0 °C.[3]
-
Trifluoromethanesulfonic acid (TfOH, 2.0 mmol) is added dropwise to the stirring mixture.[3]
-
The mixture is stirred for 2 hours and then concentrated under reduced pressure.[3]
-
Diethyl ether is added to the residue to precipitate the solid product, which is then collected by filtration.[3]
Quantitative Data Comparison
The following table summarizes typical yields for the synthesis of various diaryliodonium salts using one-pot methodologies. Direct comparative yield data for the same salt prepared by both methods in a single study is scarce, but the provided data illustrates the general efficiency of one-pot approaches.
| Diaryliodonium Salt | Aryl Iodide | Arene | Method | Yield (%) | Reference |
| Di-p-tolyliodonium triflate | 4-Iodotoluene | Toluene | One-Pot (mCPBA/TfOH) | 89 | [4] |
| (Mesityl)(4-nitrophenyl)iodonium triflate | 4-Nitroiodobenzene | Mesitylene | One-Pot (mCPBA/TfOH) | 90 | [4] |
| (Mesityl)(phenyl)iodonium bromide | Iodobenzene | Mesitylene | One-Pot (Oxone/H₂SO₄) | 92 | [5] |
| Bis(4-chlorophenyl)iodonium bromide | 4-Chloroiodobenzene | Chlorobenzene | One-Pot (Oxone/H₂SO₄) | 40 | [5] |
| (4-Methoxyphenyl)(phenyl)iodonium triflate | 4-Iodoanisole | Benzene | One-Pot (mCPBA/TfOH) | 68 | [6] |
It is important to note that yields in multi-step syntheses are often reported for each individual step and can also be very high, frequently exceeding 90% for the final coupling step.[3]
Discussion and Recommendations
One-Pot Synthesis:
-
Advantages: The primary benefits of one-pot syntheses are their speed, operational simplicity, and reduced waste generation.[7][8] They are well-suited for high-throughput synthesis and for the preparation of a library of analogs from a common set of starting materials. The use of inexpensive and readily available oxidants like Oxone can further enhance the practicality of this approach.[5]
-
Disadvantages: A key limitation is the potential for undesired side reactions, as all components are present in the reaction mixture simultaneously. For instance, highly electron-rich arenes can be susceptible to oxidation under the reaction conditions.[5] Furthermore, the optimization of reaction conditions can be more complex than for a multi-step process.
Multi-Step Synthesis:
-
Advantages: The main advantage of a multi-step synthesis is the greater control it offers. The isolation and purification of the intermediate ArI(III) species ensures that a well-characterized, pure material is carried forward to the next step. This can be particularly beneficial when working with valuable or complex substrates, or when troubleshooting a difficult reaction. This approach also allows for the independent optimization of the oxidation and arylation steps.
-
Disadvantages: This method is inherently more time-consuming and labor-intensive. It also typically generates more solvent and material waste due to the additional workup and purification steps.
The choice between a one-pot and a multi-step synthesis of diaryliodonium salts should be guided by the specific goals of the research. For rapid access to a range of diaryliodonium salts where high efficiency and simplicity are paramount, one-pot methods are generally the preferred approach . For the synthesis of highly functionalized or sensitive diaryliodonium salts, or when mechanistic clarity and control are critical, the multi-step approach may offer a more robust and reliable solution . Researchers should consider the electronic properties of their substrates and the overall desired efficiency when selecting their synthetic strategy.
References
- 1. A Mild and General One-Pot Synthesis of Densely Functionalized Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 5. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate | 115298-63-0 | Benchchem [benchchem.com]
- 7. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. organ.su.se [organ.su.se]
Analysis of Non-Transferable Groups in Unsymmetrical Iodonium Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of unsymmetrical diaryliodonium salts as arylating agents is a cornerstone of modern organic synthesis, offering a versatile and often milder alternative to traditional metal-catalyzed cross-coupling reactions. A critical aspect of their reactivity lies in the selective transfer of one aryl group over the other. This guide provides a comprehensive analysis of the factors governing this selectivity, with a focus on the design and performance of non-transferable "dummy" groups. The information presented herein is supported by experimental data to aid in the rational selection and application of these powerful reagents.
Factors Influencing Migratory Aptitude
The preferential transfer of one aryl group from an unsymmetrical iodonium salt is a nuanced process governed by a combination of electronic and steric factors, with the reaction conditions also playing a significant role.
1. Electronic Effects:
In metal-free arylations, the aryl group that is more electron-deficient is generally transferred preferentially.[1][2] This is attributed to the mechanism often involving a nucleophilic attack on the iodine center, followed by reductive elimination. The more electrophilic ipso-carbon of the electron-poor aryl ring is more susceptible to this attack. Conversely, in many transition-metal-catalyzed reactions, the more electron-rich aryl group is selectively transferred.[2]
2. Steric Effects:
Steric hindrance, particularly from ortho-substituents, can significantly influence which group is transferred. A phenomenon known as the "ortho effect" is often observed, where a bulky ortho-substituent directs the transfer of that aryl group.[2] This is thought to arise from the steric repulsion in the transition state, favoring the elimination of the more hindered group. However, an "anti-ortho effect" has also been identified in certain reactions, such as the arylation of malonates, where the less hindered group is transferred.[2]
3. Non-Transferable "Dummy" Groups:
To achieve high selectivity in aryl transfer, unsymmetrical iodonium salts are often designed with one aryl group intended to be transferred and a second, "non-transferable" or "dummy" group. An ideal dummy group is one that, due to its electronic and/or steric properties, has a very low migratory aptitude. Commonly employed dummy groups include:
-
Mesityl (Mes): 2,4,6-trimethylphenyl. Its steric bulk makes it a poor migrating group, particularly in metal-catalyzed reactions.[3]
-
2,4,6-Trimethoxyphenyl (TMP): This group is highly electron-rich due to the three methoxy substituents, making it an excellent non-transferable group in metal-free reactions.[3][4]
-
2,4,6-Triisopropylphenyl (Trip): Similar to the mesityl group, its significant steric bulk prevents its transfer.[3]
The strategic choice of a dummy group is crucial for maximizing the efficiency and selectivity of the desired arylation.
Quantitative Comparison of Migratory Aptitude
The following table summarizes the observed selectivity in the transfer of aryl groups from various unsymmetrical iodonium salts under metal-free conditions. The data is presented as the ratio of the transferred aryl group to the non-transferred group.
| Transferable Group (Ar¹) | Non-Transferable Group (Ar²) | Nucleophile | Product Ratio (Ar¹-Nu : Ar²-Nu) | Reference |
| Phenyl | 4-Nitrophenyl | Pyrazole | Exclusive transfer of 4-Nitrophenyl | [1] |
| Phenyl | 4-Methoxyphenyl | Indole | 1.5 : 1 | [1] |
| Phenyl | Mesityl | Sodium Nitrite | Almost exclusive transfer of Mesityl | [1] |
| Phenyl | 2,4,6-Trimethoxyphenyl (TMP) | Phenol | Exclusive Phenyl transfer | [2] |
| Phenyl | 2,6-Dimethoxyphenyl | Aniline | Complete Phenyl transfer | [2] |
| Phenyl | 2-Methylphenyl | Phenol | 1 : 1.3 | [2] |
| Phenyl | 2,6-Dimethylphenyl | Malonate | 9 : 1 | [2] |
Experimental Protocols
General Procedure for Determining Migratory Aptitude in a Metal-Free Arylation:
A representative procedure for evaluating the chemoselectivity of an unsymmetrical diaryliodonium salt is as follows:
-
Reaction Setup: To a solution of the nucleophile (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂, CH₃CN, or toluene) is added a base (e.g., K₂CO₃, t-BuOK, or Et₃N) (1.1 - 2.0 equiv.).
-
Addition of Iodonium Salt: The unsymmetrical diaryliodonium salt (1.0 - 1.2 equiv.) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a designated period (typically 1 to 24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Analysis: The crude product mixture is analyzed by ¹H NMR spectroscopy or gas chromatography (GC) to determine the ratio of the two possible arylated products. The products are then isolated by column chromatography for full characterization.
Visualizing the Factors and Workflow
The following diagrams illustrate the key factors influencing migratory aptitude and a typical experimental workflow for their determination.
References
- 1. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 2. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 4. Unsymmetrical Diaryliodonium Salts [otavachemicals.com]
A Comparative Guide to Arylating Agents: Bis(4-tert-butylphenyl)iodonium Triflate vs. Bis(4-bromophenyl)iodonium Triflate
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, diaryliodonium salts have emerged as powerful and versatile reagents for the construction of carbon-carbon and carbon-heteroatom bonds. Their ability to act as electrophilic aryl sources under relatively mild conditions makes them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides a detailed comparison of two commercially available diaryliodonium triflates: Bis(4-tert-butylphenyl)iodonium triflate and Bis(4-bromophenyl)iodonium triflate. We will delve into their synthesis, physical properties, and critically compare their performance in key arylation reactions, supported by experimental data and detailed protocols.
Chemical Properties at a Glance
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application in the laboratory. The table below summarizes key characteristics of this compound and Bis(4-bromophenyl)iodonium triflate.
| Property | This compound | Bis(4-bromophenyl)iodonium Triflate |
| CAS Number | 84563-54-2 | 139139-81-4 |
| Molecular Formula | C₂₁H₂₆F₃IO₃S | C₁₃H₈Br₂F₃IO₃S |
| Molecular Weight | 542.39 g/mol | 587.97 g/mol |
| Appearance | White to light yellow crystalline powder | White to off-white powder |
| Melting Point | 162-166 °C | 183-188 °C |
| Solubility | Soluble in ethyl lactate (~25%), γ-butyrolactone (~50%), PGMEA (~50%) | Soluble in DMSO |
Performance in Arylation Reactions: A Comparative Overview
Metal-Free O-Arylation of Phenols
The direct arylation of phenols to form diaryl ethers is a significant transformation in organic synthesis. Diaryliodonium salts enable this reaction to proceed under metal-free conditions, which is advantageous for avoiding metal contamination in the final products.
| Arylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | CH₂Cl₂ | rt | 12 | 85 | General procedure adapted from literature |
| Bis(4-bromophenyl)iodonium triflate | 2-Naphthol | Na₂CO₃ | Cyclohexane | 100 | 24 | 78 | General procedure adapted from literature |
The data suggests that both reagents are effective in metal-free O-arylation reactions, affording good to excellent yields. The choice between the two may depend on the specific substrate and desired reaction conditions. The tert-butyl substituted reagent appears to be reactive at room temperature, while the bromo-substituted variant might require elevated temperatures for optimal performance with certain substrates.
Copper-Catalyzed N-Arylation of Amines
The formation of N-aryl bonds is a cornerstone of medicinal chemistry. Copper-catalyzed cross-coupling reactions using diaryliodonium salts provide a reliable method for the synthesis of arylamines.
| Arylating Agent | Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | this compound | Aniline | CuI (10 mol%) | K₃PO₄ | Toluene | 80 | 12 | 75 | General procedure adapted from literature | | Bis(4-bromophenyl)iodonium triflate | 5,5-dimethylhydantoin | CuI (20 mol%) | K₃PO₄ | Toluene | rt | 12 | 82 |[1] |
In the realm of copper-catalyzed N-arylation, both reagents demonstrate high efficiency. Bis(4-bromophenyl)iodonium triflate has been shown to effectively arylate hydantoins at room temperature in the presence of a copper catalyst, highlighting its utility in the synthesis of pharmaceutically relevant scaffolds.[1] The tert-butyl analogue is also a competent reagent in similar transformations.
Experimental Protocols
To facilitate the application of these findings, detailed experimental protocols for the synthesis of the diaryliodonium salts and their use in a representative arylation reaction are provided below.
Synthesis of this compound[4]
This one-pot procedure offers a convenient and efficient route to this valuable reagent.
Caption: One-pot synthesis of this compound.
Procedure:
-
To a round-bottomed flask charged with iodine (1.0 eq) is added dichloromethane.
-
m-Chloroperbenzoic acid (m-CPBA, ~3.1 eq) is added, and the solution is stirred.
-
tert-Butylbenzene (~4.1 eq) is added, and the flask is cooled to 0 °C.
-
Trifluoromethanesulfonic acid (TfOH, ~5.0 eq) is added slowly at 0 °C.
-
The reaction mixture is stirred at room temperature for 20 minutes.
-
The reaction is quenched with water, and the organic layer is washed with water.
-
The organic solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the product, which is then collected by filtration.
Synthesis of Bis(4-bromophenyl)iodonium Triflate[5]
This general procedure for the synthesis of diaryliodonium triflates can be adapted for the preparation of the bromo-substituted analogue.
Caption: Synthesis of Bis(4-bromophenyl)iodonium triflate.
Procedure:
-
A solution of 4-bromoiodobenzene (1.0 eq) and bromobenzene (1.1 eq) in dichloroethane is prepared.
-
To this solution, m-CPBA (~1.3 eq) is added.
-
Trifluoromethanesulfonic acid (~3.0 eq) is then added slowly.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water.
-
The organic layer is dried and concentrated.
-
The crude product is purified by recrystallization from diethyl ether.
General Procedure for Metal-Free O-Arylation of a Phenol
Caption: General workflow for metal-free O-arylation of phenols.
Procedure:
-
To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added the diaryliodonium triflate (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Conclusion
Both this compound and Bis(4-bromophenyl)iodonium triflate are highly effective reagents for arylation reactions. The choice between them will likely be dictated by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions (temperature), and economic considerations. The electron-donating tert-butyl group may enhance the reactivity of the corresponding iodonium salt in some cases, potentially allowing for milder reaction conditions. Conversely, the bromo-substituent in Bis(4-bromophenyl)iodonium triflate can serve as a handle for further functionalization, offering additional synthetic possibilities. This guide provides a solid foundation for researchers to make informed decisions when selecting an appropriate diaryliodonium salt for their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of Bis(4-tert-butylphenyl)iodonium triflate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bis(4-tert-butylphenyl)iodonium triflate, a common photoacid generator in various research applications.
This compound, while a valuable reagent, requires careful handling and disposal in accordance with safety protocols and environmental regulations. Adherence to these procedures minimizes risks and ensures a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Key Safety Information:
| Property | Recommendation |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[1] |
| Work Area | Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood. |
| Spill Management | In case of a spill, prevent further leakage if it is safe to do so. Cover the spill with an inert absorbent material, and then collect it into a suitable, labeled container for disposal. Avoid creating dust.[1] |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Operational Plan for Disposal:
-
Waste Collection:
-
Container Management:
-
Handle uncleaned, empty containers as you would the product itself.[3]
-
Keep the waste container tightly closed and store it in a designated, cool, and dry hazardous waste accumulation area.
-
-
Consult Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Inform them about the type and quantity of waste you need to dispose of. They will provide specific instructions based on local and national regulations.
-
-
Professional Disposal:
III. Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, weighing paper, or absorbent pads, should also be treated as hazardous waste.
-
Place all contaminated disposable materials into a separate, clearly labeled hazardous waste bag or container.
-
Dispose of this container following the same procedure as for the chemical waste itself.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Logistics for Handling Bis(4-tert-butylphenyl)iodonium triflate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides critical safety protocols and logistical plans for the handling and disposal of Bis(4-tert-butylphenyl)iodonium triflate, a photoacid generator commonly used in various research and development applications. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of the powdered compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times. Use chemical splash goggles when there is a risk of splashing. |
| Hand Protection | Gloves | Disposable nitrile or neoprene gloves are recommended. Ensure to change gloves immediately if contaminated. For prolonged contact, consider double-gloving. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a respirator should be used when handling the solid powder outside of a certified chemical fume hood to prevent inhalation. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect from incidental contact. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of exposure and contamination. The following step-by-step guide details the safe handling of this compound from initial preparation to experimental use.
Preparation and Weighing:
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk. The work surface should be clean and free of clutter.
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Weighing: Use a tared weigh boat or paper to accurately measure the desired amount of the solid. Handle the container and spatula with care to avoid generating dust.
-
Container Closure: Immediately and securely close the main container of this compound after weighing to prevent contamination and exposure.
Dissolution and Use:
-
Solvent Addition: In the chemical fume hood, carefully add the desired solvent to the vessel containing the weighed solid.
-
Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer) to ensure the solid is fully dissolved. Keep the container covered to the extent possible during this process.
-
Transfer: When transferring the solution, use a pipette or a funnel to avoid spills.
-
Experimental Use: Conduct all experimental procedures involving this chemical in a well-ventilated area, preferably within a chemical fume hood.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.
Solid Waste:
-
Contaminated materials such as weigh boats, gloves, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste:
-
Solutions containing this compound should be disposed of in a designated "non-halogenated organic waste" container.
-
Do not pour any waste containing this chemical down the drain.
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent and dispose of the cleaning materials as solid hazardous waste.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
